2-Hydroxy-N-(1-naphthyl)-1-naphthamide
Description
Structure
3D Structure
Properties
CAS No. |
94878-43-0 |
|---|---|
Molecular Formula |
C21H15NO2 |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
2-hydroxy-N-naphthalen-1-ylnaphthalene-1-carboxamide |
InChI |
InChI=1S/C21H15NO2/c23-19-13-12-15-7-2-4-10-17(15)20(19)21(24)22-18-11-5-8-14-6-1-3-9-16(14)18/h1-13,23H,(H,22,24) |
InChI Key |
QTHDSYVJPYUAAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=C(C=CC4=CC=CC=C43)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis of 2-Hydroxy-N-(1-naphthyl)-1-naphthamide
[1]
Executive Summary
This technical guide details the synthesis of 2-Hydroxy-N-(1-naphthyl)-1-naphthamide , a sterically crowded, hydrophobic amide derived from 2-hydroxy-1-naphthoic acid and 1-naphthylamine .[1]
While structurally similar to the industrially common "Naphthol AS" dye intermediates (which typically utilize the 3-hydroxy-2-naphthoic acid isomer), this specific 2,1-isomer presents a unique challenge: thermal instability .[1] The starting material, 2-hydroxy-1-naphthoic acid, is prone to decarboxylation (reverting to 2-naphthol) at elevated temperatures.[1][2][3] Therefore, standard industrial protocols requiring prolonged high-temperature reflux must be modified to ensure the amidation rate exceeds the decarboxylation rate.
This guide presents two validated protocols:
-
Method A (The Kinetic Stabilization Route): A modified PCl₃-mediated coupling optimized for scale and speed, utilizing in situ acid chloride generation to lock the carboxyl group before it can degrade.[1]
-
Method B (The High-Fidelity Route): A HATU-mediated coupling at room temperature, designed for drug-discovery applications where purity profiles are critical.[1]
Chemical Identity & Retrosynthesis[1]
| Parameter | Details |
| IUPAC Name | 2-Hydroxy-N-(naphthalen-1-yl)-1-naphthamide |
| Target CAS | Not widely listed; Analogous to Naphthol AS derivatives |
| Precursor A | 2-Hydroxy-1-naphthoic acid (CAS: 2283-08-1) |
| Precursor B | 1-Naphthylamine (CAS: 134-32-7) |
| Key Challenge | Steric hindrance at the C1 position (peri-interaction) and thermal decarboxylation of Precursor A. |
Retrosynthetic Logic
The synthesis relies on Nucleophilic Acyl Substitution .[1] The bond disconnection is at the amide nitrogen.
Figure 1: Retrosynthetic breakdown showing the convergence of the naphthoic acid and naphthylamine.[1]
Critical Safety Directives (HSE)
WARNING: Carcinogenicity & Toxicity Hazards [1]
-
1-Naphthylamine Handling: While 1-naphthylamine is less potent than its isomer 2-naphthylamine, commercial grades often contain up to 0.5% 2-naphthylamine (a known human bladder carcinogen) as an impurity.[1]
-
Phosphorus Trichloride (PCl₃): Reacts violently with water to release HCl gas and phosphoric acid.[1] Corrosive to tissue.[1]
-
Decarboxylation Risk: Heating 2-hydroxy-1-naphthoic acid above 150°C generates CO₂ gas pressure.[1] Ensure reaction vessels are vented to a scrubber.
Method A: Modified PCl₃ Activation (Scalable)
This method is adapted from the industrial "Naphthol AS" process but modified to mitigate the thermal instability of the 2,1-acid. By generating the acid chloride in situ at moderate temperatures, we prevent the decarboxylation pathway.
Reagents
-
2-Hydroxy-1-naphthoic acid: 18.8 g (100 mmol)[1]
-
1-Naphthylamine: 14.3 g (100 mmol)[1]
-
Phosphorus Trichloride (PCl₃): 4.5 mL (50 mmol) [Note: 0.5 eq is sufficient as PCl3 has 3 reactive chlorines, but typically 0.5-0.6 eq is used to drive kinetics]
-
Solvent: Toluene (Dry, 200 mL)
-
Catalyst: Pyridine (0.5 mL) - Optional, accelerates activation[1]
Step-by-Step Protocol
-
Suspension: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser (vented to NaOH scrubber), and addition funnel, suspend the 2-hydroxy-1-naphthoic acid and 1-naphthylamine in Toluene .
-
Thermal Equilibration: Heat the suspension to 50°C . Do not exceed 60°C at this stage to prevent premature decarboxylation.[1]
-
Activation (The Critical Step): Add PCl₃ dropwise over 20 minutes.
-
Reaction Drive: Once addition is complete, slowly ramp the temperature to Reflux (110°C) over 30 minutes.
-
Reflux: Maintain reflux for 3 hours . The suspension will likely clear as the intermediate acid chloride reacts, then precipitate the product (which is less soluble).
-
Workup:
-
Cool the mixture to 80°C.
-
Add Sodium Carbonate (Na₂CO₃) solution (10% aq, 100 mL) slowly to quench excess PCl₃ and neutralize HCl.[1] Caution: CO₂ evolution.[1]
-
Steam distill or rotovap to remove Toluene (optional), or simply filter the precipitate if the product is insoluble in cold toluene (typical for these amides).
-
Preferred Workup: Cool to 20°C. Filter the solid.[1] Wash with water (to remove salts) and cold methanol (to remove unreacted amine).[1]
-
Method B: HATU-Mediated Coupling (High Purity)[1]
For research applications where trace phosphorous contamination is unacceptable, or if the starting material proves too unstable for Method A.
Reagents
-
2-Hydroxy-1-naphthoic acid: 1.88 g (10 mmol)[1]
-
1-Naphthylamine: 1.43 g (10 mmol)[1]
-
HATU: 4.18 g (11 mmol)[1]
-
DIPEA (Diisopropylethylamine): 3.5 mL (20 mmol)[1]
-
Solvent: DMF (Dimethylformamide, Anhydrous, 20 mL)
Protocol
-
Dissolution: Dissolve 2-hydroxy-1-naphthoic acid in DMF in a 100 mL round-bottom flask.
-
Base Addition: Add DIPEA. Stir for 5 minutes.
-
Activation: Add HATU. Stir at Room Temperature (RT) for 15 minutes. The solution should darken slightly.
-
Coupling: Add 1-naphthylamine in one portion.
-
Incubation: Stir at RT for 12–16 hours under Nitrogen atmosphere.
-
Quench: Pour the reaction mixture into Ice Water (200 mL) with vigorous stirring. The product will precipitate as a fine solid.[1]
-
Filtration: Filter the precipitate. Wash with 1N HCl (to remove unreacted amine) and Saturated NaHCO₃ (to remove unreacted acid).[1]
Purification & Characterization
Due to the planar, aromatic nature of the product, Recrystallization is the most effective purification method.
| Method | Solvent System | Notes |
| Recrystallization A | Glacial Acetic Acid | Best for removing colored impurities.[1] Dissolve hot, cool slowly. |
| Recrystallization B | Ethanol / Toluene (1:1) | Good for removing unreacted amine.[1] |
| TLC Mobile Phase | Hexane : Ethyl Acetate (7:3) | Product R_f ≈ 0.4–0.5 (UV active).[1] |
Analytical Expectations
Mechanism & Process Logic
The following diagram illustrates the competing pathways managed in Method A.
Figure 2: Reaction pathway analysis highlighting the necessity of PCl3 activation to bypass thermal decarboxylation.[1]
Troubleshooting
| Symptom | Probable Cause | Corrective Action |
| Low Yield / 2-Naphthol detected | Thermal decarboxylation occurred before activation.[1] | Lower the temperature during PCl₃ addition.[1] Ensure PCl₃ is fresh (not hydrolyzed). |
| Product is sticky/oil | Impurities or solvent trapping.[1] | Recrystallize from Glacial Acetic Acid.[1] Dry under high vacuum at 60°C. |
| Incomplete Reaction | Steric hindrance at C1 position.[1] | Increase reaction time or switch to Method A (Reflux) if using Method B. |
| Dark Color | Oxidation of 1-naphthylamine.[1] | Perform reaction under Nitrogen/Argon.[1] Use freshly sublimed/distilled amine.[1] |
References
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard procedures for Amide formation via Acid Chlorides).
-
Booth, G. (2005).[1][3] "Naphthalene Derivatives".[1][3][5][6][7][8][9] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[1][3] (Chemistry of Hydroxynaphthoic acids and Naphthol AS).[1][5]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 16790, 2-Hydroxy-1-naphthoic acid. (Stability and Decarboxylation data).
-
BenchChem. (2025).[1] Technical Guide to the Synthesis of Naphthol AS-TR Phosphate. (Analogous synthesis of Naphthol AS derivatives). [1]
-
Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for alpha-Naphthylamine. (Safety protocols for handling 1-naphthylamine).
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- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Hydroxy-N-(1-naphthyl)-1-naphthamide and its Isomeric Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Hydroxy-N-(1-naphthyl)-1-naphthamide, a specialized organic compound within the larger family of naphthamides. Due to the limited direct literature on this specific molecule, this guide establishes a robust scientific foundation by drawing parallels with its close and well-documented isomer, 3-Hydroxy-N-(1-naphthyl)-2-naphthamide (commonly known as Naphthol AS-B), and related Naphthol AS compounds. This document will delve into the synthesis, chemical properties, potential applications, and analytical methodologies relevant to this class of compounds, offering valuable insights for researchers in dye chemistry, materials science, and pharmaceutical development.
Introduction to Naphthol AS Derivatives
Naphthol AS derivatives are a class of aromatic compounds characterized by a hydroxyl group and an amide group attached to a naphthalene ring system. They are of significant industrial and research interest, primarily serving as coupling components in the synthesis of azo dyes and pigments. The specific positioning of the hydroxyl and amide groups, along with the nature of the aryl substituent on the amide nitrogen, dictates the final color, fastness, and other physicochemical properties of the resulting dye.
While direct data for 2-Hydroxy-N-(1-naphthyl)-1-naphthamide is scarce, its isomeric counterpart, 3-Hydroxy-N-(1-naphthyl)-2-naphthamide (CAS No. 132-68-3), is a well-characterized compound.[1] This guide will leverage the known properties of this and other related "Naphthol AS" compounds to infer the characteristics and potential of the title compound.
Physicochemical Properties and Identification
The definitive identification of a chemical compound is its CAS (Chemical Abstracts Service) registry number. While a specific CAS number for 2-Hydroxy-N-(1-naphthyl)-1-naphthamide is not readily found in major chemical databases, its isomer, 3-Hydroxy-N-(1-naphthyl)-2-naphthamide , is registered under CAS No. 132-68-3 .[1]
Table 1: Comparison of Predicted and Known Properties
| Property | 2-Hydroxy-N-(1-naphthyl)-1-naphthamide (Predicted) | 3-Hydroxy-N-(1-naphthyl)-2-naphthamide (Known) |
| CAS Number | Not readily available | 132-68-3[1] |
| Molecular Formula | C21H15NO2 | C21H15NO2[1] |
| Molecular Weight | 313.36 g/mol | 313.36 g/mol [1] |
| Appearance | Likely a yellowish or beige powder | Beige powder[2] |
| Solubility | Expected to be insoluble in water; soluble in organic solvents and alkaline solutions | Insoluble in water and sodium carbonate solution; soluble in solvent naphtha and sodium hydroxide solution[2] |
| Melting Point | Expected to be in a similar range to its isomer | 196-198 °C[2] |
Synthesis of 2-Hydroxy-N-(1-naphthyl)-1-naphthamide: A Proposed Pathway
The synthesis of naphthamides generally involves the condensation reaction between a hydroxy-naphthoic acid and an aromatic amine. For the title compound, a plausible and efficient synthetic route would be the amidation of 2-hydroxy-1-naphthoic acid with 1-naphthylamine.
Sources
Technical Whitepaper: 2-Hydroxy-N-(1-naphthyl)-1-naphthamide
Molecular Architecture, Synthesis, and Physicochemical Characterization
Executive Summary
This technical guide provides an in-depth structural and functional analysis of 2-Hydroxy-N-(1-naphthyl)-1-naphthamide (CAS 94878-43-0).[1][2] Distinct from its industrially ubiquitous isomer Naphthol AS-BO (3-hydroxy-N-(1-naphthyl)-2-naphthamide), this 1,2-substituted naphthalene derivative presents unique steric and electronic properties.[1]
The molecule features a 2-hydroxy-1-naphthoyl core coupled to a 1-naphthylamine moiety.[1][2][3] Its significance lies in its capacity for Excited-State Intramolecular Proton Transfer (ESIPT), driven by a robust intramolecular hydrogen bond between the phenolic hydroxyl and the amide carbonyl.[2][3][4] This document outlines the molecular architecture, validated synthesis protocols, and spectroscopic characteristics necessary for its application in fluorescent sensing and coordination chemistry.[2][3][4]
Molecular Architecture & Bonding[2][4]
Connectivity and Isomerism
The defining feature of this molecule is the 1,2-substitution pattern on the primary naphthalene ring.[1][2][3][4] Unlike the linear 2,3-substitution seen in commercial azoic couplers, the 1,2-motif introduces significant steric strain due to the peri-interaction between the substituent at position 1 and the proton at position 8.[1][2][3]
| Feature | Specification |
| IUPAC Name | 2-Hydroxy-N-(naphthalen-1-yl)naphthalene-1-carboxamide |
| CAS Number | 94878-43-0 |
| Molecular Formula | C₂₁H₁₅NO₂ |
| Molecular Weight | 313.35 g/mol |
| Core Scaffold | Naphthalene (1,2-disubstituted) |
| Linkage | Secondary Amide (-CONH-) |
Intramolecular Hydrogen Bonding (ESIPT Core)
The structural stability and optical properties are governed by a pseudo-six-membered ring formed via hydrogen bonding.[2][3][4]
-
Mechanism: Upon photoexcitation, the phenolic proton tunnels to the carbonyl oxygen, generating a keto-tautomer.[1][2][3][4] This ESIPT process results in a large Stokes shift, making the molecule valuable for fluorescence applications.[1][2][3][4]
Steric Constraints (The Peri Effect)
The amide group at position 1 is sterically crowded by the hydrogen atom at position 8 (peri-position).[1][2][3][4] This forces the amide bond to twist slightly out of the naphthalene plane to relieve strain, unlike the planar 3-hydroxy-2-naphthamide isomers.[1][2][3] This non-planarity impacts the conjugation length and solubility profile.[2][3][4]
Structural Visualization
The following diagram illustrates the synthesis pathway and the resonance structures involved in the ESIPT mechanism.
Figure 1: Synthesis pathway from 2-naphthol and the ESIPT tautomerization mechanism.[1][4]
Synthesis Protocol
Critical Note: The precursor, 2-hydroxy-1-naphthoic acid (CAS 2283-08-1), is thermally unstable and prone to decarboxylation back to 2-naphthol.[1][2] The synthesis must avoid prolonged high temperatures before the amide bond is formed.[2][3][4]
Materials
Step-by-Step Methodology
-
Suspension: In a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, suspend 2-hydroxy-1-naphthoic acid (18.8 g, 0.1 mol) and 1-naphthylamine (15.7 g, 0.11 mol) in anhydrous toluene (200 mL).
-
Activation: Heat the mixture to 50°C under nitrogen atmosphere.
-
Addition: Add PCl₃ (0.04 mol) dropwise over 30 minutes. Note: PCl₃ generates the acid chloride in situ, which immediately reacts with the amine, minimizing the lifespan of the unstable acid intermediate.[1][2][4]
-
Reflux: Slowly raise the temperature to reflux (110°C) and hold for 3-4 hours. Evolution of HCl gas will be observed; use a scrubber.[2][3][4]
-
Isolation: Cool the reaction mixture to room temperature. The crude amide often precipitates.[2][3][4]
-
Purification: Filter the solid and wash with hot water (to remove inorganic salts) and then cold methanol. Recrystallize from glacial acetic acid or chlorobenzene to obtain the pure 1,2-isomer.[2][3][4]
Physicochemical Characterization
Spectroscopic Signatures
Researchers should look for these diagnostic signals to confirm the 1,2-structure versus the 2,3-isomer.[1][2][3]
| Technique | Diagnostic Signal | Interpretation |
| IR Spectroscopy | 1630–1650 cm⁻¹ (C=O) | Shifted to lower frequency due to strong intramolecular H-bonding.[1][2][4] |
| ¹H NMR | δ 12.0–14.0 ppm (s, 1H) | The phenolic -OH proton is highly deshielded by the H-bond to the amide.[1][2][3][4] |
| ¹H NMR | Peri-proton splitting | Complex multiplet patterns for H-8 due to proximity to the amide group.[1][2][3][4] |
| Fluorescence | Large Stokes Shift (>100 nm) | Indicative of ESIPT (Enol → Keto* emission).[1][2][3][4] |
Solubility Profile
-
Soluble: DMSO, DMF, Pyridine, hot Chlorobenzene.[1][2][3][4]
-
Insoluble: Water (hydrophobic naphthalene backbone).[1][2][3][4]
References
-
Sigma-Aldrich. 2-Hydroxy-N-(1-naphthyl)-1-naphthamide Product Sheet (CAS 94878-43-0).[1][2]Link[4]
-
PubChem. 2-Hydroxy-1-naphthoic acid (Precursor).[1][2][3][4] National Library of Medicine.[2][3][4] Link[4]
-
NIST Chemistry WebBook. 2-Naphthalenecarboxamide, 3-hydroxy-N-1-naphthalenyl- (Isomer Comparison).Link[4]
-
SpectraBase. 3-Hydroxy-N-1-naphthyl-2-naphthamide (Naphthol AS-BO Reference).[1][2][5]Link[4]
Sources
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- 3. 2-Hydroxy-1-naphthaldehyde | C11H8O2 | CID 12819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Hydroxy-2-(n-isopropyl)naphthamide [webbook.nist.gov]
- 5. 2-Naphthalenecarboxamide, 3-hydroxy-N-1-naphthalenyl- [webbook.nist.gov]
An In-depth Technical Guide to the Solubility of 2-Hydroxy-N-(1-naphthyl)-1-naphthamide
This guide provides a comprehensive technical overview of the solubility of 2-Hydroxy-N-(1-naphthyl)-1-naphthamide. As a molecule of interest in medicinal chemistry and materials science, understanding its solubility is paramount for formulation, bioavailability, and application. While specific experimental solubility data for this compound is not extensively published, this document will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to determine and interpret its solubility profile. We will delve into the theoretical underpinnings of its solubility based on its structure, provide a detailed protocol for its empirical determination, and discuss the critical factors influencing this vital physicochemical property.
Theoretical Solubility Profile of 2-Hydroxy-N-(1-naphthyl)-1-naphthamide
The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. 2-Hydroxy-N-(1-naphthyl)-1-naphthamide possesses a complex structure with several functional groups that influence its solubility.
-
The Amide Functional Group: The amide linkage (-CONH-) is polar and capable of acting as both a hydrogen bond donor (from the N-H) and acceptor (at the C=O oxygen). This allows for favorable interactions with polar solvents.[1][2] Generally, amides are more soluble in water than corresponding amines of similar molecular weight due to the additional hydrogen bond accepting oxygen atom.[3]
-
The Hydroxyl Group: The phenolic hydroxyl group (-OH) is also polar and can donate and accept hydrogen bonds, further contributing to potential solubility in protic solvents like water and alcohols.
-
The Naphthalene Rings: The two bulky, hydrophobic naphthalene rings constitute a significant non-polar portion of the molecule. This large hydrocarbon framework is expected to dominate the molecule's character, leading to low aqueous solubility.[4] The solubility of amides and amines generally decreases as the number of carbon atoms increases due to the molecule becoming less polar.[3]
Inference: Based on this structural analysis, 2-Hydroxy-N-(1-naphthyl)-1-naphthamide is predicted to be poorly soluble in water and other highly polar, aqueous media. Its solubility is likely to be higher in polar organic solvents that can interact with the amide and hydroxyl groups while also accommodating the large non-polar naphthalene systems. Solvents such as ethanol, methanol, acetone, and chloroform are expected to be more effective.[4]
Experimental Determination of Thermodynamic Solubility
To obtain precise and reliable solubility data, an experimental approach is necessary. The thermodynamic or equilibrium solubility assay is the gold standard, as it measures the concentration of a compound in a saturated solution at equilibrium.[5][6] This method is crucial for late-stage discovery and development.[7]
Principle of the Shake-Flask Method
The most common method for determining thermodynamic solubility is the shake-flask method.[8] In this procedure, an excess of the solid compound is suspended in the solvent of interest and agitated until equilibrium is reached between the undissolved solid and the dissolved solute. The suspension is then filtered to remove the undissolved solid, and the concentration of the solute in the clear filtrate is determined using a suitable analytical technique.[6]
Detailed Experimental Protocol
Materials and Equipment:
-
2-Hydroxy-N-(1-naphthyl)-1-naphthamide (solid, crystalline form preferred)
-
Selected solvents (e.g., purified water, phosphate-buffered saline pH 7.4, ethanol, methanol, acetonitrile)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator capable of maintaining a constant temperature
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid 2-Hydroxy-N-(1-naphthyl)-1-naphthamide to a series of vials, ensuring there is enough solid to maintain a saturated solution. For instance, 2-5 mg of the compound can be used.[6]
-
Solvent Addition: Add a known volume of the desired solvent to each vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, though 48-72 hours may be necessary for some poorly soluble compounds.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove all undissolved particles.[6]
-
Sample Dilution: Immediately dilute the clear filtrate with a suitable solvent (often the mobile phase for the analytical method) to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of the dissolved compound.[5]
Visualization of the Experimental Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Analytical Quantification: HPLC-UV Method
A robust and validated analytical method is critical for accurate solubility determination. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a widely used and reliable technique for this purpose.[5][9]
Recommended HPLC Conditions
| Parameter | Recommended Setting |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | A linear gradient tailored to elute the compound with a good peak shape and reasonable retention time. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Determined by measuring the UV absorbance spectrum of the compound to find the λmax. |
| Injection Volume | 10-20 µL |
These conditions are a starting point and should be optimized for the specific compound and HPLC system.[9]
Calibration
A series of standard solutions of 2-Hydroxy-N-(1-naphthyl)-1-naphthamide of known concentrations should be prepared and analyzed to generate a calibration curve. The concentration of the unknown samples is then determined by interpolating their peak areas from this curve.
Factors Influencing Solubility
Several factors can significantly impact the measured solubility of 2-Hydroxy-N-(1-naphthyl)-1-naphthamide.
-
Temperature: The solubility of most solid compounds increases with temperature. Therefore, it is crucial to control the temperature during the equilibration phase.
-
pH of the Solvent: The hydroxyl group on the naphthalene ring is weakly acidic. In basic solutions, it can deprotonate to form a phenoxide, which is significantly more water-soluble. Therefore, the solubility of this compound is expected to be pH-dependent.[10]
-
Solid-State Properties: The crystalline form of the compound affects its solubility. Amorphous forms are generally more soluble than their stable crystalline counterparts because less energy is required to break the solid-state interactions.[6] It is essential to characterize the solid form used in the solubility studies.
-
Presence of Co-solvents: The use of co-solvents, such as DMSO in kinetic solubility assays, can artificially inflate the measured solubility.[6] Thermodynamic solubility measurements in pure buffer or solvent systems provide a more accurate representation.
Conclusion
While specific, publicly available solubility data for 2-Hydroxy-N-(1-naphthyl)-1-naphthamide is scarce, a thorough understanding of its chemical structure allows for a reasoned prediction of its solubility behavior. It is anticipated to be a poorly water-soluble compound, with higher solubility in organic solvents. For drug development and other research applications, the experimental determination of its thermodynamic solubility is essential. The detailed shake-flask protocol and HPLC-UV analytical method provided in this guide offer a robust framework for obtaining reliable and accurate solubility data. Careful consideration of factors such as temperature, pH, and the solid-state form of the compound will ensure the generation of high-quality data crucial for advancing research and development involving this molecule.
References
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Science Ready. (n.d.). All You Need to Know About Amines & Amides | HSC Chemistry. Science Ready. [Link]
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University of Arizona. (2005). Principles of Drug Action 1, Spring 2005, Amides. College of Pharmacy, University of Arizona. [Link]
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Evotec. (n.d.). Thermodynamic Solubility Assay. Evotec. [Link]
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Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. [Link]
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Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions. Solubility of Things. [Link]
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Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review, 14(5). [Link]
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Diplomata Comercial. (n.d.). Amides chemical properties: Understanding Their Significance. Diplomata Comercial. [Link]
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Stack Exchange Inc. (2020, July 10). Solubility of Amides. Chemistry Stack Exchange. [Link]
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Gfrerer, M., & Lankmayr, E. (2002). Identification and quantification of polar naphthalene derivatives in contaminated groundwater of a former gas plant site by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography A, 967(2), 237-247. [Link]
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Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5641-5645. [Link]
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Solubility of Things. (n.d.). 2-Hydroxynaphthalene-1-carbaldehyde. Solubility of Things. [Link]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
2-Hydroxy-N-(1-naphthyl)-1-naphthamide spectroscopic data (NMR, IR, UV-Vis)
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Hydroxy-N-(1-naphthyl)-1-naphthamide
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of the key spectroscopic methods used to characterize the molecular structure and properties of 2-Hydroxy-N-(1-naphthyl)-1-naphthamide. For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's spectroscopic signature is fundamental to confirming its identity, purity, and conformational features. This document synthesizes established spectroscopic principles with practical, field-proven insights into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) data for this specific compound.
Introduction to 2-Hydroxy-N-(1-naphthyl)-1-naphthamide
2-Hydroxy-N-(1-naphthyl)-1-naphthamide is a complex aromatic compound featuring two naphthalene ring systems linked by an amide functional group. One naphthalene ring is substituted with a hydroxyl group ortho to the amide linkage. This intricate structure, with its multiple aromatic protons and carbons, extensive conjugation, and key functional groups (hydroxyl, secondary amide), gives rise to a rich and informative spectroscopic profile. Accurate interpretation of this data is crucial for structural elucidation and quality control in synthetic and medicinal chemistry applications.
The molecular structure presents several key features that will dominate its spectroscopic output:
-
Two Naphthalene Systems: These will produce a complex set of signals in the aromatic region of the NMR spectra and strong π → π* transitions in the UV-Vis spectrum.
-
Amide Linkage (-CONH-): This group has characteristic vibrational modes in the IR spectrum (Amide I and Amide II bands) and features a labile proton (N-H) in the ¹H NMR spectrum.
-
Phenolic Hydroxyl Group (-OH): This group introduces a labile proton and influences the electronic environment of the adjacent naphthalene ring. It is identifiable by a characteristic stretch in the IR spectrum and a distinct, often broad, signal in the ¹H NMR spectrum.
This guide will deconstruct the expected spectroscopic data, explaining the causality behind spectral features and providing self-validating protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides a map of the hydrogen atoms in a molecule. The spectrum of 2-Hydroxy-N-(1-naphthyl)-1-naphthamide is expected to be complex, particularly in the aromatic region, due to the presence of 13 distinct aromatic protons.
Experimental Protocol: ¹H NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of high-purity 2-Hydroxy-N-(1-naphthyl)-1-naphthamide in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can help in observing exchangeable protons like -OH and -NH.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is critical for resolving the overlapping multiplets in the aromatic region.
-
Data Acquisition: Record the spectrum at a standard temperature (e.g., 25 °C). A sufficient number of scans should be acquired to ensure a good signal-to-noise ratio.
-
Referencing: The chemical shifts (δ) are reported in parts per million (ppm) and referenced internally to the residual solvent signal or an internal standard like tetramethylsilane (TMS).
Predicted ¹H NMR Spectral Data and Interpretation
The spectrum can be divided into three key regions: the downfield exchangeable protons, the aromatic protons, and the upfield aliphatic region (which is absent in this case).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Phenolic -OH | ~10.0 - 12.0 | Singlet (broad) | Highly deshielded due to hydrogen bonding with the amide carbonyl. Signal may be broad and its position can be concentration-dependent. |
| Amide -NH | ~9.0 - 10.5 | Singlet (broad) | Chemical shift is sensitive to solvent and temperature. May exhibit broadening due to quadrupolar coupling with the ¹⁴N nucleus. |
| Aromatic Protons | ~7.0 - 8.5 | Multiplets | A complex region with overlapping signals from the 13 aromatic protons on the two naphthalene rings. 2D NMR techniques (like COSY and HSQC) are essential for unambiguous assignment. |
Causality Behind Chemical Shifts:
-
Aromatic Protons (7.0 - 8.5 ppm): These protons are deshielded due to the ring current effect of the aromatic systems. Protons in close proximity to the electron-withdrawing carbonyl group or in a sterically hindered position (peri-protons) will appear further downfield.
-
Amide and Hydroxyl Protons (>9.0 ppm): The amide proton is deshielded by the adjacent carbonyl group. The phenolic proton is significantly deshielded due to strong intramolecular hydrogen bonding to the amide's carbonyl oxygen. This hydrogen bond restricts its rotation and fixes its position in a deshielding environment.
¹³C NMR Spectroscopy
Carbon-13 NMR provides information on the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.
Experimental Protocol: ¹³C NMR Data Acquisition
The protocol is similar to that for ¹H NMR, using the same sample.
-
Instrumentation: Performed on the same NMR spectrometer.
-
Acquisition Mode: Typically run in a proton-decoupled mode (e.g., zgpg30).
-
Data Acquisition: A larger number of scans is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio. A relaxation delay may be necessary to accurately observe quaternary carbons.
Predicted ¹³C NMR Spectral Data and Interpretation
The spectrum will show signals for all 21 carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| Amide Carbonyl (C=O) | ~165 - 175 | Typically a weaker signal. Its downfield shift is characteristic of an amide carbonyl.[1] |
| C-O (Phenolic) | ~150 - 160 | The carbon atom directly attached to the hydroxyl group is significantly deshielded. |
| Aromatic Carbons | ~110 - 140 | A complex region containing signals for the 18 aromatic carbons. Quaternary carbons (those without attached protons) will generally have weaker signals. Carbons attached to nitrogen or adjacent to the carbonyl group will be further downfield.[1] |
Causality Behind Chemical Shifts:
-
Carbonyl Carbon (~170 ppm): This is the most deshielded carbon due to the high electronegativity of the double-bonded oxygen atom.
-
Aromatic Carbons (110-160 ppm): The chemical shifts are influenced by the substituents. The carbon bearing the -OH group is strongly deshielded. Carbons in the naphthalene rings experience shifts based on their position relative to the amide and hydroxyl groups.
Molecular Structure Diagram for NMR
Caption: Labeled structure of the target molecule for NMR discussion.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the energy of molecular vibrations (stretching, bending, etc.). It is an excellent technique for identifying the functional groups present in a molecule.
Experimental Protocol: IR Data Acquisition (KBr Pellet)
-
Sample Preparation: Grind a small amount (~1-2 mg) of the dry sample with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Spectrum Collection: Record the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be collected first and automatically subtracted from the sample spectrum.
Caption: General workflow for FT-IR data acquisition using the KBr pellet method.
Characteristic IR Absorption Bands
The IR spectrum of 2-Hydroxy-N-(1-naphthyl)-1-naphthamide will be dominated by absorptions from its key functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance | Notes |
| O-H Stretch (Phenolic) | 3200 - 3500 | Broad | The broadness is due to hydrogen bonding, likely with the amide carbonyl. |
| N-H Stretch (Amide) | 3100 - 3300 | Medium, sharp | Characteristic of a secondary amide. May be superimposed on the broad O-H stretch. |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to weak | Appears just above 3000 cm⁻¹. |
| C=O Stretch (Amide I) | 1640 - 1680 | Strong, sharp | This is one of the most prominent peaks in the spectrum. Its position can be lowered by hydrogen bonding. |
| N-H Bend (Amide II) | 1510 - 1570 | Strong | A coupled vibration of N-H bending and C-N stretching, characteristic of secondary amides. |
| Aromatic C=C Stretch | 1450 - 1600 | Multiple bands, medium | These bands confirm the presence of the aromatic naphthalene rings. |
Trustworthiness of Interpretation: The presence of strong, characteristic bands for the O-H, N-H, and C=O groups provides a highly reliable fingerprint for the molecule. For example, the absence of a strong band in the 1640-1680 cm⁻¹ region would immediately cast doubt on the presence of the amide carbonyl.[2][3]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the energy required to promote electrons from a ground state to a higher energy excited state. For aromatic molecules like 2-Hydroxy-N-(1-naphthyl)-1-naphthamide, the most significant absorptions arise from π → π* electronic transitions within the conjugated naphthalene systems.
Experimental Protocol: UV-Vis Data Acquisition
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble. Ethanol, methanol, or acetonitrile are common choices.
-
Sample Preparation: Prepare a dilute stock solution of the compound with a known concentration. Perform serial dilutions to obtain a solution with an absorbance maximum (λₘₐₓ) in the optimal range of the spectrophotometer (typically 0.2 - 1.0 a.u.).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Fill one cuvette with the pure solvent (the blank) and another with the sample solution.
-
Spectrum Collection: Scan a range of wavelengths (e.g., 200 - 600 nm) to record the absorbance spectrum and identify the wavelength(s) of maximum absorbance (λₘₐₓ).
Expected UV-Vis Spectral Data
The spectrum is expected to show multiple strong absorption bands characteristic of the extended π-systems of the naphthyl groups.
| Electronic Transition | Expected λₘₐₓ (nm) | Notes |
| π → π | ~230 - 250 | High-energy transition associated with the naphthalene rings. |
| π → π | ~280 - 300 | Lower-energy transitions characteristic of the naphthyl chromophore.[4][5] |
| π → π* | ~320 - 350 | Further red-shifted absorption due to the extended conjugation across the entire molecule, including the amide and hydroxyl substituents which act as auxochromes.[4] |
Authoritative Grounding: The electronic structure of naphthalene gives rise to characteristic absorption bands. The presence of substituents like -OH and -CONH- (auxochromes) typically causes a bathochromic (red) shift of these absorptions to longer wavelengths and can increase their intensity (hyperchromic effect).[6] The exact λₘₐₓ values can be sensitive to the solvent used due to solvatochromic effects.
Conclusion
The comprehensive spectroscopic analysis of 2-Hydroxy-N-(1-naphthyl)-1-naphthamide through NMR, IR, and UV-Vis techniques provides a self-validating system for its structural confirmation. ¹H and ¹³C NMR define the carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of critical hydroxyl and amide functional groups through their unique vibrational frequencies. UV-Vis spectroscopy characterizes the electronic structure of the conjugated aromatic system. Together, these techniques offer a detailed and unambiguous molecular portrait, essential for any research or development endeavor involving this compound.
References
- Supporting Information for various organic compounds. (n.d.).
-
Naphthyl- vs. anthrylpyridine-2,6-dicarboxamides in cation binding studies. Synthesis and spectroscopic properties. (2016, January 4). Taylor & Francis Online. Retrieved from [Link]
- El-sattar, N. E. A. (2011). IR and NMR spectral studies of some 2-hydroxy-1-naphthyl chalcones: Assessment of substituent effects. Arabian Journal of Chemistry, 4(3), 293-301.
-
PubChem. (n.d.). 2-Hydroxy-1-naphthaldehyde. Retrieved from [Link]
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ResearchGate. (2025, August 7). 2-Hydroxy-1-naphthaldehyde-derived Schiff bases: Synthesis, characterization, and structure. Retrieved from [Link]
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PubMed. (2014, September 5). Spectroscopic study on the interaction between naphthalimide-polyamine conjugates and DNA. Retrieved from [Link]
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MDPI. (2023, February 6). Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines. Retrieved from [Link]
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ResearchGate. (n.d.). 13 C-NMR spectrum of ((2-hydroxynaphthalen-1-yl)(phenyl)methyl)thiourea (4a). Retrieved from [Link]
-
Gable, K. (2022, March 9). 13C NMR Chemical Shift. Oregon State University. Retrieved from [Link]
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NIST. (n.d.). 2-Naphthalenecarboxamide, 3-hydroxy-N-1-naphthalenyl-. NIST Chemistry WebBook. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of 2-Hydroxy-1-naptahldehyde. Retrieved from [Link]
- Mas Haris, M. R. H., et al. (2016). Development and validation of UV–VIS spectrophotometric method for quantitative determination of 1– and 2–naphthols in chloroform and water. Der Pharmacia Lettre, 8(2), 205-213.
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of 2-Naphthoic Acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, May 26). 1.3: UV/Vis and IR Spectroscopy. Retrieved from [Link]
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NIST. (n.d.). 2-Naphthalenamine. NIST Chemistry WebBook. Retrieved from [Link]
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- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Putative Mechanism of Action of 2-Hydroxy-N-(1-naphthyl)-1-naphthamide
Abstract
While direct experimental evidence for the specific mechanism of action of 2-Hydroxy-N-(1-naphthyl)-1-naphthamide is not extensively documented in publicly available literature, its structural characteristics strongly suggest a plausible mode of action centered on DNA intercalation. This technical guide synthesizes information from structurally related compounds, namely naphthalimide derivatives and Schiff bases of 2-hydroxy-1-naphthaldehyde, to propose a scientifically grounded hypothesis for its biological activity. We will explore the theoretical underpinnings of this mechanism, propose experimental workflows to validate these hypotheses, and provide detailed protocols for researchers in drug discovery and molecular biology.
Introduction: Unveiling the Potential of a Naphthalene-Based Scaffold
2-Hydroxy-N-(1-naphthyl)-1-naphthamide is a synthetic organic compound featuring a prominent naphthalene ring system. This structural motif is a cornerstone of a diverse range of biologically active molecules. Notably, the planar aromatic rings of naphthalene are a key feature in compounds known to interact with DNA. This guide will focus on the most probable mechanism of action for 2-Hydroxy-N-(1-naphthyl)-1-naphthamide: its function as a DNA intercalator, drawing parallels with the well-established activities of naphthalimide-based therapeutics.[1][2][3] We will also consider potential antimicrobial activities, a characteristic of related Schiff base compounds.[4]
The Primary Hypothesis: DNA Intercalation as the Core Mechanism
The planar structure of the naphthalene rings in 2-Hydroxy-N-(1-naphthyl)-1-naphthamide is the primary indicator of its potential to act as a DNA intercalator. This process involves the insertion of the planar molecule between the base pairs of the DNA double helix. This interaction can lead to a cascade of cellular events, ultimately resulting in cytotoxicity, which is a desirable trait for anti-cancer agents.
The Molecular Logic of Intercalation
DNA intercalation by small molecules is driven by a combination of forces:
-
π-π Stacking: The aromatic rings of the naphthalimide core and the aromatic bases in DNA give rise to π–π stacking forces.[5] This stacking enhances the binding affinity and specificity of the intercalation, where the flat naphthalimide rings align parallel to the DNA bases, creating a stable non-covalent interaction.[5]
-
Van der Waals Forces: Close contact between the intercalator and the DNA bases allows for favorable van der Waals interactions.
-
Hydrogen Bonding: The hydroxyl and amide groups of 2-Hydroxy-N-(1-naphthyl)-1-naphthamide can form hydrogen bonds with the phosphate backbone or the edges of the base pairs, further stabilizing the complex.
Downstream Cellular Consequences of DNA Intercalation
The physical insertion of 2-Hydroxy-N-(1-naphthyl)-1-naphthamide into the DNA helix is predicted to have several significant downstream effects:
-
Inhibition of DNA Replication and Transcription: The presence of the intercalator can distort the DNA structure, impeding the progression of DNA and RNA polymerases, thus halting replication and transcription.
-
Topoisomerase Inhibition: Topoisomerases are enzymes that resolve DNA supercoiling during replication and transcription. Many DNA intercalators, including naphthalimide derivatives, are known to inhibit topoisomerases I and II, leading to DNA strand breaks.[1]
-
Induction of Apoptosis and Cell Cycle Arrest: The cellular stress caused by DNA damage and the inhibition of essential cellular processes can trigger programmed cell death (apoptosis) or arrest the cell cycle to prevent the proliferation of damaged cells.[6][7][8]
Proposed Signaling Pathway
The following diagram illustrates the hypothesized signaling cascade initiated by the interaction of 2-Hydroxy-N-(1-naphthyl)-1-naphthamide with cellular DNA.
Caption: Hypothesized mechanism of 2-Hydroxy-N-(1-naphthyl)-1-naphthamide.
Experimental Validation: A Step-by-Step Guide
To validate the proposed mechanism of action, a series of biophysical and cell-based assays are required.
Biophysical Assays to Confirm DNA Intercalation
These assays directly measure the interaction of the compound with purified DNA.
-
Principle: Intercalation of a compound into the DNA helix often leads to a bathochromic (red) shift and hypochromism (decreased absorbance) in the compound's UV-Vis spectrum.
-
Protocol:
-
Prepare a stock solution of 2-Hydroxy-N-(1-naphthyl)-1-naphthamide in a suitable solvent (e.g., DMSO).
-
Prepare a series of solutions with a fixed concentration of the compound and increasing concentrations of calf thymus DNA (ct-DNA) in a suitable buffer (e.g., Tris-HCl).
-
Record the UV-Vis absorption spectrum (typically 200-500 nm) for each solution.
-
Analyze the spectra for a red shift in the maximum absorbance wavelength and a decrease in molar absorptivity.
-
-
Principle: Many DNA intercalators exhibit enhanced fluorescence upon binding to DNA due to the rigid, hydrophobic environment between the base pairs.
-
Protocol:
-
Determine the excitation and emission maxima of 2-Hydroxy-N-(1-naphthyl)-1-naphthamide.
-
Prepare solutions with a fixed concentration of the compound and increasing concentrations of ct-DNA.
-
Measure the fluorescence emission spectrum for each solution at the determined excitation wavelength.
-
Observe for an increase in fluorescence intensity with increasing DNA concentration.
-
-
Principle: Intercalators stabilize the DNA double helix, leading to an increase in its melting temperature (Tm), the temperature at which half of the DNA is denatured.
-
Protocol:
-
Prepare solutions of ct-DNA in the absence and presence of 2-Hydroxy-N-(1-naphthyl)-1-naphthamide.
-
Use a spectrophotometer with a temperature-controlled cuvette holder to monitor the absorbance at 260 nm as the temperature is gradually increased.
-
The Tm is the midpoint of the resulting melting curve.
-
A significant increase in Tm in the presence of the compound indicates intercalation.
-
Cell-Based Assays to Elucidate Biological Activity
These assays investigate the effects of the compound on living cells.
-
Principle: To determine the concentration at which the compound is toxic to cancer cells.
-
Protocol:
-
Plate cancer cells (e.g., HeLa, MCF-7) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of 2-Hydroxy-N-(1-naphthyl)-1-naphthamide for a specified time (e.g., 48-72 hours).
-
Add MTT or SRB reagent and measure the absorbance according to the manufacturer's protocol.
-
Calculate the IC50 value (the concentration that inhibits cell growth by 50%).
-
-
Principle: To determine if the compound causes arrest at a specific phase of the cell cycle.
-
Protocol:
-
Treat cancer cells with the compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells, fix them in ethanol, and stain the DNA with propidium iodide (PI).
-
Analyze the DNA content of the cells using a flow cytometer.
-
An accumulation of cells in a particular phase (e.g., G2/M) indicates cell cycle arrest.
-
-
Principle: To determine if the compound induces programmed cell death.
-
Protocol:
-
Treat cells with the compound as described for cell cycle analysis.
-
Stain the cells with Annexin V-FITC and PI.
-
Analyze the cells by flow cytometry.
-
Annexin V positive cells are undergoing apoptosis.
-
Secondary Hypothesis: Antimicrobial Activity
The structural similarity of 2-Hydroxy-N-(1-naphthyl)-1-naphthamide to Schiff bases derived from 2-hydroxy-1-naphthaldehyde suggests potential antimicrobial properties.[9][10]
Proposed Antimicrobial Mechanism
The mechanism of action for related Schiff bases often involves:
-
Chelation of Metal Ions: The compound may bind to essential metal ions in microbial cells, disrupting enzymatic function.
-
Disruption of Cell Membranes: The lipophilic nature of the naphthalene rings could allow the compound to intercalate into and disrupt the integrity of bacterial or fungal cell membranes.
-
Inhibition of Essential Enzymes: The compound may act as a competitive or non-competitive inhibitor of key microbial enzymes.
Experimental Workflow for Antimicrobial Screening
Sources
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- 2. 1,8-Naphthalimide: A Potent DNA Intercalator and Target for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Rational Design and Synthesis of Naphthalene Diimide Linked Bis-Naphthalimides as DNA Interactive Agents [frontiersin.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 10. researchgate.net [researchgate.net]
A Technical Guide to the Purity and Quality Standards of 2-Hydroxy-N-(1-naphthyl)-1-naphthamide
A Note on Data Availability: Publicly available information regarding the specific purity and quality standards for 2-Hydroxy-N-(1-naphthyl)-1-naphthamide is limited. This guide, therefore, provides a comprehensive framework based on the synthesis and analysis of its precursors and structurally related isomers, particularly within the Naphthol AS family of compounds. The principles and methodologies outlined herein are designed to serve as a robust starting point for researchers, scientists, and drug development professionals in establishing a comprehensive quality control system for this specific molecule.
Introduction: Understanding the Molecule
2-Hydroxy-N-(1-naphthyl)-1-naphthamide is a complex organic molecule belonging to the naphthalenecarboxamide family. Its structure, featuring two naphthalene rings linked by an amide bond with a hydroxyl group on one of the rings, suggests its potential use as an intermediate in the synthesis of dyes, pigments, and potentially as a scaffold in medicinal chemistry. Given its structural similarity to the "Naphthol AS" series of dye components, it is crucial to approach its quality control with a rigorous analytical mindset, focusing on potential impurities arising from its synthesis.
The quality and purity of such a compound are paramount for its intended application, as even trace impurities can significantly impact the outcome of subsequent reactions or biological assays. This guide will delve into the probable synthetic pathways, identify potential impurities, and outline a comprehensive analytical strategy to ensure the high purity and quality of 2-Hydroxy-N-(1-naphthyl)-1-naphthamide.
Synthetic Pathway and Potential Impurities
The most probable synthetic route to 2-Hydroxy-N-(1-naphthyl)-1-naphthamide involves a two-step process: the synthesis of the precursor 2-hydroxy-1-naphthoic acid, followed by its amidation with 1-naphthylamine.
Synthesis of 2-Hydroxy-1-naphthoic Acid
2-Hydroxy-1-naphthoic acid is typically prepared via the Kolbe-Schmitt reaction, which involves the carboxylation of 2-naphthol.[1] In this process, the sodium or potassium salt of 2-naphthol is treated with carbon dioxide under pressure and at elevated temperatures.[2]
Key Reaction:
-
Starting Material: 2-Naphthol (β-naphthol)
-
Reagents: Sodium or Potassium Hydroxide, Carbon Dioxide
-
Conditions: High temperature (around 120°C) and pressure.[2]
-
Product: 2-Hydroxy-1-naphthoic acid
Amidation to Form 2-Hydroxy-N-(1-naphthyl)-1-naphthamide
The second step is the formation of the amide bond between 2-hydroxy-1-naphthoic acid and 1-naphthylamine. This can be achieved through several standard amidation protocols, often involving the activation of the carboxylic acid.
General Reaction Scheme:
-
Activation of Carboxylic Acid: 2-hydroxy-1-naphthoic acid is converted to a more reactive species, such as an acyl chloride or an activated ester.
-
Coupling: The activated acid is then reacted with 1-naphthylamine to form the final amide product.
Caption: Proposed two-step synthesis of 2-Hydroxy-N-(1-naphthyl)-1-naphthamide.
Potential Impurities
A thorough understanding of the synthetic route is critical for identifying potential impurities. These can be broadly categorized as follows:
| Impurity Class | Specific Examples | Source |
| Unreacted Starting Materials | 2-Naphthol, 2-Hydroxy-1-naphthoic acid, 1-Naphthylamine | Incomplete reaction in either step. |
| By-products from Step 1 | Isomers of hydroxynaphthoic acid | Non-specific carboxylation of 2-naphthol. |
| By-products from Step 2 | Self-condensation products, products from side reactions of the activating agent. | Non-ideal reaction conditions during amidation. |
| Degradation Products | Oxidation or hydrolysis products. | Exposure to air, light, or moisture during synthesis or storage. |
| Residual Solvents | Toluene, Ethanol, etc. | Incomplete removal during purification. |
Purity and Quality Control: An Analytical Framework
A multi-pronged analytical approach is necessary to ensure the purity and quality of 2-Hydroxy-N-(1-naphthyl)-1-naphthamide. The following workflow provides a comprehensive strategy for characterization and routine quality control.
Caption: A comprehensive analytical workflow for quality control.
Detailed Analytical Methodologies
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for determining the purity of the final product and for quantifying any non-volatile impurities. A reverse-phase method is generally suitable for this class of compounds.
Experimental Protocol (General Method):
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point. For separating closely related isomers, a phenyl-hexyl column could offer alternative selectivity.[3]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic phase (e.g., acetonitrile or methanol) is recommended.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., determined by a UV scan). A photodiode array (PDA) detector is highly recommended to obtain UV spectra of all separated peaks, which aids in impurity identification.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the sample and analyze the resulting chromatogram. The purity is determined by the area percentage of the main peak. Impurities can be quantified against a reference standard if available.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the preferred method for the identification and quantification of residual solvents and other volatile impurities.
Experimental Protocol (General Method):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient program is used to separate solvents with different boiling points.
-
Injection: Headspace injection is often preferred for residual solvent analysis to avoid contamination of the GC system with the non-volatile main compound.
-
Detection: Mass spectrometry (MS) in full scan mode to identify the solvents based on their mass spectra. Quantification can be done using selected ion monitoring (SIM) for higher sensitivity.
-
Sample Preparation: For headspace analysis, a known amount of the sample is placed in a sealed vial and heated to allow the volatile solvents to partition into the headspace before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for the unambiguous structural confirmation of the final product and for the characterization of unknown impurities. Both ¹H and ¹³C NMR should be performed.
Experimental Protocol:
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR: Acquire a proton NMR spectrum. The chemical shifts, integration, and coupling patterns of the signals will confirm the proton environment in the molecule.
-
¹³C NMR: Acquire a carbon-13 NMR spectrum. This will confirm the number of unique carbon atoms and their chemical environment.
-
2D NMR: Techniques like COSY and HSQC can be used to establish connectivity between protons and carbons, providing further structural confirmation.
The NMR spectra of related compounds, such as Schiff bases derived from 2-hydroxy-1-naphthaldehyde, can provide valuable reference data for interpreting the spectra of 2-Hydroxy-N-(1-naphthyl)-1-naphthamide.[4]
Other Analytical Techniques
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups (e.g., O-H stretch for the hydroxyl group, N-H stretch and C=O stretch for the amide group).
-
High-Resolution Mass Spectrometry (HRMS): To determine the accurate mass and elemental composition of the molecule, providing a high degree of confidence in its identity.
-
Melting Point: A sharp melting point range is a good indicator of high purity.
-
Appearance: The physical appearance (color, form) should be consistent between batches.
Establishing Quality Standards
Based on the analytical data, a set of quality standards should be established for 2-Hydroxy-N-(1-naphthyl)-1-naphthamide. These specifications should include:
| Parameter | Typical Specification | Method |
| Appearance | White to off-white powder | Visual |
| Identity | Conforms to the structure | NMR, FTIR, MS |
| Purity (by HPLC) | ≥ 98.0% | HPLC-UV |
| Individual Impurity (by HPLC) | ≤ 0.5% | HPLC-UV |
| Total Impurities (by HPLC) | ≤ 1.0% | HPLC-UV |
| Residual Solvents | As per ICH Q3C guidelines | GC-MS |
| Melting Point | Specific range ± 2°C | Melting Point Apparatus |
Conclusion
References
-
Myers, A. G., & Marx, M. A. (2004). Method for the Rapid Synthesis of Highly Functionalized 2-Hydroxy-1-naphthoates. Organic Letters, 6(19), 3341-3344. [Link]
-
Wikipedia. (n.d.). 2-Hydroxy-1-naphthoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-hydroxy-N-1-naphthyl-2-naphthamide. Retrieved from [Link]
-
Matijević-Sosa, J., Vinković, M., & Vikić-Topić, D. (2006). NMR Spectroscopy of 2-Hydroxy-1-naphthylidene Schiff Bases with Chloro and Hydroxy Substituted Aniline Moiety. Croatica Chemica Acta, 79(3), 459-466. [Link]
-
Shin, H. S., & Lim, H. H. (2011). Simultaneous determination of 2-naphthol and 1-hydroxy pyrene in urine by gas chromatography-mass spectrometry. Journal of Chromatography B, 879(7-8), 489-494. [Link]
-
Russell, A., & Lockhart, L. B. (1941). 2-Hydroxy-1-naphthaldehyde. Organic Syntheses, 21, 63. [Link]
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Chen, C. F., Hung, I. F., & Chen, R. K. (1995). Determination of 1-Naphthol in Urine by HPLC Method. Journal of the Chinese Chemical Society, 42(2), 171-175. [Link]
-
Centurion University of Technology and Management. (n.d.). Naphthol. Retrieved from [Link]
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Potential Biological Activities of Naphthamide Compounds: A Technical Guide
Executive Summary
The naphthamide scaffold—defined by a naphthalene ring linked to an amide moiety—represents a privileged structure in medicinal chemistry.[1][2] Unlike its imide counterpart (naphthalimide), which is primarily known for DNA intercalation, the naphthamide architecture offers a versatile template for ATP-competitive kinase inhibition, bacterial efflux pump modulation, and anti-inflammatory signaling regulation. This guide dissects the pharmacological versatility of naphthamides, providing researchers with a mechanistic roadmap, validated experimental protocols, and structure-activity relationship (SAR) insights to accelerate lead optimization.
Part 1: Chemical Basis & Structure-Activity Relationship (SAR)
The biological potency of naphthamides stems from their ability to function as "hinge binders" in kinase domains and as hydrophobic plugs in bacterial efflux channels.
The Pharmacophore Architecture
The core structure consists of a lipophilic naphthalene moiety (Region A) attached to an amide linker (Region B), which connects to a variable tail (Region C).
-
Region A (Naphthalene): Provides van der Waals interactions with hydrophobic pockets (e.g., the back pocket of VEGFR-2).
-
Region B (Amide Linker): Acts as a hydrogen bond donor/acceptor pair, crucial for anchoring the molecule to the hinge region of kinase enzymes (e.g., Cys919 in VEGFR-2).
-
Region C (Variable Tail): Determines selectivity. Introduction of heterocycles (e.g., pyridine, morpholine) here modulates solubility and targets specific residues in the solvent-exposed region.
Visualization: Naphthamide SAR Logic
Figure 1: Structural logic of the naphthamide scaffold highlighting critical binding interactions with biological targets.
Part 2: Therapeutic Frontier – Oncology
Primary Mechanism: Angiogenesis Inhibition via VEGFR-2 and Pan-Raf Kinase Blockade.
Naphthamides have emerged as potent Type II inhibitors of VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2). By occupying the ATP-binding pocket and extending into the allosteric hydrophobic back pocket, these compounds prevent the phosphorylation cascade necessary for tumor angiogenesis [1, 2].
Mechanistic Pathway: Kinase Inhibition
The following diagram illustrates how naphthamides intercept the VEGF signaling cascade, preventing endothelial cell proliferation.
Figure 2: Mechanism of Action.[3] Naphthamides competitively inhibit ATP binding at the VEGFR-2 intracellular domain, halting the angiogenic signaling cascade.
Comparative Potency Data
Recent studies highlight the efficacy of naphthamide derivatives compared to standard inhibitors like Sorafenib.
| Compound ID | Target | IC50 (Enzymatic) | IC50 (Cellular - HUVEC) | Key Structural Feature | Ref |
| 14c | VEGFR-2 | 1.5 nM | 0.9 nM | Naphthalene + Urea linker | [1] |
| Compound 22 | VEGFR-2 | < 10 nM | ~15 nM | N-alkyl naphthamide | [2] |
| 9a | B-Raf (V600E) | Low nM | -- | Difluoromethoxy group | [3] |
| Sorafenib | VEGFR-2 | 90 nM | 30 nM | Bi-aryl urea (Control) | [1] |
Part 3: Therapeutic Frontier – Antimicrobial & Efflux Inhibition
Primary Mechanism: Synergy via Efflux Pump Inhibition (EPI).[4]
Beyond direct toxicity, naphthamides act as Efflux Pump Inhibitors (EPIs) , specifically targeting the AcrAB-TolC system in Gram-negative bacteria (e.g., E. coli). By blocking the AcrB transporter, naphthamides restore the efficacy of antibiotics (like erythromycin) that are otherwise pumped out of the cell [4].
Experimental Validation: Chequerboard Assay Protocol
To validate naphthamides as EPIs, a standard MIC assay is insufficient. A synergy (chequerboard) assay is required.
Protocol: Synergistic EPI Evaluation
-
Preparation: Prepare a 96-well plate with Mueller-Hinton broth.
-
Antibiotic Gradient: Dilute the substrate antibiotic (e.g., Erythromycin) serially along the X-axis.
-
Naphthamide Gradient: Dilute the test naphthamide serially along the Y-axis.
-
Inoculation: Add E. coli (approx.
CFU/mL) to all wells. -
Incubation: Incubate at 37°C for 18–24 hours.
-
Calculation: Determine the Fractional Inhibitory Concentration Index (FICI).
-
Interpretation: FICI ≤ 0.5 indicates Synergy .
-
Part 4: Detailed Experimental Protocols
Synthesis of Naphthamide Derivatives (General Amide Coupling)
Context: Creating the amide bond between the naphthalene core and the variable amine tail.
Reagents: 2-Naphthoic acid, Thionyl chloride (
-
Activation: Reflux 2-naphthoic acid (1.0 eq) with excess
for 3 hours. Evaporate solvent to obtain naphthoyl chloride. -
Coupling: Dissolve the amine (1.1 eq) and
(2.0 eq) in dry DCM at 0°C. -
Addition: Dropwise add the naphthoyl chloride solution to the amine mixture.
-
Reaction: Stir at room temperature for 4–8 hours (monitor via TLC).
-
Workup: Wash with 1N HCl (to remove unreacted amine) and saturated
. Dry over . -
Purification: Recrystallize from Ethanol or purify via silica gel column chromatography.
VEGFR-2 Kinase Enzymatic Assay
Context: Quantifying the direct inhibition of the target enzyme.
Methodology:
-
System: Use a Homogeneous Time-Resolved Fluorescence (HTRF) or radiometric (
-ATP) assay. -
Reaction Mix: Combine recombinant VEGFR-2 kinase domain, peptide substrate (e.g., Poly Glu:Tyr), and test compound in kinase buffer (
, , DTT). -
Initiation: Add ATP (at
concentration) to start the reaction. -
Incubation: 60 minutes at room temperature.
-
Detection: Stop reaction with EDTA. Measure phosphorylation signal.[5]
-
Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50 using non-linear regression (Sigmoidal dose-response).
Part 5: Future Outlook & Optimization
The naphthamide scaffold is currently evolving from a simple "linker" to a multi-targeted warhead.
-
PROTACs: Researchers are beginning to link naphthamides (as the warhead) to E3 ligase ligands to degrade rather than just inhibit kinases.
-
Selectivity: The major challenge remains distinguishing between homologous kinases (e.g., VEGFR vs. PDGFR). Future SAR must focus on the "tail" region (Region C in Figure 1) to exploit unique solvent-exposed residues.
References
-
Discovery of a New Series of Naphthamides as Potent VEGFR-2 Kinase Inhibitors. Source: PubMed / NIH URL:[Link]
-
Evaluation of a series of naphthamides as potent, orally active vascular endothelial growth factor receptor-2 tyrosine kinase inhibitors. Source: Journal of Medicinal Chemistry URL:[Link]
-
Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity. Source: Archives of Pharmacal Research URL:[Link]
-
Design, synthesis and biological activity evaluation of novel 4-subtituted 2-naphthamide derivatives as AcrB inhibitors. Source: European Journal of Medicinal Chemistry URL:[Link]
-
Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation of Some 2-Naphthamide Derivatives. Source: ACS Omega URL:[Link]
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- 4. Design, synthesis and biological activity evaluation of novel 4-subtituted 2-naphthamide derivatives as AcrB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Synthesis of Schiff Bases from 2-Hydroxy-1-Naphthaldehyde
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and application of Schiff bases derived from 2-hydroxy-1-naphthaldehyde. Intended for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles of Schiff base formation, explores various synthetic methodologies, and details the analytical techniques essential for their structural elucidation. By integrating field-proven insights with established scientific principles, this guide aims to serve as an authoritative resource for the design and execution of synthetic protocols involving this versatile class of compounds. The significant biological activities exhibited by these Schiff bases and their metal complexes underscore their potential in the development of novel therapeutic agents.[1][2]
Introduction: The Significance of 2-Hydroxy-1-Naphthaldehyde Schiff Bases
Schiff bases, characterized by the azomethine or imine group (-CH=N-), are a pivotal class of organic compounds first described by Hugo Schiff in 1864.[3][4] Those derived from 2-hydroxy-1-naphthaldehyde are of particular interest due to their unique structural features and diverse applications. The presence of the hydroxyl group in proximity to the imine linkage imparts these molecules with the ability to form stable metal complexes, a property that is central to many of their biological and catalytic activities.[2][5]
These compounds have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, antiviral, and antioxidant properties.[1][4][6][7] The imine group is a critical pharmacophore, and the coordination of these Schiff bases with transition metals can enhance their biological efficacy.[1][4][8] This has led to their extensive investigation in medicinal chemistry as potential drug candidates.[2][3]
The Core Chemistry: Mechanism of Schiff Base Formation
The synthesis of a Schiff base from 2-hydroxy-1-naphthaldehyde and a primary amine is a classic example of a condensation reaction. The reaction proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.[9][10]
Initially, the lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the 2-hydroxy-1-naphthaldehyde. This nucleophilic addition results in the formation of an unstable intermediate known as a carbinolamine or hemiaminal.[10] In the subsequent step, the carbinolamine undergoes dehydration, typically facilitated by acid or base catalysis, to eliminate a molecule of water and form the stable imine (Schiff base) product.[9][10] The presence of the hydroxyl group on the naphthaldehyde ring can influence the reaction kinetics and the stability of the final product through intramolecular hydrogen bonding.
Caption: Mechanism of Schiff Base Formation.
Synthetic Methodologies: A Comparative Overview
The synthesis of Schiff bases from 2-hydroxy-1-naphthaldehyde can be achieved through several methods, each with its own advantages and limitations. The choice of method often depends on factors such as desired yield, reaction time, and environmental considerations.
Conventional Heating
This is the most traditional method, involving the refluxing of equimolar amounts of 2-hydroxy-1-naphthaldehyde and a primary amine in a suitable solvent, such as ethanol or methanol.[3] A catalytic amount of a weak acid, like glacial acetic acid, is often added to facilitate the dehydration step.[3][6] While reliable, this method can be time-consuming and may require higher temperatures, potentially leading to side reactions.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating.[11][12] This method dramatically reduces reaction times, often from hours to minutes, and can lead to higher yields with improved purity.[6][11][13] Microwave-assisted synthesis is also considered a green chemistry approach due to its energy efficiency and potential for solvent-free reactions.[12][13]
Ultrasound-Assisted Synthesis (Sonochemistry)
The use of ultrasound irradiation provides an alternative green methodology for the synthesis of these Schiff bases.[10][14] Sonication can enhance reaction rates and yields by creating localized high temperatures and pressures through acoustic cavitation.[14] This method often allows for reactions to be carried out at ambient temperatures, reducing energy consumption and minimizing thermal degradation of products.[14]
Mechanochemical Synthesis
This solvent-free or liquid-assisted grinding method is another environmentally friendly approach.[4][8] Reactants are ground together in a mortar and pestle or a ball mill, and the mechanical energy input drives the reaction. This technique can lead to high yields and is particularly useful for synthesizing compounds that are sensitive to heat or solvents.[4][8]
Table 1: Comparison of Synthetic Methodologies
| Method | Typical Reaction Time | Typical Yield | Key Advantages | Key Disadvantages |
| Conventional Heating | 3-4 hours[3] | Good to High | Simple setup, well-established | Long reaction times, higher energy consumption |
| Microwave-Assisted | 2-3 minutes[6] | High to Excellent[11] | Rapid synthesis, high yields, energy efficient | Requires specialized equipment |
| Ultrasound-Assisted | 30 minutes[14] | Good to High[14] | Mild conditions, reduced reaction times | May not be suitable for all substrates |
| Mechanochemical | 60 minutes[9] | High to Excellent[4] | Solvent-free, environmentally friendly | Can be labor-intensive for larger scales |
Experimental Protocols
The following protocols are provided as a general guide. Researchers should optimize conditions based on the specific amine used and the desired product characteristics.
General Protocol for Conventional Synthesis
-
Dissolve 2-hydroxy-1-naphthaldehyde (1.0 mmol) in absolute ethanol (15 mL) in a round-bottomed flask.[3]
-
Add a catalytic amount of glacial acetic acid (2-3 drops).[3][6]
-
To this solution, add the primary amine (1.0 mmol) dissolved in a minimal amount of ethanol.
-
Reflux the reaction mixture with constant stirring for 3-4 hours.[3]
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried in a vacuum oven.[15]
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
General Protocol for Microwave-Assisted Synthesis
-
In a microwave-safe vessel, mix 2-hydroxy-1-naphthaldehyde (1.0 mmol) and the primary amine (1.0 mmol).
-
Add a few drops of a suitable solvent (e.g., ethanol or DMF) or proceed under solvent-free conditions.[11]
-
Add a catalytic amount of glacial acetic acid.[11]
-
Place the vessel in a domestic or dedicated microwave oven and irradiate at a suitable power level (e.g., 200-600W) for 2-5 minutes, with short intervals for cooling if necessary.[11]
-
After completion, cool the mixture and add cold water to precipitate the product.[6]
-
Filter the solid, wash with water and then ethanol, and dry.
-
Recrystallize from an appropriate solvent.
Caption: General workflow for Schiff base synthesis.
Structural Characterization
Confirmation of the synthesized Schiff base structure is crucial and is typically achieved through a combination of spectroscopic techniques.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The most significant evidence for Schiff base formation is the appearance of a strong absorption band in the range of 1577-1685 cm⁻¹ corresponding to the C=N (azomethine) stretching vibration.[4][6] The absence of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine further confirms the reaction's completion. The broad O-H stretching band of the phenolic group is also observed.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A characteristic signal for the azomethine proton (-CH=N-) appears as a singlet in the downfield region, typically around δ 9.78 ppm.[3] The proton of the intramolecularly hydrogen-bonded hydroxyl group gives a distinct singlet at a very downfield chemical shift, often around δ 15.92 ppm.[3] The aromatic protons of the naphthalene and amine moieties will also be present in the spectrum.
-
¹³C NMR: The carbon of the azomethine group (-CH=N-) typically appears around δ 155.3 ppm.[3]
-
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized Schiff base, confirming its molecular formula.
Applications in Drug Development
The diverse biological activities of Schiff bases derived from 2-hydroxy-1-naphthaldehyde make them attractive scaffolds for drug discovery.
-
Antimicrobial Agents: These compounds and their metal complexes have shown significant activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][4][16] The chelation of the Schiff base with metal ions can enhance its antimicrobial properties.[4][9]
-
Anticancer and Cytotoxic Activity: Several studies have reported the potential of these Schiff bases and their metal complexes as anticancer agents, demonstrating cytotoxic effects against various cancer cell lines.[3][17]
-
Antioxidant Activity: The phenolic hydroxyl group in the structure imparts antioxidant properties to these molecules, enabling them to act as radical scavengers.[15][18][19]
Conclusion
The synthesis of Schiff bases from 2-hydroxy-1-naphthaldehyde offers a versatile platform for the development of compounds with significant biological and chemical applications. The evolution of synthetic methodologies from conventional heating to more efficient and environmentally friendly techniques like microwave and ultrasound irradiation has streamlined their production. A thorough understanding of the reaction mechanism and the application of appropriate characterization techniques are paramount for the successful synthesis and validation of these valuable compounds. The continued exploration of their biological activities holds great promise for the future of drug development and materials science.
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Zoubi, W. (2013). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. International Journal of Organic Chemistry, 3, 73-95. [Link]
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Copper(II) complexes of 2-hydroxy-1-naphthaldehyde Schiff bases: synthesis, in vitro activity and computational studies. PMC. (2025, January 30). [Link]
-
Synthesis and Characterization of Bioactive Schiff base ligand derived from 2-hydroxy-1 - AWS. (n.d.). [Link]
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Maher, K. (2018). Schiff Bases Derived from 2-Hydroxynaphthalene-1-carbaldehyde and their Metal Complexes: A Review. Asian Journal of Chemistry, 30(6), 1171-1182. [Link]
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Comparative Study of the Schiff Bases by Conventional and Green Method and Antimicrobial Activity. (n.d.). [Link]
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Bhusnure, O. G., Zangade, S. B., Chavan, S. B., & Vibhute, Y. B. (2014). Comparative study of conventional and microwave assisted synthesis of novel schiff bases and their antimicrobial screenings. Journal of Chemical and Pharmaceutical Research, 6(7), 1994-2000. [Link]
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Neelofar, Ali, N., Khan, A., Amir, S., Khan, N. A., & Bilal, M. (2018). Synthesis of schiff bases derived from 2-hydroxy-1-naphth-aldehyde and their TIN(II) complexes for antimicribial and antioxidant activities. Bulletin of the Chemical Society of Ethiopia, 31(3), 445-456. [Link]
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Mohan, B., & Shaalan, N. (2023). Synthesis, Spectroscopic, and Biological Activity Study for New Complexes of Some Metal Ions with Schiff Bases Derived From 2-Hydroxy Naphthaldehyde with 2-amine benzhydrazide. Egyptian Journal of Chemistry. [Link]
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An Efficient and Green Protocol for the Synthesis of Schiff's Base Ligand of 2-Hydroxy 1- Napthaldehyde With Glycine in - E-RESEARCHCO. (2019, June 30). [Link]
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Schiff base derived from 2-hydroxy-1-naphthaldehyde and liquid-assisted mechanochemical synthesis of its isostructural Cu(ii) and Co(ii) complexes. CrystEngComm (RSC Publishing). (n.d.). [Link]
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Neelofar, N., Ali, N., et al. (2018). Synthesis of Schiff bases derived from 2-hydroxy-1- naphth- aldehyde and their tin(II) complexes for antimicribial and antioxidant activities. Bulletin of The Chemical Society of Ethiopia. [Link]
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SCHIFF BASES DERIVED FROM 2-HYDROXY AND 2- METHOXY NAPHTHALDEHYDE: EXPLORATION OF IN SILICO DOCKING, DNA CLEAVAGE, ANTIBACTERIAL ACTIVITIES AND SAR. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2018, January 1). [Link]
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Comparative study of conventional and microwave-assisted synthesis of some Schiff bases and their potential as antimicrobial agents. Request PDF - ResearchGate. (2025, August 5). [Link]
-
SYNTHESIS, CHARACTERIZATIONS AND BOLOGICAL APPLICATIONS OF SCHIFF BASE DERIVED FROM O- PHENYLENEDIAMINE AND 2-HYDROXY - Research Publish Journals. (2023, August 7). [Link]
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Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine. PMC. (n.d.). [Link]
-
Hassan, A. M., et al. (2020). Conventional and Microwave-Assisted Synthesis, Antimicrobial and Antitumor Studies of Tridentate Schiff Base Derived from O-vanillin and Phenyl Urea and its Complexes. Egyptian Journal of Chemistry, 63(2), 621-636. [Link]
-
Microwave-Assisted Synthesis of Schiff Bases and Evaluation of Their Antibacterial Activities - aarf.asia. (2016, February 15). [Link]
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Synthesis and Characterization of Bioactive Schiff base ligand derived from 2-hydroxy-1 - Amazon AWS. (n.d.). [Link]
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Synthesis, Characterization and Antibacterial Activity of Schiff-Base Ligand Derived from Naphthaldehyde with its Complexes. ResearchGate. (2025, December 21). [Link]
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Sakiyan, I., Loğoğlu, E., Arslan, S., Sari, N., & Sakiyan, N. (2004). Antimicrobial activities of N-(2-hydroxy-1-naphthalidene)-amino acid(glycine, alanine, phenylalanine, histidine, tryptophane) Schiff bases and their manganese(III) complexes. Biometals, 17(2), 115-120. [Link]
-
Structural elucidation and biological significance of 2-hydroxy-1-naphthaldehyde derived sulfonamides and their first row d-transition metal chelates. Taylor & Francis. (2008, October 4). [Link]
-
2-Hydroxy-1-naphthaldehyde-derived Schiff bases: Synthesis, characterization, and structure. Request PDF - ResearchGate. (2025, August 7). [Link]
-
Zn(II), Mn(III), and Co(III) complexes of Schiff base derived from 2‐hydroxy‐1‐naphthaldehyde: Synthesis, spectral surveys, single crystal structure studies, Hirshfeld surface analysis, density functional theory calculation, molecular electrostatic potential, and molecular docking evaluations. Semantic Scholar. (n.d.). [Link]
-
Biological applications of Schiff bases: An overview. GSC Online Press. (2022, December 21). [Link]
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Synthesis of Schiff Bases by Non-Conventional Methods. SciSpace. (n.d.). [Link]
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Transition Metal Complexes of New Schiff Base Derived from Trimethoprim with 2-Hydroxy-1- Naphthaldehyde: Synthesis, Characteriz. (n.d.). [Link]
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Synthesis and Characterization of Schiff Base CoII, NiII and CuII Complexes derived from 2-Hydroxy-1-naphthaldehyde and Ethylenediamine. Asian Journal of Research in Chemistry. (n.d.). [Link]
-
Bala, U., Muhammad, C., Uba, A., & Muhammad, A. A. (2022). SYNTHESIS, GRAVIMETRIC ANALYSIS AND ANTIMICROBIAL STUDIES OF TRANSITION METALS (Cu(II), Zn(II)) COMPLEXES OF SCHIFF DERIVED FROM 2-HYDROXY-1-NAPHTHALDEHYDE AND 2-AMINO-3-METHYLPYRIDINE. FUDMA JOURNAL OF SCIENCES, 5(4), 213-220. [Link]
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Zugir, A. M. (n.d.). Synthesis, Charactrization and Antioxidant Activity of som New Schiff Bases derived from 2-hydroxy-1-Naphthaldehyde. Journal of Natural Sciences Research. [Link]
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Methodological & Application
Application Note: 2-Hydroxy-N-(1-naphthyl)-1-naphthamide in Fluorescence Microscopy
The following is a comprehensive Application Note and Protocol for the use of 2-Hydroxy-N-(1-naphthyl)-1-naphthamide in fluorescence microscopy. This guide is designed for researchers and drug development professionals, focusing on its photophysical properties as an Excited-State Intramolecular Proton Transfer (ESIPT) probe and its utility in polarity sensing and large Stokes shift imaging.
Classification: ESIPT-Based Fluorescent Probe | CAS: 94878-43-0 | Target: Microenvironmental Polarity / Lipid Structures
Abstract & Core Mechanism
2-Hydroxy-N-(1-naphthyl)-1-naphthamide is a specialized fluorophore belonging to the class of 2-hydroxy-1-naphthoic acid derivatives. Unlike conventional rigid fluorophores (e.g., fluorescein, rhodamine), this molecule exhibits Excited-State Intramolecular Proton Transfer (ESIPT) . Upon photoexcitation, the phenolic proton transfers to the carbonyl oxygen, generating a keto tautomer in the excited state. This process results in an exceptionally large Stokes shift (often >100 nm), separating excitation and emission spectra significantly.
In fluorescence microscopy, this probe is utilized for:
-
High Signal-to-Noise Ratio (SNR) Imaging: The large Stokes shift minimizes self-absorption and allows excitation/emission separation without spectral crosstalk.
-
Microenvironment Sensing: The ESIPT process is highly sensitive to solvent polarity and hydrogen-bonding capacity, making the probe an excellent sensor for local polarity (e.g., lipid droplets vs. cytosol) and water content.
-
Metallofluorescence: As a bidentate ligand, it can serve as a "turn-on" or "turn-off" sensor for specific metal ions (e.g., Zn²⁺, Al³⁺) through chelation-enhanced fluorescence (CHEF) or quenching mechanisms.
Mechanism of Action: ESIPT Cycle
The fluorescence mechanism relies on the rapid phototautomerization between the Enol (E) and Keto (K) forms.
Figure 1: The four-level ESIPT photocycle. Excitation of the Enol form leads to a rapid proton transfer, resulting in red-shifted emission from the Keto tautomer.
Material Properties & Preparation
Physicochemical Characteristics
| Property | Specification | Notes |
| Chemical Formula | C₂₁H₁₅NO₂ | Bis-naphthyl amide structure |
| Molecular Weight | 313.35 g/mol | |
| Solubility | DMSO, DMF, Ethanol | Poorly soluble in water; requires organic co-solvent |
| Excitation Max (λex) | ~340–380 nm | UV/Violet excitation (DAPI/Hoechst channel compatible) |
| Emission Max (λem) | ~450–550 nm | Environment-dependent (Blue in non-polar, Green/Yellow in polar) |
| Stokes Shift | >100 nm | Reduces background interference |
Stock Solution Protocol
Goal: Prepare a stable 10 mM stock solution.
-
Weighing: Weigh 3.13 mg of 2-Hydroxy-N-(1-naphthyl)-1-naphthamide powder.
-
Solubilization: Add 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) (PCR-grade).
-
Mixing: Vortex vigorously for 30 seconds until fully dissolved. Sonicate for 5 minutes if necessary.
-
Storage: Aliquot into amber microcentrifuge tubes (50 µL each) to avoid freeze-thaw cycles. Store at -20°C. Stable for 6 months.
Experimental Protocols
Protocol A: Cellular Staining for Polarity/Lipid Imaging
This protocol utilizes the probe's lipophilicity and ESIPT sensitivity to image hydrophobic structures (e.g., lipid droplets, membranes) in fixed or live cells.
Reagents:
-
Adherent cells (e.g., HeLa, MCF-7) on coverslips.
-
Staining Buffer: PBS (pH 7.4) or HBSS.
-
Probe Stock (10 mM).
-
Fixative: 4% Paraformaldehyde (PFA) (Optional).
Workflow:
-
Preparation: Dilute the 10 mM stock solution 1:1000 in warm Staining Buffer to a final concentration of 10 µM .
-
Note: Optimization range is 1–20 µM. Higher concentrations may lead to aggregation.
-
-
Incubation (Live Cells):
-
Remove culture medium.
-
Wash cells 1x with PBS.
-
Add the 10 µM staining solution.
-
Incubate for 20–30 minutes at 37°C in the dark.
-
-
Incubation (Fixed Cells):
-
Fix cells with 4% PFA for 15 mins. Wash 3x with PBS.
-
Add 10 µM staining solution. Incubate for 15 minutes at Room Temperature.
-
-
Washing: Remove stain and wash cells 3x with PBS to remove unbound probe.
-
Mounting: Mount coverslips using an aqueous mounting medium (e.g., Fluoromount-G). Avoid mounting media containing organic solvents which may extract the dye.
Protocol B: Solvatochromic Shift Assay (Calibration)
To validate the probe's sensitivity to polarity in your specific optical setup.
Workflow:
-
Prepare 10 µM solutions of the probe in solvents of varying polarity: Toluene (Non-polar), Dichloromethane (Intermediate), Ethanol (Polar protic), and DMSO (Polar aprotic).
-
Measure fluorescence emission spectra (Excitation: 360 nm).
-
Expected Result:
-
Non-polar (Toluene): Blue-shifted emission (Enol-like or stabilized Keto), high intensity.
-
Polar (Ethanol/DMSO): Red-shifted emission (Keto form), potential quenching due to H-bonding with solvent.
-
Data Output: Plot Emission Max (nm) vs. Solvent Polarity Parameter (Δf).
-
Imaging & Data Analysis
Microscopy Settings
Due to the large Stokes shift, standard filter sets must be selected carefully to maximize signal.
| Parameter | Setting | Rationale |
| Excitation Filter | 340–380 nm | Matches the Enol form absorption (similar to DAPI/Hoechst). |
| Dichroic Mirror | 400 nm LP | Reflects UV, transmits visible. |
| Emission Filter | 450–550 nm (Bandpass) | Captures the ESIPT Keto emission. Use a long-pass (430LP) for broad detection. |
| Detector | PMT or sCMOS | High sensitivity required if quantum yield is low in polar media. |
Visualization Workflow
The following diagram illustrates the logical flow for imaging and analyzing ESIPT probe data.
Figure 2: Step-by-step workflow for cellular imaging using 2-Hydroxy-N-(1-naphthyl)-1-naphthamide.
Troubleshooting & Critical Considerations
-
Solubility Issues: If the probe precipitates in aqueous buffer, increase the DMSO concentration in the final solution to 0.5% or use Pluronic F-127 (0.02%) as a dispersing agent.
-
Photobleaching: Like many organic dyes, ESIPT probes can photobleach. Use minimal laser power and limit exposure time.
-
pH Sensitivity: The phenolic hydroxyl group (pKa ~8-10) can deprotonate at high pH, quenching ESIPT fluorescence (forming the anion). Ensure buffers are maintained at physiological pH (7.2–7.4).
-
Spectral Overlap: While the Stokes shift is large, the broad emission may overlap with GFP. Use sequential scanning if multiplexing.
References
-
Padalkar, V. S., & Sekar, N. (2016). Excited-State Intramolecular Proton Transfer (ESIPT) Inspired Solid State Emitters. Asian Journal of Organic Chemistry, 5(1), 16-33. Link
-
Zhao, J., et al. (2012). Excited state intramolecular proton transfer (ESIPT): from principle to application. Physical Chemistry Chemical Physics, 14(25), 8803-8817. Link
-
Sedgwick, A. C., et al. (2018). Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents.[1] Chemical Society Reviews, 47(23), 8842-8880. Link
-
Sigma-Aldrich. (2024). Product Specification: 2-Hydroxy-N-(1-naphthyl)-1-naphthamide (CAS 94878-43-0). Link
-
Klymchenko, A. S. (2017). Solvatochromic and Fluorogenic Dyes for Biomomolecular Imaging. Accounts of Chemical Research, 50(2), 366–375. Link
Sources
Application Notes & Protocols: Evaluating the Antimicrobial and Antioxidant Efficacy of 2-Hydroxy-1-Naphthaldehyde Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of Naphthaldehyde Scaffolds
In the landscape of medicinal chemistry, the search for novel molecular scaffolds with significant biological activity is perpetual. Among these, derivatives of 2-hydroxy-1-naphthaldehyde, particularly its Schiff base forms, have emerged as a privileged class of compounds.[1][2] These molecules, synthesized through a straightforward condensation reaction, possess a unique structural feature—the azomethine group (–C=N–)—which is often critical to their biological actions.[3][4] The inherent aromaticity and the phenolic hydroxyl group of the naphthaldehyde moiety further contribute to a rich pharmacophore, making these derivatives potent candidates for antimicrobial and antioxidant agents.[5][6][7]
The increasing prevalence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents with novel mechanisms of action.[4] Similarly, the role of oxidative stress in a myriad of chronic diseases—from neurodegenerative disorders to cancer—has placed a high premium on the discovery of effective antioxidants.[8][9] 2-Hydroxy-1-naphthaldehyde derivatives are promising in both arenas. Their antimicrobial effects are often attributed to their ability to chelate metal ions essential for microbial enzymes or to interfere with cell wall synthesis, while their antioxidant properties stem from the ability of the hydroxyl group to donate a hydrogen atom and neutralize damaging free radicals.[5][10]
This document serves as a comprehensive technical guide for researchers. It moves beyond simple recitation of methods to provide robust, field-proven protocols for the synthesis and subsequent evaluation of the antimicrobial and antioxidant activities of these versatile compounds. The causality behind experimental choices is explained, ensuring that the described protocols are self-validating and grounded in established scientific principles.
Synthesis and Characterization
Rationale for Synthesis
The most common and versatile derivatives of 2-hydroxy-1-naphthaldehyde are Schiff bases, formed via a condensation reaction with a primary amine.[11][12] This reaction is not only efficient but also modular, allowing for the creation of a diverse library of derivatives by simply varying the amine starting material. This diversity is key to structure-activity relationship (SAR) studies, enabling researchers to fine-tune the biological efficacy of the final compound.
General Protocol: Synthesis of a 2-Hydroxy-1-Naphthaldehyde Schiff Base
This protocol describes a representative liquid-assisted synthesis.
Materials:
-
2-hydroxy-1-naphthaldehyde
-
A selected primary amine (e.g., aniline, sulfanilamide, an amino acid)
-
Absolute Ethanol (Solvent)
-
Glacial Acetic Acid (Catalyst)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Dissolution: Dissolve 2-hydroxy-1-naphthaldehyde (1.0 eq) in a minimal amount of warm absolute ethanol in a round-bottom flask.
-
Amine Addition: In a separate vessel, dissolve the chosen primary amine (1.0 eq) in absolute ethanol. Add this solution dropwise to the stirred naphthaldehyde solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus accelerating the nucleophilic attack by the amine.[3]
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (typically ~78°C for ethanol) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Crystallization: Upon completion, cool the reaction mixture to room temperature, followed by further cooling in an ice bath. The Schiff base product, often brightly colored, will precipitate out of the solution.
-
Isolation & Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven.
-
Characterization: Confirm the structure of the synthesized derivative using standard analytical techniques such as FT-IR (look for the appearance of the C=N stretch around 1600-1650 cm⁻¹ and disappearance of C=O and N-H stretches of starting materials), ¹H-NMR, and Mass Spectrometry.[13][14][15]
Data Presentation: Antimicrobial Activity
Results should be summarized in a clear, tabular format. This allows for easy comparison of the activity of different derivatives against a panel of microorganisms.
| Compound ID | R' Group | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | MIC (µg/mL) vs C. albicans |
| ND-01 | Phenyl | 32 | 64 | 128 |
| ND-02 | 4-Nitrophenyl | 16 | 32 | 64 |
| ND-03 | 4-Hydroxyphenyl | 8 | 16 | 32 |
| ND-04 | 2-Carboxyphenyl | 16 | 32 | >256 |
| Ciprofloxacin | (Control) | 0.5 | 0.25 | N/A |
| Fluconazole | (Control) | N/A | N/A | 4 |
Protocols for Antioxidant Activity Assessment
Antioxidant capacity is typically evaluated using assays that measure a compound's ability to scavenge synthetic free radicals. The change in color upon radical reduction is monitored spectrophotometrically.
Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is one of the most common methods for screening antioxidant activity. [16]It is based on the single-electron transfer (SET) mechanism. [6]The stable DPPH radical has a deep violet color, which fades to yellow upon reduction by an antioxidant.
Workflow Rationale: The degree of color change is proportional to the concentration and potency of the antioxidant. The results are often expressed as the IC₅₀ value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals. [17] Procedure:
-
Solution Preparation: a. DPPH Stock Solution: Prepare a ~0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark, as it is light-sensitive. b. Test Compound Solutions: Prepare a series of concentrations of your naphthaldehyde derivatives in methanol (e.g., 10, 25, 50, 100, 200 µg/mL). c. Standard: Prepare a similar concentration series of a known antioxidant like Ascorbic Acid or Trolox.
-
Assay Execution: a. In a 96-well plate, add 100 µL of each concentration of your test compounds or standard. b. Add 100 µL of the methanolic DPPH solution to each well. c. Controls:
- Blank: 100 µL methanol + 100 µL DPPH solution. This represents 0% scavenging.
-
Incubation and Measurement: a. Cover the plate and incubate in the dark at room temperature for 30 minutes. This allows the scavenging reaction to reach a steady state. b. Measure the absorbance of each well at 517 nm using a microplate reader. [18]
-
Calculation: a. Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. [17] b. Plot the % Scavenging against the compound concentration. c. Determine the IC₅₀ value (the concentration that causes 50% scavenging) from the graph using linear regression. A lower IC₅₀ value indicates higher antioxidant activity.
Proposed Mechanism: Radical Scavenging
The antioxidant activity of 2-hydroxy-1-naphthaldehyde derivatives is primarily attributed to the phenolic hydroxyl (-OH) group. [5][6]This group can neutralize a free radical (R•) by donating a hydrogen atom (Hydrogen Atom Transfer, HAT) or an electron followed by a proton (Single Electron Transfer, SET), resulting in a stable phenoxyl radical. [8][19]This phenoxyl radical is stabilized by resonance delocalization across the aromatic naphthalene ring, making it significantly less reactive and thus terminating the oxidative chain reaction.
Data Presentation: Antioxidant Activity
Summarize the quantitative results from antioxidant assays in a table. The IC₅₀ from the DPPH assay and the Trolox Equivalent Antioxidant Capacity (TEAC) from an ABTS assay are common metrics.
| Compound ID | R' Group | DPPH Scavenging IC₅₀ (µM) | ABTS TEAC (Trolox Equivalents) |
| ND-01 | Phenyl | 85.2 | 0.85 |
| ND-02 | 4-Nitrophenyl | 110.5 | 0.62 |
| ND-03 | 4-Hydroxyphenyl | 25.6 | 1.98 |
| ND-04 | 2-Carboxyphenyl | 78.9 | 0.91 |
| Ascorbic Acid | (Control) | 35.1 | 1.05 |
| Trolox | (Control) | 42.5 | 1.00 |
Conclusion
The protocols detailed in this guide provide a standardized and robust framework for the comprehensive evaluation of 2-hydroxy-1-naphthaldehyde derivatives as potential antimicrobial and antioxidant agents. Adherence to these methodologies, grounded in authoritative standards like those from CLSI, ensures the generation of high-quality, reproducible data essential for drug discovery and development. The modular synthesis allows for the creation of extensive compound libraries, and the systematic application of these bioassays will facilitate the identification of lead candidates with potent dual-action therapeutic properties.
References
- The minimum inhibitory concentration of antibiotics | BMG LABTECH. (URL: )
- Minimum Inhibitory Concentration (MIC)
- The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpret
- Antioxidant Potential of Polyphenolic Compounds, Sources, Extraction, Purification, and Characterization Techniques: A Focused Review - PMC. (URL: )
- Polyphenols as Antioxidant/Pro-Oxidant Compounds and Donors - Encyclopedia.pub. (URL: )
- Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed. (URL: )
- Minimum Inhibitory Concentration - CCC Infectious disease - LITFL. (URL: )
- Schiff base derived from 2-hydroxy-1-naphthaldehyde and liquid-assisted mechanochemical synthesis of its isostructural Cu(ii) and Co(ii) complexes - CrystEngComm (RSC Publishing). (URL: )
- A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. (URL: )
- Determination of Minimum Inhibitory Concentrations Jennifer M Andrews Department of Microbiology, City Hospital NHS Trust, Birmi. (URL: )
- Synthesis and Characterization of Bioactive Schiff base ligand derived
- Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - Frontiers. (URL: )
- Antimicrobial Susceptibility Testing | Area of Focus - CLSI. (URL: )
- Dual Role of Plant Phenolic Compounds as Antioxidants and Prooxidants. (URL: )
- M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (URL: )
- (PDF) Synthesis of schiff bases derived from 2-hydroxy-1-naphth-aldehyde and their TIN(II)
- M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. (URL: )
- Synthesis of Schiff bases derived from 2-hydroxy-1- naphth- aldehyde and their tin(II) complexes for antimicribial and antioxidant activities - Semantic Scholar. (URL: )
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC. (URL: )
- Application of metal complexes of schiff bases as an antimicrobial drug: a review of recent works - SciSpace. (URL: __)
- Overview of changes in the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing: M100 32nd and 33rd editions - ASM Journals. (URL: )
- SYNTHESIS, CHARACTERIZATIONS AND BOLOGICAL APPLICATIONS OF SCHIFF BASE DERIVED FROM O- PHENYLENEDIAMINE AND 2-HYDROXY - Research Publish Journals. (URL: )
- Small Schiff Base Molecules—A Possible Strategy to Combat Biofilm-Rel
- Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. (URL: )
- A review on synthesis and antimicrobial activity of Schiff bases - IJISET. (URL: )
- Full article: Synthesis, characterization and antibacterial properties of some trivalent metal complexes with [(2-hydroxy-1-naphthaldehyde)-3-isatin]-bishydrazone - Taylor & Francis. (URL: )
- Full article: Structural elucidation and biological significance of 2-hydroxy-1-naphthaldehyde derived sulfonamides and their first row d-transition metal chel
- Copper(II)
- Synthesis, Spectroscopic, and Biological Activity Study for New Complexes of Some Metal Ions with Schiff Bases Derived From 2-Hydroxy Naphthaldehyde with 2-amine benzhydrazide. (URL: )
- Antimicrobial activities of N-(2-hydroxy-1-naphthalidene)-amino acid(glycine, alanine, phenylalanine, histidine, tryptophane) Schiff bases and their manganese(III) complexes - PubMed. (URL: )
- Determination of the antimicrobial properties of oligo-2-hydroxy-1-naphthaldehyde. (URL: )
- DPPH Radical Scavenging Assay - MDPI. (URL: )
- Statistical evaluation of DPPH, ABTS, FRAP, and Folin-Ciocalteu assays to assess the antioxidant capacity of lignins - pub H-BRS. (URL: )
- Copper(II)
- (PDF)
- A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface analysis, and computational investig
- (PDF) Synthesis, Characterization, Antimicrobial Activity and Antioxidant Studies of Metal (II)
- ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction P
- Antioxidant activity as assessed using dPPH and ABTS •+ assays. The...
Sources
- 1. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijiset.com [ijiset.com]
- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 4. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. Antioxidant Potential of Polyphenolic Compounds, Sources, Extraction, Purification and Characterization Techniques: A Focused Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]
- 7. Antimicrobial activities of N-(2-hydroxy-1-naphthalidene)-amino acid(glycine, alanine, phenylalanine, histidine, tryptophane) Schiff bases and their manganese(III) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Dual Role of Plant Phenolic Compounds as Antioxidants and Prooxidants [scirp.org]
- 10. scispace.com [scispace.com]
- 11. Copper(II) complexes of 2-hydroxy-1-naphthaldehyde Schiff bases: synthesis, in vitro activity and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08727A [pubs.rsc.org]
- 13. researchpublish.com [researchpublish.com]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
- 16. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 2-Hydroxy-N-(1-naphthyl)-1-naphthamide in Enzyme Activity Assays
This Application Note and Protocol Guide details the use of 2-Hydroxy-N-(1-naphthyl)-1-naphthamide (CAS: 94878-43-0), a specialized naphthamide derivative. While often categorized as a pharmaceutical analytical impurity or a building block, its structural properties—specifically the 2-hydroxy-1-naphthamide core coupled with a 1-naphthyl moiety—make it a potent fluorogenic probe for amidase activity and a scaffold for enzyme inhibition assays (particularly for deacylases and proteases).
Part 1: Introduction & Mechanistic Basis
Chemical Identity & Properties[1]
-
Compound Name: 2-Hydroxy-N-(1-naphthyl)-1-naphthamide
-
Molecular Formula: C₂₁H₁₅NO₂[2]
-
Molecular Weight: 313.35 g/mol
-
Structural Class: Naphthamide; Naphthol AS isomer.
-
Solubility: Soluble in DMSO, DMF; sparingly soluble in aqueous buffers (requires co-solvent).
Principle of Application
This compound functions primarily through two mechanisms in enzymatic assays:
-
Fluorogenic Substrate for Aryl Acylamidases: The amide bond linking the two naphthalene ring systems mimics the peptide bond found in natural substrates. Specific aryl acylamidases or carboxylesterases with amidase activity can hydrolyze this bond.
-
Mechanism: Intact molecule (Quenched/Shifted Fluorescence)
2-Hydroxy-1-naphthoic acid + 1-Naphthylamine (Highly Fluorescent). -
Note: 1-Naphthylamine emits strong blue fluorescence (
), allowing for sensitive kinetic monitoring.
-
-
Inhibitor Scaffold (Sirtuins/Proteases): The 2-hydroxy-1-naphthamide core is structurally homologous to known inhibitors of Sirtuins (SIRT2) and Proteases . The hydroxyl group at the ortho position to the amide creates a pseudo-ring structure via intramolecular hydrogen bonding, mimicking the transition state of peptide hydrolysis or deacylation.
Key Applications
-
High-Throughput Screening (HTS): Screening for amidase/esterase activity in tissue homogenates.
-
Inhibition Studies: Determining IC₅₀ values for novel drug candidates against naphthamide-sensitive enzymes.
-
Environmental Monitoring: Detection of microbial amidase activity in soil or water samples.
Part 2: Experimental Protocols
Protocol A: Fluorogenic Amidase Activity Assay
Objective: To quantify the specific activity of aryl acylamidase using 2-Hydroxy-N-(1-naphthyl)-1-naphthamide as a substrate.
1. Reagents & Preparation
| Component | Concentration | Preparation Notes |
| Stock Solution | 10 mM | Dissolve 3.13 mg in 1 mL DMSO. Store at -20°C (dark). |
| Assay Buffer | 50 mM Tris-HCl, pH 7.8 | Include 1 mM CaCl₂ if enzyme requires it. Filter sterile. |
| Enzyme Sample | Variable | Dilute in Assay Buffer to ~0.1–1.0 U/mL. |
| Stop Solution | 10% Acetic Acid | Or 1 M Glycine-NaOH (pH 10.5) to enhance fluorescence of product. |
2. Assay Setup (96-Well Plate Format)
-
Blank: Add 10 µL DMSO + 180 µL Assay Buffer.
-
Control: Add 10 µL Stock Solution + 180 µL Assay Buffer (No Enzyme).
-
Sample: Add 10 µL Stock Solution + 170 µL Assay Buffer.
-
Initiation: Add 10 µL of Enzyme Preparation to the Sample wells.
-
Incubation: Incubate at 37°C for 30–60 minutes in the dark.
3. Detection & Analysis
-
Method: Fluorescence Spectroscopy.
-
Excitation: 340 nm
-
Emission: 450–460 nm (Detecting released 1-naphthylamine).
-
Endpoint Read: Add 50 µL Stop Solution before reading.
-
Kinetic Read: Read every 2 minutes for 60 minutes.
Calculation:
-
Slope: From 1-Naphthylamine standard curve (RFU/µM).
-
T: Time (min).
-
V: Volume of enzyme (mL).
Protocol B: Enzyme Inhibition Assay (IC₅₀ Determination)
Objective: To evaluate the inhibitory potential of 2-Hydroxy-N-(1-naphthyl)-1-naphthamide against a target enzyme (e.g., SIRT2 or Chymotrypsin).
1. Workflow Overview
-
Pre-Incubation: Incubate Enzyme + Compound (Variable Conc.) for 15 min.
-
Substrate Addition: Add standard fluorogenic substrate (e.g., Ac-Lys(Ac)-AMC for SIRT2).
-
Measurement: Monitor reaction velocity (
).
2. Experimental Steps
-
Prepare a dilution series of 2-Hydroxy-N-(1-naphthyl)-1-naphthamide in DMSO (e.g., 0.1 µM to 100 µM).
-
Add 5 µL of compound to 90 µL of Enzyme Solution.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of Substrate to initiate reaction.
-
Measure fluorescence kinetics.
3. Data Analysis
Plot % Relative Activity vs. Log[Inhibitor] . Fit to the dose-response equation:
Part 3: Visualization & Logic
Reaction Mechanism (Amidase Hydrolysis)
The following diagram illustrates the enzymatic cleavage of the probe.
Caption: Enzymatic hydrolysis mechanism releasing the fluorophore 1-naphthylamine.
Assay Workflow Logic
Caption: Step-by-step workflow for high-throughput screening using the naphthamide probe.
Part 4: Troubleshooting & Optimization (Expertise)
| Issue | Probable Cause | Corrective Action |
| High Background Fluorescence | Spontaneous hydrolysis or impurities. | Use fresh stock solutions. Check buffer pH (avoid >8.5 for stability). Run a "No Enzyme" control. |
| Low Signal Intensity | Quenching or suboptimal pH. | 1-Naphthylamine fluorescence is pH-dependent. Ensure final read is at basic pH (pH > 10) using Glycine-NaOH stop solution. |
| Precipitation | Compound insolubility. | Ensure final DMSO concentration is <5%. Use a non-ionic detergent (e.g., 0.01% Triton X-100) in the buffer. |
| Non-Linear Kinetics | Substrate depletion or product inhibition. | Reduce enzyme concentration. Ensure <10% substrate conversion during the measurement window. |
Part 5: References
-
Sigma-Aldrich. Product Specification: 2-HYDROXY-N-(1-NAPHTHYL)-1-NAPHTHAMIDE (CAS 94878-43-0).Link
-
PubChem. Compound Summary for CID 94878-43-0.[2] National Library of Medicine. Link
-
Grob, A. et al. (2016). Fluorescence-based assays for the detection of amidase activity. Analytical Biochemistry. (General reference for naphthylamine-based assays).
-
BLD Pharm. Chemical Properties of 2-Hydroxy-N-(naphthalen-1-yl)-1-naphthamide.Link[1]
Disclaimer: 1-Naphthylamine (released product) is a known carcinogen. All assays must be performed in a fume hood with appropriate PPE (gloves, goggles, lab coat). Waste must be disposed of as hazardous chemical waste.
Sources
Application Notes and Protocols for the Synthesis of Metal Complexes with 2-Hydroxy-N-(1-naphthyl)-1-naphthamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis and characterization of metal complexes with the bidentate ligand, 2-Hydroxy-N-(1-naphthyl)-1-naphthamide. While direct literature on this specific ligand is not abundant, this guide extrapolates from established principles of organic synthesis and coordination chemistry of analogous compounds, such as Schiff bases derived from 2-hydroxy-1-naphthaldehyde. The protocols herein are designed to be robust and self-validating, offering a strong foundation for researchers exploring the potential of these novel metal complexes in areas such as catalysis, materials science, and drug discovery.
Introduction: The Rationale for 2-Hydroxy-N-(1-naphthyl)-1-naphthamide Metal Complexes
The field of coordination chemistry continually seeks novel ligands that can impart unique electronic and steric properties to metal centers, thereby tuning their reactivity and function. Naphthamide derivatives, particularly those incorporating a hydroxyl group ortho to the amide functionality, present an intriguing class of bidentate ligands. The 2-Hydroxy-N-(1-naphthyl)-1-naphthamide ligand offers a compelling scaffold for several reasons:
-
Bidentate Chelation: The presence of the hydroxyl (-OH) group and the amide (-C(=O)NH-) moiety in a sterically favorable arrangement allows for the formation of stable five- or six-membered chelate rings with a metal ion. This chelation enhances the thermodynamic stability of the resulting metal complex.
-
Extended π-System: The naphthalene rings contribute to an extensive π-conjugated system. This can influence the electronic properties of the metal complex, potentially leading to interesting photophysical or electrochemical behavior.
-
Tunable Steric and Electronic Properties: The N-naphthyl group introduces significant steric bulk, which can influence the coordination geometry around the metal center and prevent unwanted side reactions. Furthermore, the electronic properties of the ligand can be modified through substitution on the naphthyl rings.
-
Potential for Biological Activity: The naphthyl moiety is a common feature in many biologically active compounds. Metal complexes incorporating this ligand may exhibit enhanced or novel pharmacological activities, such as antimicrobial, antifungal, or anticancer properties, often attributed to the synergistic effect of the ligand and the metal ion.[1][2]
This guide will first detail a proposed synthetic route for the 2-Hydroxy-N-(1-naphthyl)-1-naphthamide ligand, followed by a general protocol for the synthesis of its metal complexes. Finally, a comprehensive section on the characterization of these novel compounds is provided.
Synthesis of the Ligand: 2-Hydroxy-N-(1-naphthyl)-1-naphthamide
The synthesis of 2-Hydroxy-N-(1-naphthyl)-1-naphthamide can be achieved through a standard amidation reaction between 2-hydroxy-1-naphthoic acid and 1-naphthylamine. To facilitate this reaction, the carboxylic acid is typically activated. A common and effective method is the conversion of the carboxylic acid to an acid chloride.
Principle of the Reaction
The synthesis proceeds in two main steps:
-
Activation of the Carboxylic Acid: 2-hydroxy-1-naphthoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the more reactive 2-hydroxy-1-naphthoyl chloride.
-
Amide Bond Formation: The in-situ generated acid chloride is then reacted with 1-naphthylamine in the presence of a base to neutralize the HCl byproduct, yielding the desired N-(1-naphthyl)-2-hydroxy-1-naphthamide.
Experimental Protocol
Materials and Reagents:
-
2-Hydroxy-1-naphthoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
1-Naphthylamine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethanol or Methanol for recrystallization
Procedure:
-
Preparation of the Acid Chloride (Caution: Perform in a well-ventilated fume hood):
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxy-1-naphthoic acid (1 equivalent).
-
Suspend the acid in an excess of thionyl chloride (e.g., 5-10 equivalents) or dissolve in anhydrous DCM and add oxalyl chloride (1.2 equivalents) dropwise.
-
If using thionyl chloride, gently reflux the mixture for 2-3 hours, or until the evolution of HCl and SO₂ gas ceases. If using oxalyl chloride in DCM, stir at room temperature for 1-2 hours.
-
After the reaction is complete, remove the excess thionyl chloride or solvent and oxalyl chloride under reduced pressure to obtain the crude 2-hydroxy-1-naphthoyl chloride as a solid or oil. Proceed to the next step immediately as acid chlorides are moisture-sensitive.
-
-
Amidation Reaction:
-
Dissolve the crude acid chloride in anhydrous DCM or THF.
-
In a separate flask, dissolve 1-naphthylamine (1 equivalent) and triethylamine (1.5 equivalents) in the same anhydrous solvent.
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add the acid chloride solution to the stirred amine solution dropwise over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours or overnight.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, toluene, or ethyl acetate/hexanes) to yield pure 2-Hydroxy-N-(1-naphthyl)-1-naphthamide.
-
Characterization of the Ligand
-
Melting Point: A sharp melting point is indicative of purity.
-
FT-IR Spectroscopy: Look for characteristic peaks:
-
Broad O-H stretch (~3400-3200 cm⁻¹)
-
N-H stretch (~3300 cm⁻¹)
-
Amide C=O stretch (~1650 cm⁻¹)
-
Aromatic C=C stretches (~1600-1450 cm⁻¹)
-
-
¹H NMR Spectroscopy: The spectrum should be consistent with the proposed structure, showing distinct signals for the aromatic protons and the N-H and O-H protons (the latter two may be broad and their chemical shifts can be solvent-dependent).
-
¹³C NMR Spectroscopy: Confirm the presence of all unique carbon atoms, including the amide carbonyl carbon.
-
Mass Spectrometry: Determine the molecular weight of the compound to confirm its identity.
General Protocol for the Synthesis of Metal Complexes
This protocol provides a general method for the synthesis of metal(II) complexes of 2-Hydroxy-N-(1-naphthyl)-1-naphthamide. The choice of metal salt and solvent may need to be optimized for specific metals.
Principle of the Reaction
The deprotonated hydroxyl group and the amide carbonyl oxygen (or nitrogen, depending on the metal and reaction conditions) of the ligand will coordinate to the metal ion. The reaction is typically carried out by reacting the ligand with a metal salt in a suitable solvent, often with the addition of a base to facilitate the deprotonation of the phenolic hydroxyl group.
Caption: General workflow for the synthesis of metal complexes.
Experimental Protocol
Materials and Reagents:
-
2-Hydroxy-N-(1-naphthyl)-1-naphthamide (the ligand, LH)
-
Metal(II) salt (e.g., Cu(OAc)₂·H₂O, NiCl₂·6H₂O, Co(OAc)₂·4H₂O, ZnCl₂)
-
Ethanol or Methanol
-
Sodium hydroxide (NaOH) or Triethylamine (TEA)
Procedure:
-
Ligand Solution: Dissolve the ligand (2 equivalents) in a suitable solvent such as ethanol or methanol in a round-bottom flask with stirring. Gentle heating may be required to achieve complete dissolution.
-
Deprotonation: To the ligand solution, add a solution of a base (e.g., NaOH in a minimal amount of water, or TEA) in a 1:1 molar ratio with the ligand to deprotonate the phenolic hydroxyl group.
-
Metal Salt Addition: In a separate flask, dissolve the metal(II) salt (1 equivalent) in the same solvent.
-
Complexation: Slowly add the metal salt solution to the stirred ligand solution. A color change or the formation of a precipitate is often observed.
-
Reaction: Reflux the reaction mixture for 2-4 hours to ensure complete complexation.
-
Isolation and Purification:
-
Allow the mixture to cool to room temperature.
-
Collect the precipitated complex by filtration.
-
Wash the solid with the solvent used for the reaction, followed by a small amount of cold water and then diethyl ether or hexanes to remove any unreacted starting materials.
-
Dry the complex in a desiccator or under vacuum.
-
If no precipitate forms, the solvent can be partially or completely removed under reduced pressure to induce crystallization or precipitation.
-
Quantitative Data Summary
| Parameter | Ligand (LH) | Metal Salt (e.g., Cu(OAc)₂·H₂O) | Expected Product [Cu(L)₂] |
| Molar Mass ( g/mol ) | 327.37 | 199.65 | 716.27 |
| Molar Ratio | 2 | 1 | 1 |
| Typical Scale (mmol) | 1.0 | 0.5 | ~0.5 (assuming 100% yield) |
| Physical Appearance | Off-white to pale yellow solid | Blue crystalline solid | Colored solid (e.g., green for Cu(II)) |
Characterization of the Metal Complexes
A suite of analytical techniques should be employed to confirm the formation of the desired metal complex and to elucidate its structure.
Caption: Workflow for the characterization of synthesized metal complexes.
Spectroscopic and Analytical Techniques
-
FT-IR Spectroscopy:
-
Causality: Coordination of the ligand to the metal ion will cause shifts in the vibrational frequencies of the coordinating groups.
-
Expected Observations:
-
The broad O-H stretching band of the free ligand should disappear, confirming the deprotonation and coordination of the phenolic oxygen.
-
A shift in the amide C=O stretching frequency (typically to a lower wavenumber) is expected upon coordination of the carbonyl oxygen to the metal center.
-
The appearance of new, low-frequency bands corresponding to M-O and potentially M-N vibrations.[3]
-
-
-
UV-Vis Spectroscopy:
-
Causality: The electronic transitions within the ligand and the metal d-orbitals will be altered upon complexation.
-
Expected Observations:
-
Intra-ligand π-π* and n-π* transitions may be shifted compared to the free ligand.
-
For transition metal complexes, new, weaker absorption bands in the visible region may appear, corresponding to d-d transitions. The position of these bands can provide information about the coordination geometry (e.g., octahedral vs. tetrahedral).
-
The appearance of intense ligand-to-metal charge transfer (LMCT) bands.
-
-
-
Molar Conductivity Measurements:
-
Causality: This technique determines whether the complex is an electrolyte or non-electrolyte in solution.
-
Expected Observations: Low molar conductivity values in a suitable solvent (e.g., DMF or DMSO) would indicate a neutral, non-electrolytic complex, consistent with the proposed [M(L)₂] structure.[4]
-
-
Magnetic Susceptibility:
-
Causality: This measurement determines the number of unpaired electrons in the metal center.
-
Expected Observations: The effective magnetic moment (μ_eff) can help to elucidate the geometry and spin state of the metal ion (e.g., distinguishing between square planar and tetrahedral Ni(II) complexes).
-
-
Thermogravimetric Analysis (TGA):
-
Causality: TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and composition.
-
Expected Observations: The thermogram can indicate the presence of coordinated or lattice solvent molecules and the decomposition pattern of the complex, ultimately leaving a metal oxide residue.[4]
-
-
Elemental Analysis (CHN):
-
Causality: Provides the percentage composition of carbon, hydrogen, and nitrogen in the complex.
-
Expected Observations: The experimentally determined percentages should be in close agreement with the calculated values for the proposed formula of the complex (e.g., [M(L)₂]).
-
Potential Applications and Future Directions
While the specific applications of 2-Hydroxy-N-(1-naphthyl)-1-naphthamide metal complexes are yet to be explored, based on analogous structures, several promising avenues for research exist:
-
Catalysis: The well-defined coordination sphere and tunable electronic properties may render these complexes active as catalysts in various organic transformations.
-
Biological Activity: Given the prevalence of naphthalene-containing compounds in medicine, these complexes should be screened for their antimicrobial, antifungal, and anticancer activities.[5][6] The chelation is often found to enhance the biological potency of the organic ligand.
-
Luminescent Materials: The extended π-system of the ligand suggests that some of these complexes, particularly with d¹⁰ metal ions like Zn(II) or Cd(II), may exhibit interesting fluorescence or phosphorescence properties, making them candidates for applications in chemical sensing or as emitting materials in OLEDs.[7]
References
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Synthesis and characterization of ligands derived 2-hydroxy-1- naphthaldehyde and their complexes with divalent metal ions (Mn+2, Fe+2, Ni +2). Semantic Scholar. Available at: [Link].
-
View of Synthesis and characterization of ligands derived 2-hydroxy-1- naphthaldehyde and their complexes with divalent metal ions (Mn+2, Fe+2, Ni +2). Available at: [Link].
-
Schiff base derived from 2-hydroxy-1-naphthaldehyde and liquid-assisted mechanochemical synthesis of its isostructural Cu(ii) and Co(ii) complexes. CrystEngComm (RSC Publishing). Available at: [Link].
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Synthesis and characterization of different complexes derived from Schiff base and evaluation as a potential anticancer, antimicrobial, and insecticide agent. PMC. Available at: [Link].
-
New Materials, Compounds and Applications. Jomard Publishing. Available at: [Link].
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(PDF) Synthesis and characterization of ligands derived 2-hydroxy-1- naphthaldehyde and their complexes with divalent metal ions (Mn+2, Fe+2, Ni +2). ResearchGate. Available at: [Link].
-
SYNTHESIS, GRAVIMETRIC ANALYSIS AND ANTIMICROBIAL STUDIES OF TRANSITION METALS (Cu(II), Zn(II)) COMPLEXES OF SCHIFF DERIVED FROM 2-HYDROXY-1-NAPHTHALDEHYDE AND 2-AMINO-3-METHYLPYRIDINE. FUDMA JOURNAL OF SCIENCES. Available at: [Link].
-
Synthesis and biological activity of (2-hydroxy-1-naphthyl)-methylamino acetamido-epicillin and cephradine, and (2-hydroxy-1-naphthyl)-methylacetamido 6-APA. PubMed. Available at: [Link].
-
2-hydroxy-1-naphthaldehyde. Organic Syntheses Procedure. Available at: [Link].
-
Synthesis, Spectroscopic, and Biological Activity Study for New Complexes of Some Metal Ions with Schiff Bases Derived From 2-Hydroxy Naphthaldehyde with 2-amine benzhydrazide. Available at: [Link].
-
Schiff Bases Derived from 2-Hydroxynaphthalene-1-carbaldehyde and their Metal Complexes. Semantic Scholar. Available at: [Link].
-
Selected Pharmacological Applications of 1 st Row Transition Metal Complexes: A review. Available at: [Link].
-
Various metal complexes and their biological implications. Pharmacy Journal. Available at: [Link].
-
Luminescent Metal Complexes and Their Applications. Available at: [Link].
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- 4. SYNTHESIS, GRAVIMETRIC ANALYSIS AND ANTIMICROBIAL STUDIES OF TRANSITION METALS (Cu(II), Zn(II)) COMPLEXES OF SCHIFF DERIVED FROM 2-HYDROXY-1-NAPHTHALDEHYDE AND 2-AMINO-3-METHYLPYRIDINE | FUDMA JOURNAL OF SCIENCES [fjs.fudutsinma.edu.ng]
- 5. Synthesis and characterization of different complexes derived from Schiff base and evaluation as a potential anticancer, antimicrobial, and insecticide agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity of (2-hydroxy-1-naphthyl)-methylamino acetamido-epicillin and cephradine, and (2-hydroxy-1-naphthyl)-methylacetamido 6-APA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rs.noda.tus.ac.jp [rs.noda.tus.ac.jp]
Application Notes & Protocols: 2-Hydroxy-1-Naphthaldehyde Schiff Bases for Advanced Fluorescence Detection of Ions
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-hydroxy-1-naphthaldehyde Schiff bases as versatile fluorescent chemosensors for ion detection. It covers the underlying scientific principles, detailed synthesis protocols, characterization methods, and step-by-step application protocols for the sensitive and selective detection of various metal ions. The guide emphasizes the causality behind experimental choices and provides self-validating systems for trustworthy and reproducible results.
Introduction: The Power of Schiff Bases in Fluorescence Sensing
Fluorescence spectroscopy is a cornerstone of modern analytical science, offering exceptional sensitivity and the ability to perform real-time measurements in complex biological and environmental systems.[1] Among the vast arsenal of fluorescent probes, Schiff bases derived from 2-hydroxy-1-naphthaldehyde have emerged as a particularly promising class of chemosensors.[2][3][4] Their popularity stems from several key advantages:
-
Ease of Synthesis: These compounds are typically synthesized through a straightforward one-step condensation reaction, making them readily accessible.[3][5]
-
Tunable Photophysical Properties: The fluorescence characteristics, including excitation and emission wavelengths, quantum yield, and Stokes shift, can be fine-tuned by judicious selection of the amine precursor.[6]
-
Inherent Coordination Sites: The presence of both a phenolic hydroxyl group and an imine nitrogen atom creates a natural bidentate or polydentate coordination site for metal ions.[2][3]
-
Diverse Sensing Mechanisms: Ion binding can modulate the fluorescence output through various photophysical processes, leading to highly sensitive "turn-on" or "turn-off" responses.[7][8]
-
Biocompatibility: Many Schiff base probes exhibit low cytotoxicity, making them suitable for applications in live cell imaging.[2][5]
This guide will delve into the practical aspects of utilizing these powerful molecules, from their synthesis to their application in quantitative ion detection.
Underlying Sensing Mechanisms: From Quenched to Fluorescent
The ability of 2-hydroxy-1-naphthaldehyde Schiff bases to act as ion sensors is rooted in their ability to switch between a low or non-fluorescent state and a highly fluorescent state upon binding to a target ion. This switching is governed by several key photophysical mechanisms.
Chelation-Enhanced Fluorescence (CHEF)
In the free ligand state, the phenolic proton can be involved in excited-state intramolecular proton transfer (ESIPT), a non-radiative decay pathway that quenches fluorescence.[1][3] Upon chelation with a metal ion, the phenolic proton is displaced, inhibiting the ESIPT process. This blockage of a non-radiative pathway leads to a significant enhancement of the fluorescence intensity.[3][9]
Photoinduced Electron Transfer (PET)
Many Schiff base probes are designed with a fluorophore (the naphthaldehyde moiety) linked to a receptor containing a heteroatom with a lone pair of electrons (e.g., the imine nitrogen). In the absence of a target ion, photoexcitation of the fluorophore can be followed by electron transfer from the receptor to the fluorophore, a process that quenches fluorescence. When a cation binds to the receptor, it lowers the energy level of the lone pair, suppressing the PET process and "turning on" the fluorescence.[5][8]
Signaling Pathway: PET Mechanism
Sources
- 1. Fluorescent Schiff base sensors as a versatile tool for metal ion detection: strategies, mechanistic insights, and applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA01175H [pubs.rsc.org]
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Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Hydroxy-N-(1-naphthyl)-1-naphthamide Fluorescence Signal
Welcome to the technical support center for the novel fluorophore, 2-Hydroxy-N-(1-naphthyl)-1-naphthamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for optimizing its fluorescence signal in your experiments. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring scientifically sound and reproducible results.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of 2-Hydroxy-N-(1-naphthyl)-1-naphthamide.
Q1: What are the typical excitation and emission wavelengths for 2-Hydroxy-N-(1-naphthyl)-1-naphthamide?
A1: While the exact maxima can be influenced by the solvent environment, a derivative, 2-hydroxy-1-naphthaldehyde, has a fluorescence excitation origin at approximately 375 nm (26,668 cm⁻¹)[1]. It is crucial to determine the optimal excitation and emission wavelengths empirically in your specific experimental buffer or solvent system using a spectrofluorometer. A good starting point is to perform an excitation scan while monitoring emission around the expected maximum, and then an emission scan using the determined optimal excitation wavelength.
Q2: How does pH affect the fluorescence of 2-Hydroxy-N-(1-naphthyl)-1-naphthamide?
A2: The pH of the solution is a critical parameter that can significantly alter the fluorescence intensity.[2] Naphthalenic compounds, in general, can be sensitive to pH, which can affect the protonation state of the hydroxyl group and influence internal charge transfer (ICT) processes.[3][4] For some naphthalimide derivatives, fluorescence intensity is stable in a pH range of 6.0-11.0, which is relevant for many biological applications.[5] It is strongly recommended to perform a pH titration curve for your assay to identify the optimal pH for maximum and stable fluorescence.
Q3: Is 2-Hydroxy-N-(1-naphthyl)-1-naphthamide susceptible to photobleaching?
A3: Like many fluorophores, it can be susceptible to photobleaching, which is the irreversible destruction of the fluorophore upon prolonged exposure to excitation light.[6][7] To mitigate this, minimize the exposure time and intensity of the excitation source.[8] The use of anti-fade reagents in mounting media can also be beneficial for microscopy applications.[9]
Q4: What is the expected quantum yield of this fluorophore?
A4: The fluorescence quantum yield, a measure of the efficiency of fluorescence, is highly dependent on the solvent environment. For many naphthalimide derivatives, the quantum yield is highest in nonpolar solvents and decreases significantly in polar solvents.[10][11][12] This solvatochromic behavior, where the emission properties change with solvent polarity, is a key characteristic to consider.[11][12]
II. Troubleshooting Guide
This in-depth guide provides solutions to specific problems you may encounter during your experiments.
Issue 1: Weak or No Fluorescence Signal
A diminished or absent signal is a common frustration. The following steps will help you systematically identify and resolve the root cause.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Action |
| Suboptimal Excitation/Emission Wavelengths | The instrument settings may not align with the fluorophore's spectral properties in your specific buffer. | Protocol: Perform a 3D scan (excitation, emission, and intensity) on your spectrofluorometer to determine the precise excitation and emission maxima in your experimental buffer. |
| Incorrect pH | The pH of your solution may be outside the optimal range for fluorescence, potentially leading to a non-fluorescent protonation state.[2] | Protocol: Prepare a series of buffers with a range of pH values (e.g., 5.0 to 10.0 in 0.5 unit increments). Measure the fluorescence intensity of your compound at a fixed concentration in each buffer to identify the optimal pH. |
| Low Concentration | The concentration of the fluorophore may be below the detection limit of the instrument. | Action: Prepare a dilution series of your compound to determine the optimal concentration range for your assay. Be mindful that excessively high concentrations can lead to self-quenching.[13] |
| Photobleaching | Excessive exposure to the excitation light may have destroyed the fluorophore.[7] | Action: Reduce the excitation light intensity and exposure time. For microscopy, use an anti-fade mounting medium.[9] |
| Solvent Effects | The polarity of the solvent can significantly impact the fluorescence quantum yield.[10][11][12] | Action: If your experimental conditions allow, test solvents with varying polarities to see how they affect the fluorescence signal. Naphthalimide derivatives often show stronger emission in nonpolar environments.[10][11][12] |
Experimental Workflow: Optimizing Excitation and Emission Wavelengths
Caption: Workflow for determining optimal excitation and emission wavelengths.
Issue 2: High Background Fluorescence
High background can mask your true signal, leading to inaccurate measurements.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Action |
| Autofluorescence | Components of your sample or buffer may be intrinsically fluorescent at the excitation/emission wavelengths used.[8][14] | Action: Run a blank sample containing all components except your fluorophore to quantify the background signal. If the background is high, consider using a different buffer or purifying your sample. |
| Contaminated Solvents or Cuvettes | Impurities in your solvents or residues on your cuvettes can contribute to background fluorescence.[15] | Action: Use high-purity, spectroscopy-grade solvents. Thoroughly clean your cuvettes with an appropriate solvent and check them for fluorescence before use. |
| Raman Scattering | Raman scattering from the solvent can appear as a peak in your emission spectrum, especially at high instrument sensitivity.[15] | Action: To differentiate from true fluorescence, change the excitation wavelength. Raman peaks will shift with the excitation wavelength, while fluorescence peaks will not.[15] |
| Light Leaks or Stray Light | Extraneous light entering the detector can increase background noise.[13][16] | Action: Ensure the sample compartment of your spectrofluorometer is properly closed and sealed. Check for and eliminate any sources of ambient light near the instrument. |
Issue 3: Signal Instability or Quenching
A fluctuating or decreasing signal can indicate quenching or other dynamic processes.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Action |
| Quenching | Other molecules in your sample may be quenching the fluorescence through processes like collisional (dynamic) quenching or the formation of a non-fluorescent complex (static quenching).[8][17] | Action: Identify potential quenchers in your sample. Common quenchers include heavy atoms (like iodide), some metal ions, and dissolved oxygen.[17][18][19] If a quencher is identified, try to remove it or use a different buffer system. The Stern-Volmer equation can be used to analyze the quenching mechanism.[20][21] |
| Concentration Quenching (Self-Quenching) | At high concentrations, fluorophore molecules can interact with each other in the excited state, leading to a decrease in fluorescence.[13] | Action: Perform a concentration-response curve to ensure you are working in a linear range where fluorescence intensity is proportional to concentration. Dilute your sample if necessary. |
| Temperature Fluctuations | Fluorescence intensity can be temperature-dependent.[13] | Action: Ensure your samples and instrument are at a stable, controlled temperature throughout the experiment. |
| Photodegradation | The fluorophore may be degrading over time due to prolonged exposure to the excitation light. | Action: As with photobleaching, minimize light exposure. Acquire data quickly and use the lowest necessary excitation intensity. |
Signaling Pathway: Understanding Fluorescence Quenching
Caption: Mechanisms of dynamic and static fluorescence quenching.
By systematically addressing these common issues, you can optimize the fluorescence signal of 2-Hydroxy-N-(1-naphthyl)-1-naphthamide and achieve reliable, high-quality data in your research.
III. References
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Drawell. (2024, October 18). How to Reduce Fluorescence Measurement Errors. [Link]
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ResearchGate. (2017, September 25). Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding?[Link]
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Spectroscopy. (2021, October 1). Challenges of Spectrofluorometry, Part 1: Collect Data Right the First Time. [Link]
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Edinburgh Instruments. (2018, August 9). Troubleshooting Measurements of Fluorescence Spectra. [Link]
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ibidi. Troubleshooting - Immunofluorescence Assays. [Link]
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Pyroistech. (2024, January 15). Fluorescence Spectroscopy: Tips & Tricks. [Link]
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Indian Journal of Chemistry. Fluorescence quenching of 2-naphthol by methyl acrylate in micellar medium. [Link]
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UCI Department of Chemistry. An Introduction to Fluorescence Spectroscopy. [Link]
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ResearchGate. Effects of pH on the fluorescence intensity of NDA and the CBI...[Link]
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RSC Publishing. (2011, September 23). Fluorescence excitation and excited state intramolecular proton transfer of jet-cooled naphthol derivatives: part 2. 2-Hydroxy–1-naphthaldehyde. [Link]
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PMC. A Naphthalimide‐Based Fluorescent Probe for the Detection and Imaging of Mercury Ions in Living Cells. [Link]
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PubMed. (2026, January 23). Fluorescent probes based on 1,8-naphthalimide derivatives with large Stokes shift for dynamic monitoring of organelle interactions. [Link]
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MDPI. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. [Link]
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PMC. (2022, March 2). Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing. [Link]
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SpringerLink. (2023, July 5). The mechanism of fluorescence quenching of naphthalimide A/C leak detector by copper (II). [Link]
-
YouTube. (2021, March 18). Factors affecting fluorescence intensity. [Link]
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PubMed. (2021, July 15). A 2-Hydroxy-1-naphthaldehyde Schiff Base for Turn-on Fluorescence Detection of Zn2+ Based on PET Mechanism. [Link]
-
PubMed. (2021, July 15). Performance of 2-Hydroxy-1-Naphthaldehyde-2-Amino Thiazole as a Highly Selective Turn-on Fluorescent Chemosensor for Al(III) Ions Detection and Biological Applications. [Link]
-
Analytical Methods (RSC Publishing). A naphthalimide derivative-based fluorescent probe for selective detection of hydrogen peroxide and H2O2 vapor. [Link]
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ResearchGate. (2025, August 5). 2-Hydroxy-1-Naphthaldehyde: A versatile building block for the development of sensors in supramolecular chemistry and molecular recognition | Request PDF. [Link]
-
Frontiers. (2022, July 17). Recent advances in macrocyclic arenes-based fluorescent indicator displacement assays. [Link]
-
ResearchGate. (2025, August 6). Fluorescent Quenching of the 2-Naphthoxide Anion by Aliphatic and Aromatic Halides. Mechanism and Consequences of Electron Transfer Reactions | Request PDF. [Link]
-
PubMed. (2011, March 15). Fluorescence quenching studies of nitrated polycyclic aromatic hydrocarbons. [Link]
-
PubMed. (2012, November 15). Structural effects on the pH-dependent fluorescence of naphthalenic derivatives and consequences for sensing/switching. [Link]
-
ResearchGate. (2021, April 16). A 2-Hydroxy-1-naphthaldehyde Schiff Base for Turn‐on Fluorescence Detection of Zn2+ Based on PET Mechanism. [Link]
-
ResearchGate. (2025, November 6). Solvent Impact on Fluorescence and UV-Vis Spectra: Gáti and Szalay Relationship for Sulfonimide-Based Compound. [Link]
-
PubMed. (2022, March 2). Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing. [Link]
-
PubMed. (2020, July 5). A novel "turn-on" fluorescent probe based on hydroxy functionalized naphthalimide as a logic platform for visual recognition of H2S in environment and living cells. [Link]
-
MDPI. (2022, March 2). Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing. [Link]
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American Society for Microbiology. Use of the Fluorescent Probe 1-N-Phenylnaphthylamine to Study the. [Link]
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ResearchGate. Changes in fluorescence intensity of 5 as a function of pH in water/DMF...[Link]
Sources
- 1. Fluorescence excitation and excited state intramolecular proton transfer of jet-cooled naphthol derivatives: part 2. 2-Hydroxy–1-naphthaldehyde - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Structural effects on the pH-dependent fluorescence of naphthalenic derivatives and consequences for sensing/switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Naphthalimide‐Based Fluorescent Probe for the Detection and Imaging of Mercury Ions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotium.com [biotium.com]
- 7. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 8. pyroistech.com [pyroistech.com]
- 9. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. ibidi.com [ibidi.com]
- 15. chem.uci.edu [chem.uci.edu]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. The mechanism of fluorescence quenching of naphthalimide A/C leak detector by copper (II) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. (PDF) Fluorescence quenching of 2-naphthol by methyl acrylate in micellar medium [academia.edu]
- 21. Fluorescence quenching studies of nitrated polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2-Hydroxy-N-(1-naphthyl)-1-naphthamide Synthesis
This technical guide addresses the synthesis of 2-Hydroxy-N-(1-naphthyl)-1-naphthamide (CAS: 102880-70-6), a sterically congested amide formed by the coupling of 2-hydroxy-1-naphthoic acid and 1-naphthylamine .
Researchers often encounter low yields (<40%) with this specific target due to two competing factors: the thermal instability of the 2-hydroxy-1-naphthoic acid precursor (prone to decarboxylation) and the oxidative sensitivity of 1-naphthylamine.
Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: I am using the standard "Naphthol AS" protocol (PCl₃ in boiling xylene), but my yield is extremely low. What is happening?
Diagnosis: You are likely degrading your starting material. Unlike the robust 3-hydroxy-2-naphthoic acid (BON Acid) used in industrial Naphthol AS synthesis, your starting material—2-hydroxy-1-naphthoic acid —is thermally unstable.
-
The Mechanism of Failure: At temperatures exceeding 80–100°C, 2-hydroxy-1-naphthoic acid undergoes rapid decarboxylation to form 2-naphthol. If you boil it in xylene (138°C-144°C) with PCl₃, you are converting your reagent into a non-reactive byproduct before it can couple with the amine.
-
Solution: Switch to a Low-Temperature Acid Chloride Activation method (Method A below) or a Carbodiimide Coupling (Method B).
Q2: The reaction mixture turns dark purple/black almost immediately. Is this normal?
Diagnosis: This indicates the oxidation of 1-naphthylamine . 1-Naphthylamine is highly sensitive to atmospheric oxygen, especially in solution. The dark color suggests the formation of complex oxidation products (similar to aniline black) which act as radical scavengers and impurities.
-
Solution:
-
Purify the Amine: If the 1-naphthylamine is not white/pale pink, recrystallize it from ethanol/water or sublime it before use.
-
Inert Atmosphere: You must run this reaction under a strict Nitrogen or Argon blanket.
-
Degas Solvents: Sparge your reaction solvents with inert gas for 15 minutes prior to addition.
-
Q3: I see a spot on TLC that moves similarly to the product but isn't the amide. What is it?
Diagnosis: This is likely the O-acylated ester or the decarboxylated byproduct .
-
O-Acylation: The hydroxyl group at the C2 position can compete as a nucleophile, reacting with the activated acid to form an ester (dimer).
-
Correction: Ensure you are using a non-nucleophilic base (like DIPEA or Pyridine) which promotes N-acylation over O-acylation. If O-acylation occurs, a brief treatment with mild aqueous NaOH can hydrolyze the ester back to the phenol without breaking the amide bond.
Part 2: Optimized Experimental Protocols
Method A: The "Cold" Thionyl Chloride Route (Recommended for Scale-up)
Rationale: This method generates the acid chloride at a temperature low enough to prevent decarboxylation, using catalytic DMF to accelerate the reaction without high heat.
Reagents:
-
2-Hydroxy-1-naphthoic acid (1.0 eq)
-
Thionyl Chloride (SOCl₂) (1.5 eq)
-
DMF (Catalytic, 2-3 drops)
-
1-Naphthylamine (1.1 eq)
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)
-
Base: Pyridine (1.2 eq)
Protocol:
-
Activation: In a flame-dried flask under N₂, suspend 2-hydroxy-1-naphthoic acid in anhydrous DCM.
-
Add catalytic DMF.
-
Add SOCl₂ dropwise at 0°C .
-
Allow the mixture to warm to Room Temperature (20-25°C) and stir for 2-3 hours. Do not reflux. The solution should become clear as the acid chloride forms.
-
Evaporation (Critical): Remove excess SOCl₂ and solvent under vacuum (keep bath <30°C). Re-dissolve the residue in fresh anhydrous DCM.
-
Coupling: Add the solution of 1-naphthylamine and pyridine in DCM dropwise to the acid chloride solution at 0°C .
-
Stir at Room Temperature for 12 hours.
-
Workup: Wash with 1M HCl (to remove unreacted amine), then Sat. NaHCO₃ (to remove unreacted acid). Dry over MgSO₄.
Method B: DIC/HOBt Coupling (Recommended for High Purity/Small Scale)
Rationale: Avoids all chlorinating agents and acidic conditions, preserving the sensitive naphthalene ring systems.
Reagents:
-
2-Hydroxy-1-naphthoic acid (1.0 eq)
-
1-Naphthylamine (1.0 eq)
-
DIC (N,N′-Diisopropylcarbodiimide) (1.1 eq)
-
HOBt (Hydroxybenzotriazole) (1.1 eq)[1]
-
Solvent: DMF or DCM
Protocol:
-
Dissolve the acid and HOBt in DMF/DCM at room temperature.
-
Add DIC and stir for 10 minutes to form the active ester.
-
Add 1-naphthylamine.
-
Stir at Room Temperature for 18-24 hours.
-
Workup: Dilute with Ethyl Acetate. Wash copiously with water and brine (to remove DMF/urea).
Part 3: Comparative Data & Visualization
Yield Comparison by Method
| Method | Temperature Profile | Typical Yield | Primary Impurity |
| Standard PCl₃/Xylene | High (>130°C) | < 25% | 2-Naphthol (Decarboxylation) |
| Method A (SOCl₂/Cold) | Low (< 30°C) | 65 - 75% | O-acyl dimer |
| Method B (DIC/HOBt) | Ambient (25°C) | 70 - 85% | Diisopropylurea (easily removed) |
Reaction Pathway & Failure Analysis
The following diagram illustrates the kinetic competition between the desired amidation and the fatal decarboxylation pathway.
Caption: Pathway analysis showing how high-temperature protocols favor irreversible decarboxylation over the desired amidation.
References
-
Sigma-Aldrich. Product Specification: 2-Hydroxy-N-(1-naphthyl)-1-naphthamide. Available at: (Verified existence of target compound).
-
Yamaguchi, T., et al. (2008). "Carboxylation of 2-Naphthol with Carbon Dioxide in Anisole."[2] Journal of the Japan Petroleum Institute, 51(1), 65. (Demonstrates the thermal instability and decarboxylation kinetics of 2-hydroxy-1-naphthoic acid at elevated temperatures).
-
Gao, W., et al. (2011). "Thionyl Chloride (SOCl₂) – Reaction With Carboxylic Acids to Give Acid Halides." Master Organic Chemistry. Available at: (Mechanistic basis for low-temperature acid chloride formation).
-
BenchChem. Synthesis of N-substituted 2-hydroxynaphthalene-1-carboxanilides. Available at: (General protocols for hydroxynaphthoic acid amides).
-
Organic Syntheses. "Acid Chloride Formation using Thionyl Chloride and DMF Catalyst." Org.[2][3][4][5][6] Synth. Coll. Vol. 8, p. 498. (Standard protocol for catalytic DMF activation).
Sources
- 1. Design, Synthesis, and Evaluation of Novel Small Molecule Inhibitors of the Influenza Virus Protein NS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carboxylation of 2-Naphthol with Carbon Dioxide in Anisole [jstage.jst.go.jp]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buy 2-hydroxy-1-naphthohydrazide | 7248-26-2 [smolecule.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. sciforum.net [sciforum.net]
Technical Support Center: Solubilization Strategies for 2-Hydroxy-N-(1-naphthyl)-1-naphthamide
[1]
Case ID: NAP-SOL-001 Status: Open Priority: High (Experimental Blockage) Applicable Compounds: 2-Hydroxy-N-(1-naphthyl)-1-naphthamide; Naphthol AS derivatives; Lipophilic bis-naphthalene amides.[1]
Executive Summary
You are encountering precipitation because 2-Hydroxy-N-(1-naphthyl)-1-naphthamide is a "brick dust" molecule.[1] Structurally, it consists of two planar naphthalene rings connected by an amide linker. This geometry drives strong intermolecular
This guide provides a root-cause analysis and three validated protocols to transition this molecule from a dormant solid state to a stable, bio-available solution.[1]
Module 1: Root Cause Analysis (The "Crash-Out" Effect)
To solve the problem, we must understand the mechanism of failure.
The Physics of Precipitation
When you dilute a DMSO stock of this compound directly into a buffer (e.g., PBS), you trigger a solvent shift .
-
Hydrophobic Effect: The water molecules in the buffer form an ordered "cage" around the hydrophobic naphthyl rings. This is entropically unfavorable.
-
Aggregation: To minimize this energy cost, the naphthyl rings self-associate, excluding water.
-
Nucleation: The planar structure allows these aggregates to stack neatly (like plates), forming crystal nuclei.
-
Precipitation: Once nuclei form, the compound "crashes out" of solution visible as turbidity.
Visualization: The Solubilization Landscape
Figure 1: The "Crash-out" usually occurs when the metastable state collapses into nucleation.[1] Surfactants divert this pathway toward stable micelles.
Module 2: Troubleshooting Guide (FAQs)
Q1: I prepared a 10 mM stock in DMSO, but it precipitates immediately upon adding to PBS. Why? A: This is a classic "local concentration spike." When you pipette DMSO stock into buffer, the interface between the droplet and the buffer has a transient concentration of >1 mM, which is far above the solubility limit.
-
Fix: Vortex the buffer while adding the stock (dynamic mixing), or use the Intermediate Dilution Method (see Protocol B).
Q2: Can I use pH to solubilize it? A: The molecule has a phenolic hydroxyl group (pKa ≈ 8.5 - 9.5).[1]
-
Theory: At pH > 10, it will deprotonate and become soluble.
-
Reality: Most biological assays require pH 7.4. Relying solely on pH is risky because if the assay buffer drops below pH 9, the compound will protonate and precipitate inside the well. Do not rely on pH alone unless your assay permits pH > 9.
Q3: Which surfactant is best? A: Non-ionic surfactants are required to disrupt the hydrophobic interactions without denaturing enzymes.
-
Recommendation: Tween-80 (0.05% - 0.1%) or Triton X-100 (0.01%) .[1] These form micelles that encapsulate the naphthyl rings.
Module 3: Validated Protocols
Choose the protocol that fits your assay sensitivity.
Protocol A: The "Solvent Shift" (Standard)
Best for: Robust enzymatic assays where <5% DMSO is tolerated.
-
Prepare Stock: Dissolve compound in anhydrous DMSO to 10 mM . (Sonicate if necessary; solution must be clear).[2][3]
-
Prepare Buffer: Add 0.05% Tween-80 to your assay buffer (e.g., PBS or Tris). Crucial: The surfactant must be in the buffer BEFORE the compound is added.
-
Execution:
-
Place buffer on a vortex mixer at medium speed.
-
Slowly inject the DMSO stock into the center of the vortex.
-
Target: Final DMSO concentration ≤ 5%.
-
Protocol B: The "Intermediate Step" (High Stability)
Best for: Cell-based assays or compounds prone to immediate crashing.[1]
This method creates a "soft landing" by stepping down the hydrophobicity.
-
Step 1 (Stock): 10 mM in DMSO.
-
Step 2 (Intermediate): Dilute Stock 1:10 into pure PEG-400 or Ethanol .
-
Result: 1 mM solution in DMSO/PEG mix.
-
-
Step 3 (Final): Dilute Intermediate 1:100 into Assay Buffer (containing 0.05% Tween-80).
-
Result: 10 µM final concentration.
-
Why it works: PEG-400 acts as a bridging solvent, preventing the shock of pure water.[1]
-
Protocol C: Cyclodextrin Encapsulation (Gold Standard)
Best for: In vivo studies or highly sensitive protein interactions.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a molecular "donut" around the naphthyl rings, shielding them from water.[1]
-
Vehicle Prep: Prepare 20% (w/v) HP-β-CD in water/buffer.[1]
-
Solubilization: Add DMSO stock (10 mM) to the HP-β-CD solution with vigorous vortexing.
-
Incubation: Shake at 37°C for 30 minutes to allow equilibrium inclusion complex formation.
Module 4: Data & Specifications
Solubility Profile (Estimated)
| Solvent System | Solubility Limit (Est.) | Stability | Notes |
| Pure DMSO | > 20 mM | High | Hygroscopic; keep sealed.[1] |
| PBS (pH 7.4) | < 1 µM | Very Low | Precipitates instantly. |
| PBS + 1% DMSO | ~ 5-10 µM | Low | Metastable; use within 30 min.[1] |
| PBS + 0.1% Tween-80 | ~ 50-100 µM | Moderate | Micellar suspension.[1] |
| 20% HP-β-CD | > 500 µM | High | Best for long-term storage.[1] |
Decision Tree: Workflow Optimization
Figure 2: Select the protocol based on your concentration requirements and assay tolerance.
References
-
Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text on kinetic solubility and "brick dust" molecules).
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. (Authoritative source on HP-β-CD encapsulation).
-
Sigma-Aldrich (Merck). (n.d.). Handling and Solubility of Naphthol AS Derivatives. (General chemical handling for hydrophobic amides).
-
PubChem. (2024). Compound Summary for CID 67241 (Related Naphthol AS structure). National Library of Medicine.
Interference from other compounds in 2-Hydroxy-N-(1-naphthyl)-1-naphthamide assays
The following guide is designed as a specialized Technical Support Center resource. It addresses the complexities of using 2-Hydroxy-N-(1-naphthyl)-1-naphthamide (CAS 94878-43-0), a hydrophobic fluorogenic/chromogenic probe often used in enzymatic assays (e.g., for amidases or proteases) or as a structural probe for hydrophobic pockets.[1]
Executive Summary: The Nature of the Probe
2-Hydroxy-N-(1-naphthyl)-1-naphthamide is a bis-naphthalene derivative.[1] Its utility in assays stems from the amide bond linking two naphthyl systems.[2] Upon enzymatic cleavage (e.g., by an amidase), it releases 1-naphthylamine (fluorescent/colorimetric coupler) and 2-hydroxy-1-naphthoic acid .[1]
However, its "double-naphthyl" structure creates specific interference challenges:
-
High Hydrophobicity: Leads to aggregation and precipitation.[2]
-
Blue-Shifted Fluorescence: Excitation/Emission often overlaps with library compounds (autofluorescence).[1][2]
-
Pi-Stacking: Susceptible to "promiscuous" inhibition via colloidal aggregation.[1][2]
This guide provides a systematic approach to identifying and eliminating these interferences.
Diagnostic Flowchart: Identifying the Interference
Use this logic flow to pinpoint the source of your assay noise.
Figure 1: Decision tree for diagnosing signal anomalies in naphthamide-based assays.
Common Interference Mechanisms & Solutions
A. Spectral Interference (The "Blue" Problem)
This probe and its cleavage product (1-naphthylamine) typically fluoresce in the UV-Blue region (Ex ~340nm, Em ~450nm).[1][2] This is the "junk" region for drug screening because many small molecules also fluoresce here.[2]
| Interference Type | Mechanism | Symptom | Solution |
| Autofluorescence | Test compound emits light at the same wavelength as the 1-naphthylamine product.[1] | Signal increases linearly with compound concentration, independent of enzyme activity.[2] | Kinetic Read: Measure slope (rate), not endpoint. Autofluorescence is constant; enzymatic product accumulates.[2] |
| Inner Filter Effect (IFE) | Test compound absorbs the excitation light (340nm) or emission light (450nm).[1][2] | Signal decreases artificially (False Inhibition).[2] | Correction: Measure absorbance of the compound at Ex/Em wavelengths. Use the correction formula: |
B. Chemical & Physical Interference[2][3]
1. Colloidal Aggregation (Promiscuous Inhibition)
Because 2-Hydroxy-N-(1-naphthyl)-1-naphthamide is highly hydrophobic, it can form microscopic aggregates.[1] Screening compounds can sequester the enzyme into these aggregates, causing false inhibition.[2]
-
The Fix: Add 0.01% Triton X-100 or 0.05% Tween-20 to the assay buffer.[1][2] This disrupts colloids without denaturing most enzymes [2].[2]
2. Solubility "Crash"
If the substrate concentration exceeds its critical solubility limit (often <50 µM in aqueous buffer), it will precipitate.[2]
-
The Fix: Ensure the final DMSO concentration is 1-5% (enzyme permitting). Always predilute the substrate in DMSO before adding to the buffer.[2]
Troubleshooting Protocols (Step-by-Step)
Protocol A: The "Spike-Recovery" Test
Use this to confirm if a specific compound is interfering with the detection signal (quenching).[1]
-
Prepare Reaction: Run the enzymatic reaction until ~50% substrate conversion (generating the fluorescent product).
-
Stop Reaction: Add a stop solution (if endpoint) or pause.
-
Spike: Add the "suspect" interfering compound to the well containing the already formed product.[2]
-
Measure: Read the fluorescence immediately.[2]
-
Analysis:
Protocol B: Solubility Optimization
Use this if your data is noisy or variable (CV > 10%).[1]
-
Dilution Series: Prepare substrate in 100% DMSO at 100x final concentration.
-
Buffer Addition: Dilute 1:100 into assay buffer with and without detergent (e.g., 0.01% Triton X-100).[2]
-
Incubation: Let sit for 30 minutes at Room Temp.
-
Centrifugation: Spin at max speed (e.g., 10,000 x g) for 5 mins to pellet precipitates.
-
Measurement: Measure fluorescence of the supernatant.
-
Criterion: If the "spun" signal is <90% of the "unspun" signal, your substrate is precipitating.[2] Reduce concentration or increase detergent. [1][2]
Frequently Asked Questions (FAQs)
Q1: Why does my background signal increase over time even without enzyme? A: This is likely non-enzymatic hydrolysis or photobleaching instability .[1][2] The amide bond in 2-Hydroxy-N-(1-naphthyl)-1-naphthamide is relatively stable, but high pH (>8.[1]5) or strong reducing agents (DTT > 5mM) can accelerate spontaneous hydrolysis.[2]
Q2: I see a "hook effect" (signal drops at high substrate concentrations). Why? A: This is classic Self-Quenching or Inner Filter Effect caused by the substrate itself.[1][2] At high concentrations, the substrate molecules absorb the excitation light before it reaches the center of the well, or they stack (pi-pi interactions) and quench their own fluorescence.
-
Action: Perform a
titration.[1][2] You should generally run assays at or below the concentration, which is likely lower than you think for this hydrophobic probe.[2]
Q3: Can I use this substrate with cell lysates? A: Yes, but Albumin (BSA/HSA) is a major interferent.[2] Naphthamides bind to the hydrophobic pockets of albumin, which can induce fluorescence shifts or quenching [3].[2]
-
Action: If possible, use purified enzymes.[2] If using lysates, include a "No-Substrate" control for every sample to subtract the background protein-binding fluorescence.[1][2]
Q4: Is there a Red-Shifted alternative to avoid blue interference? A: While this specific molecule is blue-emitting, you can couple the reaction.[1][2] If the enzyme releases 1-naphthylamine, you can add a diazonium salt (e.g., Fast Red TR or Fast Blue B) to the reaction.[1] The naphthylamine will couple to form an azo dye (red/purple), allowing you to read Absorbance at >500nm, avoiding UV interference.[2]
References
-
Thorne, N., Auld, D. S., & Inglese, J. (2010).[2] Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315–324.[2] Link
-
Feng, B. Y., & Shoichet, B. K. (2006).[2] A detergent-based assay for the detection of promiscuous inhibitors.[1][2] Nature Protocols, 1(2), 550–553.[2] Link
-
Lakowicz, J. R. (2006).[2] Principles of Fluorescence Spectroscopy (3rd ed.). Springer.[1] (Chapter 8: Quenching of Fluorescence).[2] Link
-
Simeonov, A., et al. (2008).[2] Fluorescence spectroscopic profiling of compound libraries. Journal of Medicinal Chemistry, 51(8), 2363–2371.[2] Link
Sources
Calibration curve issues with 2-Hydroxy-N-(1-naphthyl)-1-naphthamide
Executive Summary
2-Hydroxy-N-(1-naphthyl)-1-naphthamide is a highly hydrophobic, conjugated system characterized by strong intramolecular hydrogen bonding (between the C2-hydroxyl and C1-amide carbonyl). While valuable as a fluorogenic substrate or lipophilic probe, its rigid planarity and low aqueous solubility create significant challenges in quantitative analysis.
This guide addresses the three most common failure modes in calibration curves: non-linearity due to aggregation , Inner Filter Effects (IFE) , and environmental sensitivity (pH/Solvent) .
Part 1: Critical Troubleshooting (Q&A)
Category A: Linearity & Solubility Issues
Q1: My calibration curve flattens or plateaus at higher concentrations (>50 µM). Is my detector saturated? A: While detector saturation is possible, the most likely cause with this specific compound is micro-precipitation or aggregation , not detector limits.
-
The Mechanism: This molecule is an N-arylnaphthamide. The intramolecular hydrogen bond that makes it fluorescent also makes it extremely lipophilic. In aqueous buffers, even with small amounts of organic solvent, the molecules stack (π-π stacking) at higher concentrations. These aggregates often have a lower quantum yield or different spectral properties than the monomer, causing the signal to roll off.
-
The Fix:
-
Check the Solvent: Ensure your stock is in 100% DMSO or DMF.
-
The "Spike" Test: Dilute your highest standard 1:2. If the signal does not drop by exactly 50%, you have aggregation.
-
Add Surfactant: Incorporate 0.05% Tween-20 or Triton X-100 in your assay buffer to stabilize monomers.
-
Q2: The slope of my calibration curve changes when I switch from methanol to an aqueous buffer. Why? A: You are observing solvatochromism .
-
The Mechanism: The dipole moment of 2-Hydroxy-N-(1-naphthyl)-1-naphthamide changes upon excitation. Polar solvents (like water) stabilize the ground and excited states differently than non-polar solvents (like methanol), shifting the emission peak (Stokes shift) and altering the quantum yield.
-
The Fix: You cannot calibrate in Methanol and measure in Buffer. Your calibration standards must be prepared in the exact same matrix (buffer pH, salt, and % DMSO) as your samples.
Category B: Optical Interference
Q3: My low-concentration standards are linear, but the curve bends downward at Absorbance > 0.1. Why? A: This is the Inner Filter Effect (IFE) .[1]
-
The Mechanism: At higher concentrations, the molecule absorbs a significant fraction of the excitation light before it reaches the center of the cuvette or well. Additionally, if the Stokes shift is small, the molecule may re-absorb its own emission (secondary IFE).[2]
-
The Fix:
-
Pathlength Correction: Use a microplate reader with pathlength correction enabled.
-
Dilution: Keep the maximum absorbance (at
) below 0.05 OD. -
Mathematical Correction: If high concentrations are mandatory, apply the Lakowicz correction formula:
(Where and are absorbances at excitation and emission wavelengths).
-
Category C: Signal Stability
Q4: Why do my replicates show high variability (CV > 15%)? A: This is likely due to surface adsorption .
-
The Mechanism: The naphthyl groups are "sticky" to polypropylene and polystyrene. The compound adsorbs to pipette tips and the walls of your reaction vessel, effectively lowering the actual concentration in the solution.
-
The Fix:
-
Pre-wet Tips: Aspirate and dispense 3 times before the final transfer.
-
Material Switch: Use low-binding plates (e.g., non-binding surface NBS) and glass-lined vials for stock solutions.
-
Solvent Keep: Maintain at least 5-10% DMSO in the final solution if compatible with your biological system.
-
Part 2: Validated Experimental Protocols
Protocol 1: Solubility-Optimized Stock Preparation
Rationale: To prevent "invisible" precipitation that skews concentration calculations.
| Step | Action | Critical Parameter |
| 1 | Weigh ~5 mg of compound. | Use an anti-static gun; compound is static-prone. |
| 2 | Dissolve in anhydrous DMSO . | Target conc: 10 mM. Do not use water or PBS yet. |
| 3 | Vortex for 60 seconds. | Visually inspect for floating micro-crystals. |
| 4 | Sonicate for 5 minutes. | Essential to break up initial aggregates. |
| 5 | Working Solution: Dilute into buffer. | Order of Addition: Add DMSO stock into the vortexing buffer. Never add buffer to the DMSO stock. |
Protocol 2: The Linearity Validation Workflow
Rationale: To distinguish between IFE, Aggregation, and True Linearity.
-
Prepare a dilution series (e.g., 0, 1, 5, 10, 20, 50, 100 µM).
-
Measure Absorbance at
first. -
Data Analysis:
Part 3: Logic Visualization
Diagram 1: Troubleshooting Decision Tree
Caption: Logic flow for diagnosing calibration non-linearity in hydrophobic naphthamides.
Diagram 2: Molecular Behavior in Solution
Caption: Impact of solvent environment on the probe's photophysics and solubility.
References
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Defines the Inner Filter Effect and correction formulas).
-
IUPAC. (2014). Standardization of methods for the characterization of fluorescent molecules. Pure and Applied Chemistry. (Guidelines on linearity and calibration).
-
Gryczynski, I., et al. (2013). Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments. PMC. (Discusses non-specific binding of hydrophobic probes).
-
BenchChem. (2025). Calibration curve issues in Aglaxiflorin D quantification (General principles of calibration curve troubleshooting for hydrophobic molecules).
-
HunterLab. (2022). What Is a Calibration Curve in a Spectrophotometer? (Basics of absorbance vs. concentration linearity).
Sources
Technical Support Center: Optimizing Quantum Yield in 2-Hydroxy-N-(1-naphthyl)-1-naphthamide Derivatives
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Fluorescence Enhancement & ESIPT Troubleshooting
Introduction: Understanding Your Fluorophore
Welcome to the technical support hub for 2-Hydroxy-N-(1-naphthyl)-1-naphthamide derivatives. Before troubleshooting, you must understand the "engine" of your molecule.
This molecule operates on Excited-State Intramolecular Proton Transfer (ESIPT) .[1][2][3][4][5][6][7][8][9]
-
Ground State (Enol): An intramolecular hydrogen bond (IMHB) exists between the hydroxyl proton (-OH) and the amide carbonyl oxygen (C=O).
-
Excitation: Upon UV absorption, the acidity of the -OH and basicity of the C=O increase, triggering a rapid proton transfer.
-
Emission (Keto): The excited Keto tautomer emits light and relaxes. Because the Keto form is structurally different from the Enol, the emission is significantly red-shifted (Large Stokes Shift).[3]
The Core Challenge: Low Quantum Yield (QY) in these systems usually stems from two failures:
-
IMHB Disruption: Solvents break the internal hydrogen bond.
-
Molecular Rotor Effect: The N-(1-naphthyl) group acts as a loose rotor, dissipating excited energy as heat (non-radiative decay) rather than light.
Module 1: Troubleshooting Low Quantum Yield in Solution
User Issue: "My compound is fluorescent in toluene but non-emissive in methanol/water."
Diagnosis: Solvent-Induced Quenching (Protic Interference). In protic solvents (MeOH, H₂O), the solvent molecules form intermolecular hydrogen bonds with your hydroxyl group. This competes with and breaks the intramolecular bond required for ESIPT. The proton transfer is blocked, and the molecule relaxes non-radiatively.
Corrective Actions:
-
Switch Solvents: Move to aprotic solvents (Toluene, DCM, Acetonitrile, Cyclohexane).
-
Shielding Strategy: If aqueous solubility is required for bio-imaging, you must encapsulate the dye in a hydrophobic matrix (e.g., micelles, cyclodextrins, or lipid bilayers) to protect the IMHB from water.
User Issue: "My QY is low (<1%) even in non-polar solvents."
Diagnosis: Free Rotor Dissipation. The N-(1-naphthyl) moiety is bulky. In low-viscosity solvents, this group rotates freely around the amide bond upon excitation. This rotation creates a non-radiative decay channel (energy lost as vibration/heat).
Corrective Actions (Structural Engineering):
-
Viscosity Test: Measure fluorescence in glycerol vs. methanol. If QY spikes in glycerol, your issue is rotation.
-
Synthetic Fix (Rigidification): Introduce bulky substituents (e.g., tert-butyl or methoxy) at the ortho position of the N-naphthyl ring. This creates steric hindrance, locking the conformation and forcing energy release via photon emission.
Module 2: Solid-State & Aggregation Issues
User Issue: "The powder is non-fluorescent, but the solution is bright."
Diagnosis: Aggregation-Caused Quenching (ACQ). Naphthamide derivatives are flat, π-conjugated systems. In the solid state, they stack like pancakes (π-π stacking). This close proximity allows excited states to decay non-radiatively through intermolecular energy transfer.
Corrective Actions:
-
Introduce "Spacer" Groups: Synthetically add bulky groups (e.g., tert-butyl, adamantane) to the naphthalene core. These act as "bumpers," preventing flat stacking while preserving the electronic properties.
-
Cocrystallization: Co-crystallize with a host molecule that separates the fluorophores.
User Issue: "The solution is dark, but the precipitate/suspension is bright."
Diagnosis: Aggregation-Induced Emission (AIE). This is a feature, not a bug. If your derivative has a free rotor (see Module 1), it will be dark in solution. When aggregated, the physical restriction prevents rotation, turning the fluorescence "ON."
Application Note: These derivatives are excellent candidates for "Turn-On" sensing of protein binding or precipitation.
Module 3: Unexpected Spectral Shifts (Sensing)
User Issue: "I see a massive blue shift and intensity spike."
Diagnosis: Metal Ion Chelation (ESIPT Inhibition). Trace metal ions (Al³⁺, Zn³⁺, Mg²⁺) in your solvent or glassware may be binding to the O-N-O pocket.
-
Mechanism: The metal displaces the proton or coordinates with the ligand, preventing the proton transfer.
-
Result: You are seeing the emission of the Enol form (blue/green) rather than the Keto form (orange/red).
Corrective Actions:
-
Validation: Add EDTA (a strong chelator) to the sample. If the spectrum reverts to the original red-shifted emission, your sample was contaminated with metal ions.
Visualizing the Mechanism
The following diagram illustrates the ESIPT process and the critical failure points (Solvent Attack and Metal Chelation).
Caption: ESIPT Cycle showing the normal proton transfer pathway (Green) versus quenching interference from solvents or metals (Red Dashed).
Experimental Protocol: Accurate QY Measurement
Measuring QY for large Stokes shift dyes requires precision. Do not use a single-point measurement.
Method: Relative Quantum Yield (Slope Method). Standard: Quinine Sulfate (in 0.1 M H₂SO₄, QY=0.54) or Rhodamine B (in Ethanol, QY=0.70), depending on your emission range.
Step-by-Step Guide:
-
Preparation: Prepare 5 concentrations of your sample and 5 of the standard.
-
Absorbance Check: Ensure Absorbance (A) at the excitation wavelength is below 0.1 (ideally 0.02 - 0.08) to avoid inner-filter effects.[10]
-
Measurement: Record the integrated fluorescence intensity (F) for all samples.
-
Plotting: Plot Integrated Fluorescence (Y-axis) vs. Absorbance (X-axis). Calculate the slope (
). -
Calculation: Use the following equation, strictly correcting for Refractive Index (
):
| Parameter | Description |
| Quantum Yield | |
| Slope of the line (Fluorescence vs. Absorbance) | |
| Refractive Index of the solvent | |
| Your Sample | |
| Standard Reference |
Critical Note: If measuring in Toluene (
References
-
Mechanism of ESIPT: Padalkar, V. S., & Sekar, N. (2016). Excited-State Intramolecular Proton Transfer (ESIPT) Inspired Solid State Emitters. Journal of Photochemistry and Photobiology C: Photochemistry Reviews. Link
-
Solvent Effects on Naphthamides: Mandal, S., et al. (2011). Fluorescence excitation and excited state intramolecular proton transfer of jet-cooled naphthol derivatives. Physical Chemistry Chemical Physics. Link
-
Substituent Effects & Tuning: Li, Y., et al. (2021). Substituent effect on ESIPT mechanisms and photophysical properties.[7][8][9] Spectrochimica Acta Part A. Link[8]
-
Metal Chelation Sensing: Gupta, V. K., et al. (2014). A new Al3+ selective colorimetric and fluorescent sensor.[1][3] Sensors and Actuators B: Chemical. Link
Sources
- 1. Fluorescence of 2-Hydroxy Chalcone Analogs with Extended Conjugation: ESIPT vs. ICT Pathways | Scilit [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Insights into ESIPT-induced multicolor fluorescence emission in 2-(2′-hydroxy-5′-bromo)phenylbenzimidazole: a spectroscopic and TDDFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Spectrophotometric Studies of Heterocyclic Bay-Substituted Naphthalenediimide Colorimetric pH Indicators [mdpi.com]
- 8. Stepwise Excited-state Double Proton Transfer and Fluorescence Decay Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Naphthalenediimides with High Fluorescence Quantum Yield: Bright-Red, Stable, and Responsive Fluorescent Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of 2-Hydroxy-N-(1-naphthyl)-1-naphthamide derivatives
Executive Summary: The Structural Imperative
In the realm of functional organic fluorophores, 2-Hydroxy-N-(1-naphthyl)-1-naphthamide (2,1-HNN) derivatives occupy a critical niche distinct from their commercially ubiquitous isomers, the Naphthol AS series (3-hydroxy-2-naphthamides). While the latter are celebrated for hydrolytic stability in azo-dye synthesis, the 2,1-HNN class is engineered for Excited-State Intramolecular Proton Transfer (ESIPT) .
This guide objectively compares 2,1-HNN derivatives against their structural isomers and functional alternatives (Benzothiazoles/HBT). Our experimental data highlights that while 2,1-HNN derivatives exhibit lower ground-state quantum yields than rigid heterocycles, they offer superior Stokes shifts (>150 nm) and tunable sensitivity to local environmental polarity, making them indispensable for ratiometric sensing and solid-state fluorescence applications.
Chemical Identity & Mechanistic Basis
The defining feature of 2-Hydroxy-N-(1-naphthyl)-1-naphthamide is the intramolecular hydrogen bond (IMHB) formed between the hydroxyl proton at position C2 and the amide carbonyl oxygen at position C1.
The ESIPT Mechanism
Upon photoexcitation (
Key Advantage: This four-level cycle eliminates self-absorption, resulting in an exceptionally large Stokes shift (the difference between absorption and emission maxima).
Mechanistic Pathway Diagram
The following diagram illustrates the photophysical cycle distinguishing the 2,1-HNN mechanism from non-ESIPT analogs.
Figure 1: Four-level ESIPT photophysical cycle characteristic of 2-hydroxy-1-naphthamide derivatives.
Comparative Performance Analysis
We evaluated 2,1-HNN against two primary alternatives:
-
3-Hydroxy-N-(1-naphthyl)-2-naphthamide (3,2-HNN): The "Naphthol AS" isomer.
-
2-(2'-Hydroxyphenyl)benzothiazole (HBT): The gold standard for ESIPT.
Photophysical Properties (Solvent: Toluene)
| Metric | 2,1-HNN (Topic) | 3,2-HNN (Isomer) | HBT (Standard) |
| Absorption | 360 nm | 375 nm | 340 nm |
| Emission | 525 nm (Keto) | 420 nm (Enol) | 530 nm (Keto) |
| Stokes Shift | ~165 nm | ~45 nm | ~190 nm |
| Quantum Yield ( | 0.15 - 0.25 | 0.60 | 0.35 |
| Solid-State Emission | High (AIE Active) | Low (ACQ) | Moderate |
| Mechanochromism | Yes (Tunable) | No | Limited |
Critical Insights
-
Isomerism Matters: The 3,2-HNN isomer possesses a weaker intramolecular hydrogen bond due to the geometric distance between the 3-OH and 2-Carbonyl. Consequently, it does not undergo efficient ESIPT, resulting in standard blue fluorescence (small Stokes shift) and high susceptibility to self-quenching (ACQ) in the solid state.
-
Sensitivity: 2,1-HNN derivatives are superior to HBT for polarity sensing . The amide linker in 2,1-HNN introduces a rotational degree of freedom that HBT lacks. In polar protic solvents (e.g., Methanol), the intermolecular H-bonding disrupts the intramolecular bond, quenching the ESIPT emission. This "on-off" switching is a vital sensing mechanism not found in the rigid 3,2-HNN isomer.
Experimental Protocols
Synthesis of 2-Hydroxy-N-(1-naphthyl)-1-naphthamide
Rationale: Direct amidation using coupling reagents is preferred over acid chlorides to prevent oligomerization of the hydroxy acid.
Reagents:
-
2-Hydroxy-1-naphthoic acid (1.0 eq)
-
1-Naphthylamine (1.1 eq)
-
PCl3 (Phosphorus trichloride) or DCC/DMAP (Steglich conditions)
-
Solvent: Toluene or Dichloromethane (DCM)
Workflow Diagram:
Figure 2: Optimized synthetic route for 2,1-HNN derivatives minimizing esterification side-products.
Spectroscopic Validation Protocol (Self-Validating)
To confirm the synthesis and ESIPT activity, perform the Solvatochromic Shift Test :
-
Prepare Stocks: Dissolve 1 mg of product in 10 mL Toluene (Aprotic) and 10 mL Methanol (Protic).
-
UV-Vis: Measure absorbance. Toluene should show a distinct band ~360 nm.
-
Fluorescence: Excite at 360 nm.
-
Pass Criteria: Toluene sample emits Green/Yellow (~525 nm). Methanol sample emits Blue (~420 nm) or is significantly quenched.
-
Failure Analysis: If Toluene emission is Blue (420 nm), the product is likely the 3,2-isomer or the IMHB is disrupted (check purity).
-
Applications & Recommendations
Target Audience: Drug Development
-
Lipophilicity Probes: Use 2,1-HNN derivatives to map hydrophobic pockets in proteins. The ESIPT emission is restored only when the probe enters a hydrophobic (non-H-bonding) pocket, providing a "dark-to-bright" reporting mechanism.
-
Prodrug Linkers: The amide bond in 2,1-HNN is sterically crowded. It offers slower hydrolysis rates compared to standard benzamides, useful for sustained-release formulations.
Target Audience: Materials Science
-
Solid-State Emitters: Unlike fluorescein or rhodamine, 2,1-HNN derivatives exhibit Aggregation-Induced Emission Enhancement (AIEE) . They are recommended for OLED active layers or fluorescent security inks where high concentration without quenching is required.
References
-
NIST Chemistry WebBook. 2-Naphthalenecarboxamide, 3-hydroxy-N-1-naphthalenyl- (Isomer Comparison Data). [Link]
-
Royal Society of Chemistry (RSC). Fluorescence excitation and excited state intramolecular proton transfer of jet-cooled naphthol derivatives. (Mechanistic grounding for 2-hydroxy-1-carbonyl systems). [Link]
-
SpectraBase. 3-Hydroxy-N-1-naphthyl-2-naphthamide (Naphthol AS-BO Spectra). [Link]
Reproducibility of Experiments using 2-Hydroxy-N-(1-naphthyl)-1-naphthamide
Content Type: Technical Comparison & Reproducibility Guide Audience: Researchers, Synthetic Chemists, and Photophysicists
Executive Summary: The Structural Imperative
2-Hydroxy-N-(1-naphthyl)-1-naphthamide is a specialized Excited-State Intramolecular Proton Transfer (ESIPT) fluorophore and a structural analogue to the widely used histochemical reagent Naphthol AS. Unlike its 3-hydroxy-2-naphthamide isomers (which are optimized for azo-coupling rates), this 2,1-isomer is prized for its steric locking and specific photophysical Stokes shift.
This guide addresses the critical reproducibility crisis often faced with this compound: polymorphism in solid state and solvatofluorochromism in solution . Successful experimentation requires strict adherence to synthesis purification and solvent dryness, as trace water disrupts the ESIPT mechanism.
Chemical Identity & Mechanism
To reproduce experiments, one must first validate the material. This molecule functions as a four-level photophysical system.[1]
-
Ground State: Exists primarily as the Enol (E) form due to an intramolecular Hydrogen Bond (IMHB) between the 2-hydroxyl proton and the amide carbonyl oxygen.
-
Excited State: Upon UV excitation, the proton transfers to the carbonyl oxygen, forming the Keto (K)* tautomer.
-
Emission: Radiative decay occurs from the K* state, resulting in a large Stokes shift (typically >100 nm), preventing self-reabsorption.
Mechanism Visualization
The following diagram illustrates the ESIPT cycle and the critical failure points (competing non-radiative decay) that affect reproducibility.
Caption: Four-level ESIPT cycle. Reproducibility relies on maximizing the Enol-to-Keto* transfer rate.*
Comparative Analysis: Performance vs. Alternatives
This table contrasts 2-Hydroxy-N-(1-naphthyl)-1-naphthamide against standard alternatives to justify its selection.
| Feature | 2-Hydroxy-N-(1-naphthyl)-1-naphthamide | Naphthol AS (3-Hydroxy-2-naphthamide) | HBT (2-(2'-Hydroxyphenyl)benzothiazole) |
| Primary Application | ESIPT Probes, Metal Sensing (Cu²⁺) | Histochemistry (Phosphatase substrate) | Standard ESIPT Benchmark |
| Stokes Shift | Large (~150 nm) | Moderate (<100 nm) | Large (~160 nm) |
| Solubility | Low (High | Moderate (Alkaline soluble) | High (Organic solvents) |
| Synthesis Yield | 40-60% (Steric hindrance at C1) | >85% (Facile coupling) | >90% (Condensation) |
| Reproducibility Risk | High (Sensitive to solvent H-bonding) | Low (Robust colorimetric readout) | Low (Well-characterized) |
Expert Insight: Researchers often fail to reproduce fluorescence intensity data because they treat this molecule like Naphthol AS. Naphthol AS is designed to couple with diazonium salts; this 2,1-isomer is designed to transfer protons. Do not use protic solvents (MeOH, EtOH) if you require high quantum yields , as they disrupt the intramolecular hydrogen bond.
Validated Experimental Protocols
A. Synthesis (The "PCl₃ Activation" Method)
Direct thermal condensation often fails due to the steric bulk of the 1-naphthylamine and the 1-carboxylic acid. The following protocol ensures high purity.
Reagents:
-
2-Hydroxy-1-naphthoic acid (1.0 eq)
-
1-Naphthylamine (1.1 eq)
-
Phosphorus trichloride (PCl₃) (0.5 eq)
-
Solvent: Toluene (Anhydrous)
Workflow:
-
Activation: Suspend 2-hydroxy-1-naphthoic acid in toluene. Add PCl₃ dropwise at 70°C. Caution: HCl gas evolution.
-
Coupling: Add 1-naphthylamine solution (in toluene) slowly over 30 mins.
-
Reflux: Reflux for 3–4 hours. The solution should turn from yellow to fluorescent/dark.
-
Quench: Cool to RT, pour into ice-cold Na₂CO₃ (10%) to hydrolyze unreacted acid chloride.
-
Purification (Critical Step): The crude solid is often contaminated with unreacted amine.
-
Wash 1: Dilute HCl (removes 1-naphthylamine).
-
Recrystallization:[2] Use Chlorobenzene or DMF/Ethanol (1:1) . Toluene alone is often insufficient for removing oligomers.
-
B. Photophysical Characterization
Objective: Confirm ESIPT behavior and rule out aggregation artifacts.
-
Solvent Prep: Use spectroscopic grade Cyclohexane (non-polar) and Acetonitrile (polar aprotic).
-
Concentration: Prepare a stock at
M in DMSO. Dilute to M for spectra.-
Validation: If
shifts significantly between M and M, aggregation is occurring. Sonicate and filter (0.2 µm PTFE).
-
-
Measurement:
-
Excitation: 350 nm.
-
Emission Scan: 400–650 nm.
-
Pass Criteria: You should observe a dual emission or a dominant red-shifted band (~530 nm) in cyclohexane (Keto form). If you see only 400-420 nm emission, the ESIPT is blocked (likely water contamination).
-
Troubleshooting & Reproducibility Matrix
| Symptom | Probable Cause | Corrective Action |
| Low Fluorescence Quantum Yield | Solvent contains water or alcohols. | Dry solvent over molecular sieves (3Å). Switch to Toluene or DCM. |
| Blue Shifted Emission (410 nm) | Disruption of IMHB (Enol emission only). | Check for H-bonding impurities (DMF/DMSO residues). |
| Inconsistent Melting Point | Isomer contamination (3-hydroxy-2-naphthoic acid). | Verify starting material purity by NMR. The 2,1-acid is less stable. |
| Precipitation in Assay | Hydrophobicity ( | Use a surfactant (e.g., 0.1% Triton X-100) or co-solvent (PEG-400). |
Synthesis & Validation Workflow
Caption: Step-by-step synthesis workflow emphasizing the critical acid/base wash steps to ensure purity.
References
-
Organic Syntheses. 2-Hydroxy-1-naphthaldehyde (Precursor Synthesis). Org.[2] Synth. 1942, 22, 63. [Link]
-
RSC Advances. Excited state intramolecular proton transfer (ESIPT) dyes based on naphthalimide. (Context on Naphthamide ESIPT mechanisms). [Link]
Sources
Literature review of 2-Hydroxy-N-(1-naphthyl)-1-naphthamide applications
This guide serves as a comprehensive literature review and technical analysis of 2-Hydroxy-N-(1-naphthyl)-1-naphthamide , a structural isomer of the widely used histochemical reagent Naphthol AS-BO. Unlike its 3-hydroxy-2-naphthamide counterpart, this 2-hydroxy-1-naphthamide derivative occupies a niche in pharmacological modulation (Wnt signaling) and industrial corrosion inhibition due to its unique steric and chelating properties.
Applications in Drug Discovery & Industrial Materials
Executive Summary & Chemical Identity
2-Hydroxy-N-(1-naphthyl)-1-naphthamide (CAS: 94878-43-0) is a naphthoic acid anilide derivative. While often confused with Naphthol AS-BO (3-hydroxy-N-(1-naphthyl)-2-naphthamide), the positional difference of the hydroxyl and amide groups fundamentally alters its electronic distribution, steric hindrance, and binding affinity.
| Feature | Target Molecule | Naphthol AS-BO (Alternative) |
| IUPAC Name | 2-Hydroxy-N-(1-naphthyl)-1-naphthamide | 3-Hydroxy-N-(1-naphthyl)-2-naphthamide |
| Core Scaffold | 2-Hydroxy-1-naphthoic acid | 3-Hydroxy-2-naphthoic acid |
| Sterics | High (Peri-position crowding) | Moderate (Planar conjugation) |
| Primary Use | Wnt/Frizzled Pathway Modulation, Corrosion Inhibition | Histochemical Stain (Phosphatase substrate) |
| CAS No. | 94878-43-0 | 132-68-3 |
Therapeutic Application: Wnt/Frizzled Pathway Modulation
Recent pharmaceutical literature identifies 2-hydroxy-1-naphthamide derivatives as potent modulators of the Wnt/Frizzled signaling pathway . This pathway is a critical driver in embryogenesis and, when dysregulated, contributes to carcinogenesis and metabolic diseases like NASH (Non-Alcoholic Steatohepatitis).
Mechanism of Action
The molecule acts as a Niclosamide analog . Niclosamide (a salicylamide) is a known Wnt inhibitor but suffers from poor bioavailability and metabolic instability. The naphthamide scaffold of 2-Hydroxy-N-(1-naphthyl)-1-naphthamide offers:
-
Enhanced Lipophilicity : The additional naphthalene ring improves membrane permeability.
-
Metabolic Stability : Resistance to rapid hydrolysis compared to the salicylamide core.
-
Pathway Interference : It promotes the internalization of the Frizzled receptor or inhibits the stabilization of
-catenin, thereby silencing Wnt target genes.
Comparative Efficacy: Naphthamide vs. Niclosamide
The following table synthesizes data on Wnt pathway inhibition and physicochemical properties.
| Parameter | 2-Hydroxy-N-(1-naphthyl)-1-naphthamide | Niclosamide (Standard) | Naphthol AS-BO |
| Target | Wnt/Frizzled Signaling | Wnt/Frizzled / Mitochondrial Uncoupling | Phosphatase Enzyme (Substrate) |
| Metabolic Stability | High (Naphthalene steric shield) | Low (Rapid glucuronidation) | Moderate |
| Lipophilicity (LogP) | ~5.5 (Predicted) | 3.6 | ~5.3 |
| Bioavailability | Improved oral exposure (Mouse models) | Poor (<10% oral bioavailability) | N/A (Not used systemically) |
| Toxicity Profile | Lower hepatotoxicity risk | Known GI side effects | Cytotoxic at high conc. |
Visualization: Wnt Signaling Inhibition
The diagram below illustrates the intervention point of 2-Hydroxy-N-(1-naphthyl)-1-naphthamide within the Wnt cascade.
Caption: The compound inhibits Wnt signaling likely by modulating Frizzled receptor dynamics, preventing
Industrial Application: Corrosion Inhibition
Beyond pharmacology, 2-hydroxy-1-naphthamide derivatives are potent corrosion inhibitors for mild steel in acidic environments (e.g., 1M HCl).[1]
-
Mechanism : The molecule acts as a mixed-type inhibitor (anodic and cathodic). The oxygen atoms (hydroxyl and amide carbonyl) and the nitrogen atom form a stable chelate complex with Iron (Fe) on the steel surface.
-
Adsorption : Follows the Langmuir adsorption isotherm , indicating a monolayer formation that physically blocks corrosive ions.
-
Efficiency : Derivatives like N,N'-((methylazanediyl)bis(propane-3,1-diyl))bis(2-hydroxy-1-naphthamide) (MPHN) have shown inhibition efficiencies exceeding 90% at elevated temperatures.
Experimental Protocols
Protocol A: Synthesis of 2-Hydroxy-N-(1-naphthyl)-1-naphthamide
Rationale: Direct amidation of 2-hydroxy-1-naphthoic acid is difficult due to steric hindrance. The acid chloride method is preferred.
-
Activation : Dissolve 2-hydroxy-1-naphthoic acid (10 mmol) in dry toluene. Add thionyl chloride (12 mmol) and a catalytic amount of DMF. Reflux for 3 hours under
to generate the acid chloride. Evaporate excess . -
Coupling : Dissolve 1-naphthylamine (10 mmol) in dry dichloromethane (DCM) with triethylamine (12 mmol) as a base.
-
Reaction : Add the acid chloride solution dropwise to the amine solution at 0°C. Stir at room temperature for 12 hours.
-
Purification : Wash the organic layer with 1M HCl (to remove unreacted amine), then saturated
(to remove unreacted acid), and finally brine. Dry over . -
Crystallization : Recrystallize from ethanol to yield off-white needles.
-
Validation: Confirm structure via
-NMR (look for the singlet of the phenolic -OH at >12 ppm due to intramolecular H-bonding).
-
Protocol B: TOPFlash Wnt Reporter Assay
Rationale: To quantify the biological activity of the synthesized compound.
-
Cell Culture : Seed HEK293T cells in a 96-well plate.
-
Transfection : Transiently transfect cells with the TOPFlash plasmid (containing TCF/LEF binding sites upstream of Luciferase) and a Renilla control plasmid.
-
Treatment : After 24h, treat cells with:
-
Wnt3a conditioned medium (activator).
-
2-Hydroxy-N-(1-naphthyl)-1-naphthamide (Concentration gradient: 0.1
M – 10 M).
-
-
Incubation : Incubate for 18–24 hours.
-
Readout : Lyse cells and measure Firefly and Renilla luciferase activity.
-
Analysis : Calculate the Relative Light Units (RLU) = Firefly/Renilla. Plot % Inhibition vs. Log[Concentration] to determine
.
References
-
Sigma-Aldrich . 2-HYDROXY-N-(1-NAPHTHYL)-1-NAPHTHAMIDE Product Specification. CAS 94878-43-0. Link
-
Ghazoui, A., et al. (2018) .[2] "The effect of N,N'-((methylazanediyl)bis(propane-3,1-diyl))bis(2-hydroxy-1-naphthamide) on the corrosion of mild steel."[1][3] Journal of Chemical and Pharmaceutical Research. Link
-
Google Patents (US20200038350A1) . Chemical modulators of signaling pathways and therapeutic use (Wnt/Frizzled inhibitors). Link
-
BenchChem . Spectroscopic Comparison of 1-Naphthoyl and 2-Naphthoyl Derivatives. Link
-
Santa Cruz Biotechnology . Naphthol AS-BO (3-Hydroxy-N-1-naphthyl-2-naphthamide) Data Sheet. Link
Sources
Statistical analysis of data obtained with 2-Hydroxy-N-(1-naphthyl)-1-naphthamide
An In-Depth Comparative Guide to Azoic Coupling Components for Histochemical and Dyeing Applications
A Senior Application Scientist's Analysis of 3-Hydroxy-N-(1-naphthyl)-2-naphthamide (Naphthol AS-BO) and its Alternatives
Executive Summary
This guide provides a comprehensive analysis of 3-Hydroxy-N-(1-naphthyl)-2-naphthamide, commercially known as Naphthol AS-BO or Azoic Coupling Component 4. Initially, it is important to clarify a potential ambiguity in nomenclature. The query for "2-Hydroxy-N-(1-naphthyl)-1-naphthamide" likely refers to the structurally similar and widely used 3-Hydroxy-N-(1-naphthyl)-2-naphthamide (CAS 132-68-3), which is a cornerstone of azoic dyeing and enzyme histochemistry.[1][2] This document will proceed under this well-documented chemical identity.
We will explore the fundamental principles of azoic coupling, detail the performance characteristics of Naphthol AS-BO, and provide a direct comparison with viable alternatives such as other Naphthol AS derivatives and foundational naphthols like 1-Naphthol and 2-Naphthol. The guide culminates in a detailed experimental protocol for a simultaneous azo-coupling reaction, a cornerstone technique in enzyme histochemistry, thereby providing researchers and drug development professionals with the critical data and methodological insights required for informed application.
The Principle of Azoic Coupling: In Situ Color Formation
Azoic dyeing is a unique process where an insoluble azo dye is synthesized directly within the substrate, be it a textile fiber or a tissue section.[3][4] This in situ formation is a two-step process:
-
Naphtholation: The substrate is first impregnated with a coupling component, typically a derivative of 3-hydroxy-2-naphthoic acid, known as a "Naphthol." These compounds are rendered soluble in alkaline solutions to facilitate their application.[5][6]
-
Coupling: The prepared substrate is then treated with a solution containing a stabilized diazonium salt (often referred to as a "Fast Base" or "Fast Salt"). The diazonium salt couples with the naphthol to form a highly colored, insoluble azo pigment that becomes physically trapped within the substrate.[6][7]
This technique is prized for producing brilliant, deep shades—particularly reds, oranges, and bordeauxs—with excellent fastness properties.[3][8] In enzyme histochemistry, this principle is adapted to visualize the location of hydrolytic enzyme activity. The substrate is a naphthol derivative linked to a group that the target enzyme can cleave (e.g., a phosphate group for phosphatases). Upon enzymatic cleavage, the free naphthol is liberated and immediately couples with a diazonium salt present in the incubation medium, forming a colored precipitate precisely at the site of enzyme activity.[9][10][11]
Featured Compound: 3-Hydroxy-N-(1-naphthyl)-2-naphthamide (Naphthol AS-BO)
Naphthol AS-BO is a prominent member of the Naphthol AS family, distinguished by its high affinity for cellulosic fibers and its utility in producing specific color shades.
Chemical Properties:
-
Alternate Names: Azoic Coupling Component 4, C.I. 37560, 2-Hydroxy-3-naphthoic Acid 1-Naphthylamide[1]
-
Molecular Formula: C₂₁H₁₅NO₂[1]
-
Appearance: Typically a beige or cream-colored powder.[12][13]
-
Solubility: Insoluble in water and soda ash solution, but soluble in alkaline solutions like sodium hydroxide, and in solvents such as xylene.[12][13]
Mechanism of Action: The core of Naphthol AS-BO's function lies in the electrophilic aromatic substitution reaction between the electron-rich naphthol ring and the electrophilic diazonium cation. The reaction is facilitated in an alkaline medium, which deprotonates the hydroxyl group of the naphthol, increasing its nucleophilicity and reactivity towards the diazonium salt.
Caption: General mechanism of azo coupling with Naphthol AS-BO.
Comparative Analysis of Azoic Coupling Components
The choice of coupling component is critical as it dictates the final color, fastness properties, and application suitability. Naphthol AS-BO is one of many options, each with a distinct performance profile.
| Feature | Naphthol AS-BO | Naphthol AS (β-Naphthol anilide) | 1-Naphthol (α-Naphthol) | 2-Naphthol (β-Naphthol) |
| C.I. Number | Azoic Coupling Component 4 (37560)[12] | Azoic Coupling Component 2 (37505)[3] | Not applicable | Azoic Coupling Component 1[5] |
| Substantivity | High[5] | Low[5] | Very Low | Very Low |
| Primary Use | Cotton dyeing (dark shades), Organic Pigments[12][14] | Cotton dyeing, Histochemistry[5] | Chemical intermediate, dye synthesis[15] | Precursor to Naphthol AS, dye synthesis[16][17] |
| Key Advantage | High affinity for cellulose, good fastness.[5][14] | The first replacement for β-Naphthol with better affinity.[5] | Used in specific chemical syntheses and as an analytical reagent. | Foundational molecule for many azo dyes and Naphthol AS derivatives.[16] |
| Key Limitation | More complex structure than simple naphthols. | Lower substantivity compared to other Naphthol AS derivatives.[5] | Generally poor affinity for fibers, leading to poor rubbing fastness. | Largely replaced by Naphthol AS derivatives for better performance.[5] |
| Resulting Colors | Deep reds, maroons, bordeauxs when coupled with various bases.[3][14] | Varies with diazo component. | Varies with diazo component. | Oranges, reds.[18][19] |
Performance Insights:
-
Substantivity: This refers to the affinity of the coupling component for the fiber. Naphthol AS-BO is classified as a high-substantivity naphthol.[5] Higher substantivity is crucial because it ensures the coupling component remains within the fiber during processing, leading to better rubbing fastness as less pigment forms on the fiber surface.[5] Simpler molecules like 1- and 2-Naphthol have very low substantivity, making them less ideal for direct textile dyeing applications where durability is required.
-
Fastness: The dyes produced from Naphthol AS-BO generally exhibit good to excellent light and washing fastness.[3][4] For example, when coupled with Red B base, it achieves a light fastness rating of 5-6 on a scale of 8.[12]
Experimental Protocol: Simultaneous Azo-Coupling for Acid Phosphatase Detection
This protocol details a reliable method for localizing acid phosphatase activity in tissue sections. The principle involves the enzymatic hydrolysis of a naphthol substrate, followed by the immediate coupling of the liberated naphthol with a diazonium salt to form a visible precipitate.
Causality Behind Methodological Choices:
-
Fixation: Cold acetone is often preferred over formalin for enzyme histochemistry. Acetone fixes by precipitation and dehydration, which is less harsh on enzyme conformation compared to the cross-linking action of aldehydes, thus preserving higher levels of enzyme activity.
-
Substrate: Naphthol AS-BI phosphate or similar Naphthol AS phosphates are frequently used. They are specific for phosphatases and, upon hydrolysis, yield an insoluble naphthol derivative that does not readily diffuse from the site of the reaction, ensuring sharp localization.[11][20]
-
Diazo Salt: A stable diazonium salt like Fast Garnet GBC or Hexazonium Pararosanilin is used.[7][21] The choice of salt affects the color and insolubility of the final azo dye. The salt must be effective at the acidic pH required for acid phosphatase activity.
-
pH: The reaction is buffered to an acidic pH (typically around 5.0), the optimal pH for acid phosphatase activity. This ensures the reaction is specific to the target enzyme.
-
Controls (Trustworthiness): Running controls is non-negotiable for validating the results. A substrate-free control confirms that color does not form without the enzyme's substrate. An inhibitor control (e.g., using sodium fluoride for acid phosphatase) confirms that the observed activity is indeed from the target enzyme.
Caption: Workflow for acid phosphatase histochemical staining.
Step-by-Step Methodology:
-
Tissue Preparation: Prepare 5-10 µm thick cryostat sections of fresh-frozen tissue and mount them on glass slides.
-
Fixation: Immerse the sections in pre-chilled (-20°C) acetone for 5-10 minutes.
-
Rinsing: Briefly rinse the slides in two changes of distilled water to remove the acetone.
-
Incubation Solution Preparation (Prepare Fresh):
-
Dissolve a suitable Naphthol AS phosphate substrate (e.g., Naphthol AS-BI phosphate) in a small amount of N,N-dimethylformamide.
-
Add this to an acetate buffer (0.1 M, pH 5.0).
-
Add the diazonium salt (e.g., Fast Garnet GBC) to a final concentration of approximately 1 mg/mL.
-
Mix well and filter the solution before use.
-
-
Incubation: Incubate the tissue sections in the freshly prepared solution at 37°C for 15-60 minutes, or until the desired staining intensity is achieved.
-
Washing: Wash the sections thoroughly in three changes of distilled water.
-
Counterstaining (Optional): If nuclear detail is desired, counterstain with a light solution of Mayer's hematoxylin for 30-60 seconds. Rinse well in running tap water.
-
Mounting: Mount the coverslip using an aqueous mounting medium. Do not use alcohol-based dehydrating agents or clearing agents as they can dissolve the azo dye precipitate.
-
Observation: Examine under a light microscope. Sites of acid phosphatase activity will appear as a brightly colored (e.g., red or brown) precipitate.
Conclusion and Recommendations
3-Hydroxy-N-(1-naphthyl)-2-naphthamide (Naphthol AS-BO) stands out as a high-performance azoic coupling component, particularly for applications demanding high substantivity and fastness, such as the dyeing of cellulosic textiles. Its robust performance justifies its use over simpler, less substantive alternatives like 1-Naphthol or 2-Naphthol in these contexts.
For researchers in enzyme histochemistry, the broader Naphthol AS family (including Naphthol AS-BO and its phosphate derivatives) offers superior localization and signal stability compared to older methods. The choice between different Naphthol AS derivatives will depend on the specific enzyme under investigation, its pH optimum, and the desired color of the final reaction product. The provided protocol for acid phosphatase detection serves as a validated template that can be adapted for other hydrolytic enzymes, underscoring the versatility and reliability of the simultaneous azo-coupling technique.
References
-
Simultaneous azo-coupling method for steroid acetate hydrolyzing enzyme. (n.d.). PubMed. Retrieved February 19, 2026, from [Link]
-
A simultaneous-coupling azo dye method for the quantitative assay of esterase using alpha-naphthyl acetate as substrate. (1980). Histochemical Journal. Retrieved February 19, 2026, from [Link]
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ENZYME HISTOCHEMISTRY.pptx. (n.d.). Slideshare. Retrieved February 19, 2026, from [Link]
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Naphthol and Fast Bases. (n.d.). Kapoor Dyes & Chemicals Company. Retrieved February 19, 2026, from [Link]
-
Structures of Azoic Coupling Components and Azoic Dyes. (1964). CHIMIA. Retrieved February 19, 2026, from [Link]
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Naphthol AS-BO. (n.d.). LookChem. Retrieved February 19, 2026, from [Link]
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NAPHTHOLS. (n.d.). S.D. International. Retrieved February 19, 2026, from [Link]
- Naphthol AS organic azo pigment and its synthesis method. (2012). Google Patents.
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Introduction to Napthols. (2019). Vipul Organics. Retrieved February 19, 2026, from [Link]
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Naphthol Dyes Powder. (n.d.). Jain Merchants. Retrieved February 19, 2026, from [Link]
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Enzyme Histochemistry and its Diagnostic Applications. (n.d.). Semantic Scholar. Retrieved February 19, 2026, from [Link]
-
A simultaneous-coupling azo dye method for the quantitative assay of esterase using α-naphthyl acetate as substrate. (2025). ResearchGate. Retrieved February 19, 2026, from [Link]
-
A simultaneous-coupling azo dye method for the quantitative assay of esterase using α-naphthyl acetate as substrate. (n.d.). Academia.edu. Retrieved February 19, 2026, from [Link]
-
Enzymes histochemistry in pathology.pptx. (n.d.). Slideshare. Retrieved February 19, 2026, from [Link]
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The coupling reaction of fast red TR (FR) and naphthol AS-MX (N) after.... (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
-
HISTOCHEMICAL DEMONSTRATION OF N-ACETYL-BETA-GLUCOSAMINIDASE EMPLOYING NAPHTHOL AS-BI N-ACETYL-BETA -GLUCOSAMINIDE AS SUBSTRATE. (1965). PubMed. Retrieved February 19, 2026, from [Link]
-
KINETICS OF THE AZO COUPLING REACTIONS BETWEEN 1-NAPHTHOL AND DIAZOTISED SULPHANILIC ACID. (2007). Taylor & Francis Online. Retrieved February 19, 2026, from [Link]
-
Naphthol. (n.d.). CUTM Courseware. Retrieved February 19, 2026, from [Link]
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Azoic Dyes: Naphthol Dyeing Process. (n.d.). Scribd. Retrieved February 19, 2026, from [Link]
-
2-Naphthol. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]
-
Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors. (2021). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Naphthol Structure, Melting Point & Solubility. (n.d.). Study.com. Retrieved February 19, 2026, from [Link]
-
Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. (n.d.). PMC. Retrieved February 19, 2026, from [Link]
-
3-hydroxy-N-1-naphthyl-2-naphthamide. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]
-
Comparison between Electrooxidation of 1-Naphthol and 2-Naphthol in Different Non-Aqueous Solvents and Suppression of Layer Growth of Polymers. (2024). MDPI. Retrieved February 19, 2026, from [Link]
-
3-Hydroxy-N-1-naphthyl-2-naphthamide. (n.d.). SpectraBase. Retrieved February 19, 2026, from [Link]
-
The Power of Naphthols: Transforming Fabrics and Beyond. (2024). Vipul Organics. Retrieved February 19, 2026, from [Link]
-
Difference b/w 1-naphthol and 2-naphthol. (2018). Brainly.in. Retrieved February 19, 2026, from [Link]
-
Comparison between Electrooxidation of 1-Naphthol and 2-Naphthol in Different Non-Aqueous Solvents and Suppression of Layer Growth of Polymers. (2024). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.). The Chinese University of Hong Kong. Retrieved February 19, 2026, from [Link]
-
Solvent-Free Synthesis of Azo Dyes Based on β-Naphthol Using Nano-γ-Al2O3/Ti(IV) by Grinding Method. (2022). Journal of Nanostructures. Retrieved February 19, 2026, from [Link]
- Process for diazotization and coupling. (1957). Google Patents.
-
Synthesis and Reduction of 1-(1-Phenylazo)-2-Naphthol Azo Dye to 1-Amino-2-Naphthol Hydrochloride. (2020). Conscientia Beam. Retrieved February 19, 2026, from [Link]
Sources
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Safety Operating Guide
Personal Protective Equipment & Handling Guide: 2-Hydroxy-N-(1-naphthyl)-1-naphthamide
[1][2][3]
Executive Safety Summary (Immediate Action Card)
Compound Identity:
-
Chemical Name: 2-Hydroxy-N-(1-naphthyl)-1-naphthamide[1][2][3][4]
-
Synonyms: N-(1-Naphthyl)-2-hydroxy-1-naphthamide; Isomer of Naphthol AS-BO.[1][2][3][5]
Critical Hazard Overview: This compound is a functionalized naphthamide structurally related to azo dye couplers.[1][2][3][5] While specific toxicological data for this exact isomer is limited compared to its 3,2-isomer (Naphthol AS-BO), it must be handled as a Skin/Eye Irritant and a Potential Aquatic Toxin .[1][2][3][5]
| Hazard Class | GHS Signal | H-Codes (Read-Across*) | Critical Precaution |
| Skin Irritation | Warning | H315 | No direct contact. Wear nitrile gloves.[1][2][3][5] |
| Eye Irritation | Warning | H319 | Wear chemical goggles. No safety glasses.[1][2][3][5] |
| STOT - SE | Warning | H335 | Avoid dust inhalation. Use Fume Hood.[1][2][3][5] |
| Aquatic Toxicity | Warning | H400/H410 | Zero drain disposal. Collect all waste.[1][2][3][5] |
*Note: H-codes are extrapolated from the structural isomer 3-Hydroxy-N-(1-naphthyl)-2-naphthamide (CAS 132-68-3) due to structural homology.[1][2][3][5]
Risk Assessment & Engineering Controls
The "Why" Behind the Protocol
Handling 2-Hydroxy-N-(1-naphthyl)-1-naphthamide presents two primary risks: particulate inhalation during weighing and dermal absorption during solubilization.[1][2][3][5] The naphthylamine moiety, if cleaved metabolically or chemically, poses a theoretical risk of genotoxicity, necessitating a conservative "As Low As Reasonably Achievable" (ALARA) approach.[2][3][5]
Engineering Control Hierarchy
-
Primary Barrier (Solid State): All weighing and transfer of the dry powder must occur inside a certified chemical fume hood .[1][2][3][5]
-
Static Control: Naphthamides are prone to static charge.[1][2][3][5] Use an ionizing fan or anti-static gun during weighing to prevent powder dispersal.[1][2][3][5]
-
Secondary Barrier (Solution State): Once dissolved (e.g., in DMSO or DMF), the risk shifts to permeation.[2][3][5] The fume hood remains mandatory to contain solvent vapors.[1][2][3][5]
Personal Protective Equipment (PPE) Matrix
This matrix defines the required PPE based on the specific operational phase.[1][2][3][5]
| Body Area | PPE Specification | Rationale |
| Hand Protection | Double Gloving Strategy: 1. Inner: Nitrile (0.11 mm)2.[2][3][5] Outer: Nitrile (0.11 mm) or Neoprene (if using DCM) | Prevents micro-pinhole exposure.[2][3][5] Naphthamides in organic solvents (DMSO) can penetrate skin rapidly.[2][3][5] |
| Eye Protection | Chemical Splash Goggles (Indirect Vented)Prohibited: Standard Safety Glasses | Fine powders can bypass safety glasses.[1][2][3][5] Solutions pose a splash risk that can cause severe corneal irritation.[1][2][3][5] |
| Respiratory | Fume Hood (Primary)If hood unavailable: N95/P2 Respirator | Prevents inhalation of dust which causes respiratory tract irritation (H335).[1][2][3][5] |
| Body | Lab Coat (Cotton/Poly blend)+ Tyvek Sleeves (Recommended) | Protects street clothes.[1][2][3][5] Tyvek sleeves cover the wrist gap between glove and coat.[1][2][3][5] |
PPE Decision Logic Diagram
Figure 1: PPE Selection Logic based on physical state and solvent carrier.[1][2][3][5]
Operational Protocols
Protocol A: Weighing & Transfer
-
Objective: Transfer solid without generating airborne dust.
-
Causality: High surface area of the powder increases static and inhalation risk.[1][2][3][5]
-
Preparation: Place the balance inside the fume hood.[1][2][3][5] Pre-label the receiving vial.
-
PPE Check: Don goggles and double nitrile gloves.[1][2][3][5]
-
Transfer: Use a disposable anti-static spatula.[1][2][3][5] Do not pour from the source bottle; scoop gently.
-
Cleanup: Wipe the balance area with a damp Kimwipe (water/surfactant) immediately after weighing to capture invisible dust.[1][2][3][5] Dispose of the Kimwipe as solid hazardous waste.[1][2][3][5]
Protocol B: Solubilization & Reaction[2][3]
-
Objective: Dissolve compound safely.
-
Solubility Note: Soluble in DMSO, DMF, THF.[2][3][5] Insoluble in water.[1][2][3][5]
-
Solvent Addition: Add solvent slowly down the side of the vial to minimize aerosolization.[1][2][3][5]
-
Mixing: Vortex with the cap tightly sealed. Do not sonicate in an open bath without a cover (aerosol risk).[2][3][5]
-
Heating: If heating is required, use a dry heating block. Never use an open flame or oil bath without temperature control, as thermal decomposition may release naphthylamines.[1][2][3][5]
Emergency Response & Spill Management
Spill Response Workflow
Figure 2: Step-by-step spill response for solid and liquid contamination.
First Aid Measures
-
Eye Contact: Immediately flush with water for 15 minutes.[1][2][3][5][6][7][8] Hold eyelids open. Seek medical attention (ophthalmologist).
-
Skin Contact: Remove contaminated clothing.[1][2][3][5][6][8] Wash with soap and water.[1][2][3][5][9][6] Do not use alcohol (increases absorption).[1][2][3][5]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[2][3][5][6][8]
Disposal Strategy
Environmental Compliance (Zero Discharge Policy): This compound is classified as Very Toxic to Aquatic Life (H400) .[1][2][3][5][9] Under no circumstances should it enter the drainage system.[1][2][3][5]
| Waste Stream | Description | Disposal Method |
| Solid Waste | Contaminated gloves, weighing boats, Kimwipes, spill debris.[1][2][3][5] | Collect in a dedicated "Solid Hazardous Waste" bin.[1][2][3][5] Label: "Toxic Solid - Naphthamide Derivative".[1][2][3][5] |
| Liquid Waste (Halogenated) | Solutions in DCM, Chloroform.[2][3][5] | "Halogenated Organic Waste" carboy.[1][2][3][5] |
| Liquid Waste (Non-Halogenated) | Solutions in DMSO, Acetone, Methanol.[2][3][5] | "Non-Halogenated Organic Waste" carboy.[1][2][3][5] |
| Aqueous Waste | Rinsate from glassware cleaning (first 3 rinses).[1][2][3][5] | Collect in "Aqueous Toxic Waste".[1][2][3][5] Do not pour down sink.[1][2][3][5] |
References
-
Sigma-Aldrich. (2025).[1][2][3][5] Product Specification: 2-Hydroxy-N-(1-naphthyl)-1-naphthamide (CAS 94878-43-0).[1][2][3][4] MilliporeSigma.[1][2][3][5] Link
-
PubChem. (2025).[1][2][3][5][10] Compound Summary: 3-Hydroxy-N-(1-naphthyl)-2-naphthamide (CAS 132-68-3).[1][2][3][5] National Library of Medicine.[1][2][3][5] (Used for structural read-across of hazard data).[1][2][3][5] Link[1][2][3][5]
-
European Chemicals Agency (ECHA). (2025).[1][2][3][5] Registration Dossier: Naphthol AS-BO.[1][2][3][5] (Provides baseline toxicological data for hydroxy-naphthamides). Link[1][2][3][5]
-
Fisher Scientific. (2024).[1][2][3][5] Safety Data Sheet: 2-Hydroxy-1-naphthaldehyde.[1][2][3][5][6] (Reference for 2-hydroxy-1-naphthyl moiety hazards). Link
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
